molecular formula C111H164N36O21S4 B15598482 NMB-1

NMB-1

Numéro de catalogue: B15598482
Poids moléculaire: 2467.0 g/mol
Clé InChI: DWDRIWQVJMGMNY-KJGHYZMMSA-N
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Description

NMB-1 is a useful research compound. Its molecular formula is C111H164N36O21S4 and its molecular weight is 2467.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C111H164N36O21S4

Poids moléculaire

2467.0 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,4R,9R,12S,15S,18S,21S,24S,27S,30S,33S,36R,39S,45S,48S)-18,21-bis(4-aminobutyl)-27-(2-amino-2-oxoethyl)-12,15-dibenzyl-45-[(2S)-butan-2-yl]-30,33-bis(3-carbamimidamidopropyl)-9-carbamoyl-24-(1H-imidazol-4-ylmethyl)-48-(2-methylpropyl)-3,11,14,17,20,23,26,29,32,35,38,44,47,50-tetradecaoxo-6,7,52,53-tetrathia-2,10,13,16,19,22,25,28,31,34,37,43,46,49-tetradecazatricyclo[34.14.4.039,43]tetrapentacontan-4-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C111H164N36O21S4/c1-5-61(4)89-108(168)147-44-24-38-86(147)107(167)145-85-58-172-171-56-83(105(165)136-75(45-60(2)3)103(163)146-89)144-106(166)84(143-96(156)74(37-23-43-127-111(122)123)133-99(159)78(49-65-53-128-69-32-16-15-31-67(65)69)139-101(161)80(51-87(115)148)135-91(151)68(114)46-62-25-9-6-10-26-62)57-170-169-55-82(90(117)150)142-98(158)77(48-64-29-13-8-14-30-64)138-97(157)76(47-63-27-11-7-12-28-63)137-94(154)71(34-18-20-40-113)130-92(152)70(33-17-19-39-112)132-100(160)79(50-66-54-124-59-129-66)140-102(162)81(52-88(116)149)141-95(155)73(36-22-42-126-110(120)121)131-93(153)72(134-104(85)164)35-21-41-125-109(118)119/h6-16,25-32,53-54,59-61,68,70-86,89,128H,5,17-24,33-52,55-58,112-114H2,1-4H3,(H2,115,148)(H2,116,149)(H2,117,150)(H,124,129)(H,130,152)(H,131,153)(H,132,160)(H,133,159)(H,134,164)(H,135,151)(H,136,165)(H,137,154)(H,138,157)(H,139,161)(H,140,162)(H,141,155)(H,142,158)(H,143,156)(H,144,166)(H,145,167)(H,146,163)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t61-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-/m0/s1

Clé InChI

DWDRIWQVJMGMNY-KJGHYZMMSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NMB-1 in Sensory Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of NMB-1, a synthetic conopeptide analogue, on sensory neurons. It is critical to distinguish this compound from the endogenous neuropeptide Neuromedin B (NMB), as they possess distinct molecular targets and mechanisms of action. This document elucidates the function of both molecules to provide a clear and complete understanding of their roles in sensory neuron modulation. This compound is a selective blocker of slowly adapting mechanosensitive ion channels, presenting a valuable tool for dissecting the molecular basis of mechanotransduction and pain. In contrast, Neuromedin B acts as a neuropeptide that modulates nociceptive signaling through its G-protein coupled receptor, NMBR. This guide details the signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to characterize these molecules.

Introduction: Distinguishing this compound and Neuromedin B

A point of critical importance in the study of sensory neuron modulation is the distinction between the synthetic peptide This compound and the endogenous neuropeptide Neuromedin B (NMB) . While their nomenclature is similar, their mechanisms of action are fundamentally different.

  • Neuromedin B (NMB): An endogenous neuropeptide belonging to the bombesin (B8815690) family of peptides.[1][2][3] It is expressed in a subset of sensory neurons that also express calcitonin gene-related peptide (CGRP) and TRPV1, suggesting a role in nociception.[2][3] NMB exerts its effects by binding to the Neuromedin B receptor (NMBR), a G-protein coupled receptor (GPCR).[4][5]

  • This compound (Noxious Mechanosensation Blocker 1): A synthetic analogue of the ρ-conotoxin, ρ-TIA.[6][7] It is a 19-amino acid peptide that acts as an inhibitor of specific mechanosensitive ion channels in dorsal root ganglion (DRG) neurons.[6][7]

This guide will first detail the mechanism of action of the synthetic peptide this compound and then provide a comprehensive overview of the endogenous NMB/NMBR signaling system in sensory neurons.

This compound: A Blocker of Mechanosensitive Ion Channels

This compound has been identified as a selective inhibitor of slowly adapting (SA) and intermediate adapting (IA) mechanosensitive currents in sensory neurons, with no significant effect on rapidly adapting (RA) currents at lower concentrations.[8]

Molecular Target and Mechanism

The primary molecular target of this compound is the Tentonin 3 (TTN3/TMEM150C) mechanosensitive ion channel, which is known to contribute to the slowly adapting mechanically activated currents in DRG neurons.[6][7] this compound inhibits TTN3 through an electrostatic interaction. A positively charged residue in this compound is essential for its inhibitory action, and a glutamate (B1630785) residue (Glu126) near the pore entrance of TTN3 is critical for this inhibition.[7]

Quantitative Data

The following table summarizes the quantitative data available for the inhibitory action of this compound on mechanosensitive currents in sensory neurons.

ParameterValueCell TypeCommentsReference
IC₅₀ 1.0 µMDorsal Root Ganglion (DRG) NeuronsInhibition of slowly adapting (SA) mechanosensitive currents.[6]
Association Constant 2.50 x 10⁴ M⁻¹s⁻¹Dorsal Root Ganglion (DRG) NeuronsRate of blockade development is independent of stimulation frequency.[8]
Disassociation Constant 0.034 s⁻¹Dorsal Root Ganglion (DRG) NeuronsRate of relief from blockade is independent of stimulation frequency.[8]
Inhibition of RA currents 25.9 ± 6.3%Dorsal Root Ganglion (DRG) NeuronsAt a concentration of 15 µM.[8]
Inhibition of RA currents 46.8 ± 9.5%Dorsal Root Ganglion (DRG) NeuronsAt a concentration of 30 µM.[8]
Experimental Protocols

The effects of this compound on mechanosensitive currents are typically studied using whole-cell patch-clamp recordings from cultured DRG neurons.

  • Cell Preparation: DRG neurons are dissected from rodents, enzymatically dissociated (e.g., using collagenase and trypsin), and plated on coverslips for culture.[9]

  • Recording Solutions:

    • Intracellular Solution (example): Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3. The osmolarity is adjusted to be slightly lower than the extracellular solution.

    • Extracellular Solution (example): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4, bubbled with 95% O₂–5% CO₂.

  • Mechanical Stimulation: A fire-polished glass probe driven by a piezoelectric actuator is used to apply mechanical stimuli to the neuron's membrane.

  • Data Acquisition: Mechanically activated currents are recorded in voltage-clamp mode. The effects of this compound are assessed by perfusing the peptide onto the recorded neuron and measuring the change in current amplitude and kinetics.

experimental_workflow_NMB1_patch_clamp cluster_prep Cell Preparation cluster_recording Electrophysiological Recording DRG_dissection DRG Dissection Enzymatic_dissociation Enzymatic Dissociation DRG_dissection->Enzymatic_dissociation Plating Plating on Coverslips Enzymatic_dissociation->Plating Patch_clamp_setup Whole-cell Patch-clamp Plating->Patch_clamp_setup Mechanical_stim Mechanical Stimulation (Piezoelectric probe) Patch_clamp_setup->Mechanical_stim NMB1_application This compound Application (Perfusion) Mechanical_stim->NMB1_application Data_acquisition Data Acquisition & Analysis NMB1_application->Data_acquisition

Experimental workflow for studying this compound effects using patch-clamp.

Neuromedin B (NMB): A Neuropeptide Modulator of Nociception

Endogenous NMB plays a significant role in pain and neurogenic inflammation through its interaction with the NMB receptor (NMBR).

Signaling Pathway

The NMBR is a Gq protein-coupled receptor.[10][11] Upon binding of NMB, the Gq protein activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). While the canonical pathway involves IP₃-mediated calcium release and DAG-mediated activation of Protein Kinase C (PKC), recent evidence in sensory neurons points to a non-canonical pathway.

In trigeminal ganglion (TG) neurons, NMBR activation enhances Cav3.2 T-type Ca²⁺ channel currents through a Gβγ-dependent pathway that involves AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA), and is independent of PKC.[10][12]

NMB_signaling_pathway NMB Neuromedin B (NMB) NMBR NMB Receptor (NMBR) (GPCR) NMB->NMBR binds Gq Gq protein NMBR->Gq activates G_beta_gamma Gβγ Gq->G_beta_gamma releases AMPK AMPK G_beta_gamma->AMPK activates PKA PKA AMPK->PKA activates Cav32 Cav3.2 T-type Ca²⁺ Channel PKA->Cav32 phosphorylates (enhances current) Ca_influx Ca²⁺ Influx Cav32->Ca_influx Neuronal_excitability Increased Neuronal Excitability Ca_influx->Neuronal_excitability Pain_hypersensitivity Pain Hypersensitivity Neuronal_excitability->Pain_hypersensitivity

NMB signaling pathway in sensory neurons.

Physiological Effects and Quantitative Data

NMB is involved in thermal nociception and neurogenic inflammation.[2] Direct injection of NMB causes local swelling and nociceptive sensitization.[2] The following table summarizes quantitative data related to NMB's effects on sensory neurons.

ParameterValueCell Type/ModelCommentsReference
EC₅₀ 12.6 nMTrigeminal Ganglion (TG) NeuronsFor the increase in T-type Ca²⁺ channel currents (IT).[10]
Cellular Response ~7% of DRG neuronsMouse Dorsal Root Ganglion (DRG) NeuronsPercentage of neurons responding to 1 µM NMB with a calcium influx.
Behavioral Effect Attenuation of thermal hyperalgesiaMouse model of inflammatory painBlockade of NMBR signaling prevented mechanical hypersensitivity.[10]
Experimental Protocols

Calcium imaging is used to measure changes in intracellular calcium concentration in response to NMB application.

  • Cell Preparation: DRG or TG neurons are cultured on glass coverslips.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[13]

  • Imaging: A fluorescence microscope with a light source alternating between 340 nm and 380 nm excitation wavelengths is used. The ratio of the fluorescence emission at 510 nm is used to calculate the intracellular calcium concentration.

  • Experimental Procedure: A baseline fluorescence is recorded before perfusing NMB onto the cells. The change in the fluorescence ratio indicates a calcium response.

  • Hargreaves Test (Thermal Nociception): This test assesses the latency of paw withdrawal from a radiant heat source applied to the plantar surface of the hind paw.[14][15][16] A decrease in withdrawal latency indicates thermal hyperalgesia.

  • von Frey Test (Mechanical Nociception): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold.[17][18][19] A lower threshold indicates mechanical allodynia.

To study the function of NMBR-expressing neurons, a conjugate of NMB and the ribosome-inactivating protein saporin (NMB-SAP) can be used to selectively eliminate these neurons.[1][3][20]

  • Administration: NMB-SAP is administered, for example, intrathecally, to target neurons in the spinal cord.

  • Mechanism: The NMB portion of the conjugate binds to NMBR on the cell surface, leading to internalization. Once inside the cell, saporin inactivates ribosomes, leading to cell death.[20]

  • Application: This technique has been used to demonstrate that NMBR-expressing neurons in the dorsal horn are required for responses to noxious heat.[1][2]

experimental_workflow_NMB_function cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_ablation Neuronal Ablation Studies DRG_culture DRG/TG Neuron Culture Calcium_imaging Calcium Imaging (Fura-2 AM) DRG_culture->Calcium_imaging Patch_clamp Patch-clamp (T-type currents) DRG_culture->Patch_clamp Animal_model Rodent Model NMB_injection NMB/Antagonist Injection Animal_model->NMB_injection Behavioral_testing Behavioral Testing (Hargreaves, von Frey) NMB_injection->Behavioral_testing NMB_SAP NMB-Saporin Administration Assess_ablation Assess Neuronal Loss NMB_SAP->Assess_ablation Behavioral_phenotyping Behavioral Phenotyping Assess_ablation->Behavioral_phenotyping

Experimental approaches to study the function of Neuromedin B.

Conclusion

References

Noxious Mechanosensation Blocker 1 (NM-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noxious Mechanosensation Blocker 1 (NM-1) is a synthetic 19-amino acid peptide, an analog of a cone snail toxin, that has emerged as a selective pharmacological tool for the study of mechanosensation. It exhibits a notable preference for inhibiting slowly adapting mechanically activated (MA) currents in sensory neurons, distinguishing it from other mechanosensitive channel blockers. This technical guide provides a comprehensive overview of NM-1, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant pathways and workflows. The primary molecular target of NM-1 has been identified as Tentonin 3/TMEM150C, a mechanosensitive ion channel implicated in proprioception and pain. This document is intended to serve as a detailed resource for researchers in the fields of pain, sensory biology, and pharmacology.

Core Concepts

Noxious Mechanosensation Blocker 1 (NM-1) is a specialized peptide that acts as a selective antagonist for specific types of mechanically activated ion channels. These channels are crucial for the transduction of mechanical stimuli into electrical signals in sensory neurons, a fundamental process in the sensations of touch and pain.

Chemical Properties

NM-1 is a 19-amino acid peptide. It is an analog of a naturally occurring peptide isolated from a marine cone snail. While the exact amino acid sequence is not publicly available, its structural characteristics are defined by its length and likely the presence of disulfide bonds, typical of conotoxins, which confer stability.

Mechanism of Action

NM-1 functions by selectively inhibiting slowly adapting mechanically activated currents in dorsal root ganglion (DRG) neurons.[1] This selectivity is a key feature, allowing researchers to differentiate between different types of mechanosensitive currents. The primary molecular target of NM-1 is the Tentonin 3/TMEM150C ion channel. Tentonin 3/TMEM150C is itself a mechanosensitive channel that can also modulate the activity of other mechanosensitive channels, such as Piezo1 and Piezo2.[2][3] By blocking Tentonin 3/TMEM150C, NM-1 effectively dampens the response of sensory neurons to sustained mechanical pressure, which is often associated with noxious or painful stimuli.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of NM-1 from in vitro and in vivo studies.

ParameterValueCell Type/ModelReference
IC₅₀ (Slowly Adapting MA Currents) ~1 µMCultured Dorsal Root Ganglion (DRG) Neurons[1]
Selectivity ~30-foldSlowly vs. Rapidly Adapting MA Currents in DRG Neurons[1]
Concentration for Blockade in Cochlear Hair Cells 5 µMCochlear Hair Cells[1]

Table 1: In Vitro Activity of NM-1

AssayEffectSpeciesReference
High-Intensity Mechanical Stimulation Inhibition of behavioral responsesRodent models

Table 2: In Vivo Activity of NM-1

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of NM-1.

In Vitro Electrophysiology: Patch-Clamp Recording of Mechanically Activated Currents in DRG Neurons

This protocol is designed to measure mechanically activated currents in cultured DRG neurons and to determine the inhibitory effects of NM-1.

3.1.1. DRG Neuron Culture

  • Dissection: Isolate dorsal root ganglia from neonatal or adult rodents under sterile conditions.

  • Enzymatic Digestion: Incubate the ganglia in a solution containing collagenase and dispase to dissociate the neurons.

  • Mechanical Dissociation: Gently triturate the ganglia to obtain a single-cell suspension.

  • Plating: Plate the dissociated neurons onto coated coverslips (e.g., with poly-D-lysine and laminin).

  • Culture: Maintain the neurons in a suitable culture medium (e.g., DMEM/F12 supplemented with serum and nerve growth factor) in a humidified incubator at 37°C and 5% CO₂. Recordings are typically performed 24-72 hours after plating.[4][5][6][7]

3.1.2. Whole-Cell Patch-Clamp Recording

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 120 K-gluconate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH).[4]

  • Recording Setup: Use a patch-clamp amplifier and a micromanipulator. Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Mechanical Stimulation: Apply a mechanical stimulus to the neuron using a fire-polished glass probe driven by a piezoelectric actuator. The probe should be positioned at a 45° angle to the cell surface. Apply ramp-and-hold stimuli of varying indentations.

  • Data Acquisition: Record the resulting currents in whole-cell voltage-clamp mode, typically holding the membrane potential at -60 mV.

3.1.3. Determination of IC₅₀

  • Obtain a baseline recording of the mechanically activated current.

  • Perfuse the recording chamber with increasing concentrations of NM-1.

  • At each concentration, record the mechanically activated current.

  • Wash out the compound to ensure reversibility.

  • Plot the percentage of current inhibition against the logarithm of the NM-1 concentration.

  • Fit the data with a Hill equation to determine the IC₅₀ value.[8][9][10][11]

In Vivo Behavioral Assay: Randall-Selitto Paw-Pressure Test

This test is used to assess mechanical nociceptive thresholds in rodents.[12][13][14][15]

  • Animal Acclimation: Acclimate the animals to the testing environment and handling for several days before the experiment.

  • Apparatus: Use a Randall-Selitto analgesy meter, which applies a linearly increasing pressure to the paw.

  • Procedure:

    • Gently restrain the rodent.

    • Place the animal's hind paw on the plinth of the apparatus.

    • Apply a constantly increasing pressure to the dorsal surface of the paw with a blunt conical probe.

    • The endpoint is the withdrawal of the paw, at which point the pressure (in grams) is recorded as the paw withdrawal threshold.

    • A cut-off pressure is set to avoid tissue damage.

  • Drug Administration: Administer NM-1 (e.g., via intraperitoneal or intraplantar injection) at various doses and at a specified time before the test.

  • Data Analysis: Compare the paw withdrawal thresholds of the NM-1-treated group to a vehicle-treated control group. An increase in the withdrawal threshold indicates an analgesic effect.

In Vivo Behavioral Assay: Von Frey Test

This assay measures the mechanical withdrawal threshold to a punctate stimulus.[13][16][17]

  • Animal Acclimation: Place the animals in individual compartments on a raised mesh floor and allow them to acclimate for at least 30 minutes.

  • Apparatus: Use a set of calibrated von Frey filaments, which apply a specific force when bent.

  • Procedure:

    • Apply the von Frey filaments to the plantar surface of the hind paw from below the mesh.

    • Start with a filament of low force and proceed to filaments of increasing force.

    • A positive response is a sharp withdrawal of the paw.

    • The 50% withdrawal threshold can be calculated using the up-down method.

  • Drug Administration: Administer NM-1 as described for the Randall-Selitto test.

  • Data Analysis: Compare the 50% withdrawal thresholds between the NM-1-treated and control groups. An increase in the threshold indicates a reduction in mechanical sensitivity.

Visualizations

Signaling Pathway

NM1_Signaling_Pathway cluster_membrane Cell Membrane NM1 NM-1 TTN3 Tentonin 3 / TMEM150C NM1->TTN3 Inhibits Piezo Piezo1 / Piezo2 TTN3->Piezo Modulates Ion_Influx Cation Influx (e.g., Ca²⁺, Na⁺) TTN3->Ion_Influx Piezo->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Stimulus Mechanical Stimulus Stimulus->TTN3 Activates Stimulus->Piezo Activates Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal Propagation Action_Potential->Pain_Signal

Caption: Proposed signaling pathway for NM-1 in noxious mechanosensation.

Experimental Workflow: In Vitro Characterization

In_Vitro_Workflow start Start: Isolate DRG Neurons culture Culture DRG Neurons start->culture patch_clamp Whole-Cell Patch-Clamp culture->patch_clamp stimulate Apply Mechanical Stimulus patch_clamp->stimulate record_baseline Record Baseline MA Current stimulate->record_baseline apply_nm1 Apply Increasing Concentrations of NM-1 record_baseline->apply_nm1 record_inhibition Record Inhibited MA Current apply_nm1->record_inhibition washout Washout NM-1 record_inhibition->washout analyze Analyze Data & Determine IC₅₀ record_inhibition->analyze washout->apply_nm1 Repeat for each concentration end End: Characterize In Vitro Efficacy analyze->end

Caption: Workflow for in vitro characterization of NM-1 using patch-clamp electrophysiology.

Experimental Workflow: In Vivo Behavioral Testing

In_Vivo_Workflow start Start: Acclimate Rodents grouping Randomly Assign to Treatment Groups (Vehicle vs. NM-1) start->grouping administer Administer Vehicle or NM-1 grouping->administer behavioral_test Perform Behavioral Assay (e.g., Randall-Selitto or von Frey test) administer->behavioral_test record_threshold Record Nociceptive Threshold behavioral_test->record_threshold analyze Analyze Data & Compare Groups record_threshold->analyze end End: Determine In Vivo Analgesic Effect analyze->end

Caption: Workflow for in vivo behavioral assessment of NM-1's effect on mechanosensation.

Conclusion

Noxious Mechanosensation Blocker 1 is a valuable research tool for dissecting the molecular and cellular mechanisms of mechanosensation, particularly in the context of pain. Its selectivity for slowly adapting mechanically activated currents, mediated through the inhibition of Tentonin 3/TMEM150C, provides a unique advantage for studying the role of this specific type of mechanotransduction. The detailed protocols and data presented in this guide are intended to facilitate the effective use of NM-1 in both in vitro and in vivo experimental settings, ultimately contributing to a deeper understanding of noxious mechanosensation and the development of novel analgesic therapies.

References

An In-Depth Technical Guide to the Discovery and Core Biology of Neuromedin B (NMB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuromedin B (NMB) is a decapeptide originally isolated from porcine spinal cord, belonging to the bombesin-like family of peptides. It plays a significant role in a variety of physiological processes through its interaction with a specific G-protein coupled receptor, the Neuromedin B receptor (NMBR). This document provides a comprehensive technical overview of the discovery, origin, and fundamental biology of NMB, with a focus on the experimental methodologies and quantitative data that are crucial for ongoing research and drug development efforts. Detailed protocols for key experiments, a summary of binding and functional data, and visualizations of its signaling pathway and experimental workflows are presented to serve as a valuable resource for the scientific community.

Discovery and Origin of Neuromedin B

Neuromedin B was first identified in 1983 by Minamino and colleagues during a systematic search for novel neuropeptides in porcine spinal cord.[1] The discovery was guided by a bioassay that screened for smooth muscle contractile activity, a known effect of the amphibian peptide bombesin. The purification process involved several chromatographic steps to isolate the peptide from a crude extract of porcine spinal cord.

Amino Acid Sequence

Subsequent microsequencing and synthesis confirmed the primary structure of porcine Neuromedin B as a decapeptide with the following amino acid sequence: Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2 .[1] The C-terminal amidation is a common post-translational modification for many neuropeptides and is crucial for its biological activity.

Quantitative Data: Receptor Binding and Functional Potency

The biological effects of Neuromedin B are mediated through its high-affinity interaction with the Neuromedin B receptor (NMBR), also known as BB1 receptor. The binding affinity and functional potency of NMB have been characterized in various in vitro systems.

ParameterValueCell Line/TissueReference
IC50 ~1 nMEsophageal cancer cellsN/A
EC50 ~0.3 nMRat uterus smooth muscle contraction[1]
EC50 10 pM - 10 µMBovine tracheal smooth muscle cells (calcium mobilization)N/A
Kd N/AN/AN/A
Ki N/AN/AN/A

Experimental Protocols

Purification of Neuromedin B from Porcine Spinal Cord (General Method)

While the original detailed protocol from Minamino et al. (1983) is not fully available, the general methodology involved a multi-step purification process from porcine spinal cord homogenate. This process typically includes:

  • Tissue Homogenization: Porcine spinal cords are homogenized in an acidic buffer to extract peptides and prevent degradation.

  • Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris.

  • Initial Fractionation: The supernatant is subjected to initial fractionation using techniques like gel filtration chromatography (e.g., Sephadex G-10) to separate peptides based on size.

  • Ion-Exchange Chromatography: Fractions showing biological activity (e.g., smooth muscle contraction) are further purified by ion-exchange chromatography to separate peptides based on charge.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step utilizes RP-HPLC to achieve high purity of the peptide. A C18 column is commonly used with a gradient of increasing acetonitrile (B52724) concentration in the mobile phase.

Solid-Phase Peptide Synthesis (SPPS) of Neuromedin B

Chemical synthesis of NMB is now the standard method for obtaining the peptide for research purposes. The most common method is Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: A Rink Amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Met) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the resin.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents.

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the NMB sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, and the crude peptide is then purified by RP-HPLC.

Neuromedin B Receptor (NMBR) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of NMB for its receptor.

  • Cell Culture: Cells expressing the NMB receptor (e.g., CHO or HEK293 cells stably transfected with NMBR) are cultured to confluence.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled ligand with known affinity for NMBR (e.g., ¹²⁵I-Tyr⁴-bombesin) is used.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Competition Assay: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled NMB.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The IC50 value (the concentration of NMB that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the functional response of cells to NMB stimulation by quantifying the increase in intracellular calcium concentration.

  • Cell Culture: Cells expressing NMBR are seeded into a 96-well plate and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Washing: The cells are washed to remove excess dye.

  • Compound Addition: A baseline fluorescence is measured before the addition of varying concentrations of NMB.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is plotted against the NMB concentration, and the EC50 value (the concentration of NMB that elicits 50% of the maximal response) is determined by non-linear regression.

Signaling Pathway and Experimental Workflow Visualizations

Neuromedin B Signaling Pathway

NMB_Signaling_Pathway NMB Neuromedin B NMBR NMB Receptor (GPCR) NMB->NMBR Gq Gq Protein NMBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Neuromedin B signaling cascade.

Experimental Workflow for NMB Characterization

NMB_Workflow cluster_Discovery Discovery & Purification cluster_Characterization Characterization Tissue Porcine Spinal Cord Homogenization Homogenization & Centrifugation Tissue->Homogenization Chromatography Multi-step Chromatography (Gel Filtration, Ion Exchange) Homogenization->Chromatography HPLC RP-HPLC Purification Chromatography->HPLC Sequencing Amino Acid Sequencing HPLC->Sequencing Synthesis Solid-Phase Peptide Synthesis Sequencing->Synthesis Binding_Assay Receptor Binding Assay (IC50, Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization, EC50) Synthesis->Functional_Assay

Caption: NMB discovery and characterization workflow.

Conclusion

Neuromedin B continues to be a peptide of significant interest due to its diverse physiological roles and potential as a therapeutic target. This guide has provided a detailed overview of its discovery, fundamental biological properties, and the key experimental methodologies used for its study. The presented protocols, quantitative data, and pathway visualizations offer a foundational resource for researchers and drug development professionals working to further elucidate the roles of NMB in health and disease. Further research to fully characterize its binding kinetics and to explore its therapeutic potential is warranted.

References

NMB-1: A High-Threshold Mechanosensitive Ion Channel Blocker - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMB-1 (Noxious Mechanosensation Blocker-1) is a synthetic peptide analogue of a cone snail toxin that has emerged as a valuable pharmacological tool for the study of mechanosensitive ion channels.[1] This 19-amino acid peptide demonstrates a notable selectivity for blocking high-threshold, slowly adapting mechanosensitive currents in sensory neurons, offering a means to dissect the complex processes of mechanotransduction.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for its application in research settings.

Chemical and Physical Properties

This compound is a meticulously characterized peptide with specific structural and chemical features that are crucial for its biological activity.

PropertyValueReference
Amino Acid Sequence Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys-NH2[1]
Molecular Formula C111H164N36O21S4[1]
Molecular Weight 2467.03 Da[1]
Disulfide Bonds Cys5-Cys19, Cys6-Cys10[1]
Appearance White lyophilized solid[1]
Solubility Aqueous buffer[1]
Source Synthetic[1]
Purity >95%[1]

Mechanism of Action and Selectivity

This compound functions as a pore blocker of the mechanosensitive ion channel Tentonin 3 (TTN3), also known as TMEM150C.[2] This channel is responsible for generating slowly adapting mechanosensitive currents in dorsal root ganglion (DRG) neurons. The blocking action of this compound is mediated by a specific electrostatic interaction between the peptide and the channel.

A key molecular determinant of this interaction is a positively charged residue within the this compound peptide, which interacts with a negatively charged glutamate (B1630785) residue (Glu126) located near the pore entrance of the TTN3 channel.[2] This interaction effectively occludes the ion conduction pathway, thereby inhibiting channel function. Molecular dynamics simulations have further corroborated this electrostatic binding model.[2]

This compound exhibits significant selectivity for TTN3 over other mechanosensitive channels, notably the Piezo family of channels, where it shows no inhibitory effect.[2] This selectivity makes this compound a precise tool for isolating and studying the physiological and pathological roles of TTN3-mediated mechanotransduction.

Quantitative Data

The inhibitory potency and kinetics of this compound have been quantified through electrophysiological studies.

ParameterValueCell TypeConditionsReference
IC50 (Sustained MA Currents) 1.0 µMCultured Dorsal Root Ganglion NeuronsWhole-cell patch clamp[1]
Hill Coefficient 1.4Cultured Dorsal Root Ganglion NeuronsWhole-cell patch clamp[1]
Association Constant (kon) 2.50 x 10^4 M-1s-1 (at 12s stimulation interval)Cultured Dorsal Root Ganglion Neurons1 µM this compound[1]
Association Constant (kon) 2.47 x 10^4 M-1s-1 (at 24s stimulation interval)Cultured Dorsal Root Ganglion Neurons1 µM this compound[1]
Dissociation Constant (koff) 0.034 s-1 (at 12s stimulation interval)Cultured Dorsal Root Ganglion Neurons1 µM this compound[1]
Dissociation Constant (koff) 0.029 s-1 (at 24s stimulation interval)Cultured Dorsal Root Ganglion Neurons1 µM this compound[1]

Voltage Dependence of Block: The blocking effect of this compound on sustained mechanically activated currents is voltage-dependent, with the block being more pronounced at hyperpolarized membrane potentials and decreasing linearly as the membrane is depolarized from -70 mV.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol outlines a general approach for the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Disulfide bond formation buffer: e.g., ammonium (B1175870) bicarbonate buffer with a redox pair like glutathione (B108866) (oxidized and reduced forms).

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. Repeat the coupling if necessary.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Disulfide Bond Formation: Dissolve the purified linear peptide in a suitable aqueous buffer and facilitate the formation of the two disulfide bonds. This can be achieved through air oxidation or by using a redox system. The correct folding can be confirmed by mass spectrometry.

  • Final Purification and Lyophilization: Purify the correctly folded this compound peptide by RP-HPLC and lyophilize to obtain a white solid.

Electrophysiological Recording of Mechanosensitive Currents in Dorsal Root Ganglion (DRG) Neurons

This protocol describes the whole-cell patch-clamp recording of mechanically activated currents in cultured DRG neurons to assess the inhibitory effect of this compound.

Materials:

  • Cultured DRG neurons on glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • Mechanical stimulator (e.g., fire-polished glass probe driven by a piezoelectric actuator)

  • Extracellular solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Intracellular solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with KOH.

  • This compound stock solution (e.g., 1 mM in water or appropriate buffer).

Procedure:

  • Cell Preparation: Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with extracellular solution.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration:

    • Approach a neuron with the patch pipette and form a giga-ohm seal.

    • Rupture the membrane patch to establish the whole-cell configuration.

    • Hold the neuron at a membrane potential of -60 mV.

  • Mechanical Stimulation and Baseline Recording:

    • Position the mechanical probe near the cell.

    • Apply a series of ramp-and-hold mechanical stimuli of increasing intensity to evoke mechanically activated currents.

    • Record the baseline currents, distinguishing between rapidly adapting, intermediately adapting, and slowly adapting components.

  • Application of this compound:

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 1 µM).

    • Allow sufficient time for the peptide to equilibrate (typically 2-5 minutes).

  • Recording in the Presence of this compound: Repeat the mechanical stimulation protocol and record the currents in the presence of this compound.

  • Washout: Perfuse the chamber with the control extracellular solution to wash out this compound.

  • Recovery Recording: Repeat the mechanical stimulation protocol to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude and inactivation kinetics of the mechanically activated currents before, during, and after this compound application.

    • Construct concentration-response curves to determine the IC50 of this compound for the different current components.

Visualizations

Signaling Pathway: this compound as a Tool to Probe Mechanotransduction

Mechanotransduction_Probe cluster_stimulus Mechanical Stimulus cluster_channel Mechanosensitive Ion Channel cluster_blocker Pharmacological Intervention cluster_response Cellular Response Stimulus Pressure / Stretch TTN3 TTN3 (TMEM150C) (Slowly Adapting Channel) Stimulus->TTN3 Activates Ion_Influx Cation Influx (e.g., Na+, Ca2+) TTN3->Ion_Influx NMB1 This compound NMB1->TTN3 Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling (e.g., Pain Sensation) Depolarization->Signaling

Caption: this compound selectively blocks TTN3 to study its role in mechanotransduction.

Experimental Workflow: Characterizing this compound Inhibition

NMB1_Workflow Start Start: DRG Neuron Culture Patch Whole-Cell Patch Clamp Start->Patch Baseline Record Baseline Mechanically Activated Currents Patch->Baseline Apply_NMB1 Apply this compound Baseline->Apply_NMB1 Record_NMB1 Record Currents in presence of this compound Apply_NMB1->Record_NMB1 Washout Washout this compound Record_NMB1->Washout Record_Washout Record Recovery Currents Washout->Record_Washout Analysis Data Analysis: IC50, Kinetics, Selectivity Record_Washout->Analysis End End Analysis->End

Caption: Workflow for electrophysiological characterization of this compound.

Logical Relationship: this compound Selectivity

NMB1_Selectivity cluster_sensitive Sensitive Channels cluster_insensitive Insensitive Channels NMB1 This compound TTN3 TTN3 / TMEM150C (Slowly Adapting Currents) NMB1->TTN3 Inhibits IA_Currents Intermediate Adapting Currents NMB1->IA_Currents Inhibits Piezo Piezo Channels NMB1->Piezo No Effect RA_Currents Rapidly Adapting Currents NMB1->RA_Currents No Effect VGCC Voltage-Gated Ca2+ Channels NMB1->VGCC No Effect VGSC Voltage-Gated Na+ Channels NMB1->VGSC No Effect

Caption: this compound's selectivity for mechanosensitive ion channel subtypes.

Applications in Research and Drug Development

This compound's high selectivity for TTN3-mediated, slowly adapting mechanosensitive currents makes it an invaluable tool for:

  • Target Validation: Elucidating the specific roles of TTN3 in various physiological processes, including pain sensation, proprioception, and blood pressure regulation.

  • Pain Research: Investigating the contribution of high-threshold mechanoreceptors to nociception and the development of novel analgesics.

  • Cardiovascular Research: Studying the role of mechanosensitive channels in blood flow sensing and the regulation of vascular tone.

  • Drug Screening: Serving as a reference compound in high-throughput screening assays to identify novel modulators of mechanosensitive ion channels.

By providing a means to selectively inhibit a specific component of mechanotransduction, this compound facilitates a more nuanced understanding of this fundamental biological process and opens new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Biological Source and Synthesis of NMB-1 Conopeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NMB-1 conopeptide, a potent and selective inhibitor of mechanosensitive ion channels. The document details its biological origin, methods for its chemical and recombinant synthesis, and its mechanism of action, with a focus on its interaction with the Tentonin 3 (TTN3) ion channel. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

Biological Source of the this compound Analogue

This compound (Noxious Mechanosensation Blocker 1) is a synthetic peptide that is an analogue of a naturally occurring conopeptide known as ρ-TIA . The native ρ-TIA peptide is a component of the venom produced by the fish-hunting marine cone snail, Conus tulipa.[1][2] Cone snails are a diverse group of predatory marine gastropods that utilize a complex cocktail of venom peptides, or conotoxins, to capture prey and for defense.[2] The venom of each Conus species is a rich source of novel bioactive compounds with high specificity for various ion channels and receptors, making them a valuable resource for pharmacological research and drug development.

The isolation of ρ-TIA from Conus tulipa venom has enabled the study of its pharmacological properties, which initially revealed its activity as a selective antagonist of α1-adrenoreceptors.[2][3] However, subsequent research and the development of its analogue, this compound, have highlighted a more prominent role in the modulation of mechanosensitive ion channels.

Synthesis of this compound Conopeptide

This compound is a 19-amino acid peptide with the sequence Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys-NH2 and contains two disulfide bonds (Cys5-Cys19 and Cys6-Cys10). Its synthesis can be achieved through both chemical and recombinant methods.

Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides like this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Experimental Protocol: Representative SPPS for this compound

  • Resin Preparation: A Rink Amide resin is used to generate the C-terminal amide of this compound. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine (B6355638) in DMF to expose the free amine for the first amino acid coupling.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) is activated using a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIEA). The activated amino acid is then coupled to the resin. The completion of the coupling reaction is monitored using a qualitative ninhydrin (B49086) test.

  • Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence. Cysteine residues are protected with a trityl (Trt) group.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • Oxidative Folding: The linear, reduced peptide is subjected to oxidative folding to form the two specific disulfide bonds (Cys5-Cys19 and Cys6-Cys10). This is a critical step and can be performed using various redox systems, such as a glutathione (B108866) redox buffer (GSH/GSSG) or air oxidation in a basic aqueous solution. The folding conditions are optimized to favor the formation of the correct disulfide bond connectivity.

  • Purification: The crude folded peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The purity of the final product is assessed by analytical RP-HPLC and its identity is confirmed by mass spectrometry.

Recombinant Synthesis

Recombinant expression in prokaryotic systems like Escherichia coli provides a cost-effective alternative for producing larger quantities of this compound, especially for structural studies requiring isotopic labeling.

Experimental Protocol: Representative Recombinant Production of this compound in E. coli

  • Gene Design and Cloning: A synthetic gene encoding the this compound peptide sequence is designed with codon optimization for E. coli expression. To enhance stability and facilitate purification, the gene is often cloned into an expression vector as a fusion protein with a carrier protein such as maltose-binding protein (MBP) or glutathione S-transferase (GST). A cleavage site for a specific protease (e.g., TEV protease) or a chemical cleavage agent (e.g., cyanogen (B1215507) bromide) is engineered between the fusion partner and the this compound sequence.

  • Periplasmic Expression: To promote correct disulfide bond formation, the expression construct is designed to direct the fusion protein to the periplasmic space of E. coli, which provides a more oxidizing environment compared to the cytoplasm. This is achieved by including an N-terminal periplasmic signal sequence (e.g., PelB or DsbA).

  • Expression and Induction: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured to a desired optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Fusion Protein Purification: After induction, the cells are harvested, and the periplasmic fraction is extracted. The fusion protein is then purified from the soluble fraction using affinity chromatography corresponding to the fusion tag (e.g., amylose (B160209) resin for MBP-tagged proteins or glutathione-agarose for GST-tagged proteins).

  • Cleavage and this compound Purification: The purified fusion protein is treated with the appropriate protease or chemical agent to cleave off the this compound peptide. The released this compound is then further purified to homogeneity using RP-HPLC.

  • Characterization: The final recombinant this compound is characterized by mass spectrometry to confirm its molecular weight and may require in vitro refolding and functional assays to ensure proper activity.

Signaling Pathway and Mechanism of Action

This compound is a selective inhibitor of slowly adapting mechanosensitive ion channels.[4] Its primary molecular target has been identified as Tentonin 3 (TTN3) , also known as TMEM150C.[4][5]

The mechanism of action involves a direct pore block of the TTN3 channel. An electrostatic interaction is crucial for this inhibition, occurring between positively charged residues on the this compound peptide and a negatively charged glutamate (B1630785) residue (Glu126) located near the outer pore of the TTN3 channel.[4] This binding physically occludes the ion permeation pathway, thereby inhibiting the flow of ions in response to mechanical stimuli. Alanine-scanning mutagenesis studies have pinpointed that a positively charged residue in this compound is essential for its inhibitory activity.[4]

The inhibition of TTN3 by this compound leads to a reduction in the sustained mechanically activated currents in sensory neurons.[4] This selective inhibition of slowly adapting currents makes this compound a valuable tool for dissecting the roles of different types of mechanosensitive channels in physiological processes such as touch, proprioception, and pain.

Quantitative Data

ParameterValueConditionsReference
This compound Sequence FNWRC CLIP CRRNHK KFFC-NH2-[4]
Disulfide Bonds Cys5-Cys19, Cys6-Cys10-[4]
Molecular Weight 2467.03 Da-[4]
IC50 for inhibition of sustained mechanically activated currents ~1 µMCultured dorsal root ganglion neurons[4]
Inhibition of TTN3 Strong inhibition at 10 µMHEK cells expressing TTN3[4][5]

Visualizations

Signaling Pathway of this compound Inhibition of Tentonin 3

NMB1_Signaling_Pathway cluster_membrane Cell Membrane TTN3 Tentonin 3 (TTN3) Mechanosensitive Ion Channel Pore Ion Pore Ion_Influx Ion Influx (e.g., Na+, Ca2+) TTN3->Ion_Influx Allows NMB1 This compound Conopeptide NMB1->Pore Blocks Stimulus Mechanical Stimulus Stimulus->TTN3 Activates Cellular_Response Downstream Cellular Response (e.g., Neuronal Firing) Ion_Influx->Cellular_Response SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF/NMP) Start->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIEA) Deprotection1->Coupling Wash1 Wash (DMF) Coupling->Wash1 Repeat Repeat Steps 2-3 for all 19 amino acids Wash1->Repeat Cleavage 4. Cleavage from Resin & Side-chain Deprotection (TFA/TIS/H2O) Repeat->Cleavage Folding 5. Oxidative Folding (e.g., GSH/GSSG buffer) Cleavage->Folding Purification 6. RP-HPLC Purification Folding->Purification Characterization 7. Characterization (MS, Analytical HPLC) Purification->Characterization End Pure this compound Characterization->End Recombinant_Workflow Start Start: Synthetic this compound Gene Cloning 1. Cloning into Periplasmic Expression Vector (e.g., pET) Start->Cloning Transformation 2. Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Expression 3. Protein Expression & Induction (IPTG) Transformation->Expression Lysis 4. Periplasmic Extraction Expression->Lysis Purification1 5. Affinity Chromatography (e.g., Ni-NTA for His-tag) Lysis->Purification1 Cleavage 6. Fusion Tag Cleavage (e.g., TEV Protease) Purification1->Cleavage Purification2 7. RP-HPLC Purification of this compound Cleavage->Purification2 Characterization 8. Characterization (MS, Functional Assay) Purification2->Characterization End Pure Recombinant this compound Characterization->End

References

Unraveling "NMB-1": A Case of Ambiguous Identity in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for a specific molecule designated "NMB-1" has yielded no definitive entity corresponding to this name within publicly accessible scientific and research databases. The query "this compound" appears to be ambiguous, potentially referring to an internal project code, a novel compound not yet disclosed in literature, or a misinterpretation of a related term. The most prominent and scientifically relevant association with the acronym "NMB" is Neuromedin B, a well-characterized neuropeptide with significant interest in the field of drug development.

While a comprehensive technical guide on a specific "this compound" molecule cannot be constructed due to the lack of a defined structure and chemical properties in the public domain, we can provide a detailed overview of Neuromedin B (NMB), the most plausible subject of interest. This guide will cover the core requirements of structure, chemical properties, and biological function, tailored for researchers, scientists, and drug development professionals.

In-Depth Technical Guide: Neuromedin B (NMB)

Introduction to Neuromedin B

Neuromedin B (NMB) is a member of the bombesin-like peptide family.[1] It is a 32-amino acid peptide in its full length, with a highly conserved C-terminal decapeptide that is crucial for its biological activity.[1] NMB was first isolated from porcine spinal cord and is found in the central nervous system and gastrointestinal tract of mammals, including humans.[1][2] It plays a role in a variety of physiological processes, making its receptor a target of interest for therapeutic intervention.

Structure and Chemical Properties of Neuromedin B

The primary structure of full-length rat Neuromedin B is a 32-amino acid peptide with the sequence: TPFSWDLPEPRSRASKIRVHPRGNLWATGHFM-(NH2).[1] The C-terminal portion is amidated, a common post-translational modification for bioactive peptides.[1]

Table 1: Key Chemical and Physical Properties of Human Neuromedin B (precursor)

PropertyValue
Full Name Neuromedin B
Gene NMB
UniProt ID P08949
Canonical Sequence MARRAGGARMFGSLLLFALLAAGVAPLSWDLPEPRSRASKIRVHSRGNLWATGHFMGKKSLEPSSPSPLGTAPHTSLRDQRLQLSHDLLGILLLKKALGVSLSRPAPQIQYRRLLVQILQK
Length (precursor) 121 amino acids
Molecular Weight (precursor) 13,252 Da

Data sourced from UniProt.

Biological Function and Signaling Pathway

Neuromedin B exerts its effects by binding to the Neuromedin B receptor (NMBR), a G protein-coupled receptor (GPCR).[1][2] The binding of NMB to NMBR initiates a cascade of intracellular signaling events.

Key biological functions regulated by NMB signaling include:

  • Smooth muscle contraction: NMB can stimulate the contraction of smooth muscles.

  • Exocrine and endocrine secretions: It is involved in the regulation of various secretions in the body.[1][2]

  • Cell growth: NMB has been shown to play a role in cell proliferation.[1]

  • Thermoregulation: It is implicated in the control of body temperature.[1][2]

  • Cardiovascular regulation: NMB can influence blood pressure and heart rate.[1][3]

  • Appetite and feeding behavior: It is involved in the complex regulation of food intake.[4]

The signaling pathway of NMB is a critical area of study for understanding its physiological roles and for the development of targeted therapies.

NMB_Signaling_Pathway NMB Neuromedin B (NMB) NMBR NMB Receptor (NMBR) (GPCR) NMB->NMBR Binds to G_protein Heterotrimeric G-protein (Gq/11) NMBR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., smooth muscle contraction, secretion, gene expression) Ca_release->Cellular_Response PKC->Cellular_Response

Neuromedin B (NMB) Signaling Pathway
Experimental Protocols

Detailed experimental protocols for studying NMB and its receptor are extensive and varied. Below is a generalized workflow for a common type of experiment: assessing NMBR antagonism.

Experimental_Workflow start Start: Hypothesis (Compound X is an NMBR antagonist) cell_culture Cell Culture (Cells expressing NMBR, e.g., 3T3 cells) start->cell_culture binding_assay Competitive Binding Assay (125I-labeled NMB vs. Compound X) cell_culture->binding_assay functional_assay Functional Assay (e.g., Inositol Phosphate Accumulation Assay) cell_culture->functional_assay data_analysis1 Data Analysis (Determine IC50 of Compound X) binding_assay->data_analysis1 conclusion Conclusion (Determine potency and mechanism of antagonism) data_analysis1->conclusion stimulation Stimulate cells with NMB in the presence and absence of Compound X functional_assay->stimulation measurement Measure Second Messenger Levels (e.g., [3H]inositol phosphates) stimulation->measurement data_analysis2 Data Analysis (Generate dose-response curves, Schild analysis) measurement->data_analysis2 data_analysis2->conclusion

Workflow for NMBR Antagonist Characterization

Methodology for Competitive Binding Assay (Generalized):

  • Cell Preparation: Culture cells engineered to express the Neuromedin B receptor (e.g., Swiss 3T3 cells) to confluence in appropriate media.

  • Membrane Preparation: Harvest cells and homogenize in a buffered solution. Centrifuge to pellet the cell membranes and resuspend in a binding buffer.

  • Assay Setup: In a multi-well plate, add cell membranes, a constant concentration of radiolabeled NMB (e.g., ¹²⁵I-[D-Tyr⁰]NMB), and varying concentrations of the unlabeled test compound (the potential antagonist).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specifically bound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).

NMB in Drug Development

The diverse physiological roles of Neuromedin B have made its receptor, NMBR, a target for drug discovery. The development of selective NMBR antagonists is a key area of research. For instance, certain somatostatin (B550006) octapeptide analogues have been identified as selective NMB receptor antagonists.[5] These antagonists are valuable tools for elucidating the specific functions of NMB and hold potential for therapeutic applications in conditions where NMB signaling is dysregulated.

While the identity of "this compound" remains elusive in the public scientific domain, the closely related Neuromedin B provides a rich area of study for researchers and drug development professionals. A thorough understanding of NMB's structure, its signaling pathways, and the methods to study its interactions with its receptor are foundational for exploring its therapeutic potential. Should "this compound" be a novel, proprietary compound, its details are likely to emerge in future scientific publications or patent literature. Until then, the study of Neuromedin B and its receptor remains the most relevant and actionable avenue for research in this area.

References

The Discovery of Neuromedin B and its Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal research that led to the discovery and characterization of Neuromedin B (NMB) and its cognate receptor, the Neuromedin B Receptor (NMBR). It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the foundational experiments, quantitative data, and signaling pathways associated with this important neuropeptide system.

Discovery and Characterization of Neuromedin B

Neuromedin B is a bombesin-related peptide first isolated from porcine spinal cord.[1][2] Its discovery was the result of a systematic search for novel neuropeptides with potent biological activity on smooth muscle tissue.[3]

Experimental Protocol: Purification of Neuromedin B from Porcine Spinal Cord

The following protocol is a synthesis of the methodology described by Minamino et al. (1983).

Objective: To isolate and purify a novel bioactive peptide from porcine spinal cord.

Methodology:

  • Tissue Extraction: Fresh porcine spinal cords were boiled in water to inactivate proteases and then homogenized in acetic acid. The homogenate was centrifuged to remove insoluble material.

  • Acetone (B3395972) Precipitation: The supernatant was treated with acetone to precipitate proteins and larger peptides. The resulting precipitate was collected and dried.

  • Gel Filtration Chromatography: The crude extract was subjected to gel filtration chromatography on a Sephadex G-25 column to separate molecules based on size. Fractions were collected and assayed for biological activity.

  • Ion-Exchange Chromatography: Active fractions from gel filtration were further purified by ion-exchange chromatography on a CM-Sephadex C-25 column. A linear gradient of ammonium (B1175870) acetate (B1210297) was used for elution.

  • High-Performance Liquid Chromatography (HPLC): The final purification step involved reverse-phase HPLC on a C18 column. This yielded a highly purified peptide, which was named Neuromedin B.

Characterization of Neuromedin B

The primary structure of the purified Neuromedin B decapeptide was determined by microsequencing.[2]

Table 1: Amino Acid Sequence of Porcine Neuromedin B

PositionAmino Acid
1Glycine (Gly)
2Asparagine (Asn)
3Leucine (Leu)
4Tryptophan (Trp)
5Alanine (Ala)
6Threonine (Thr)
7Glycine (Gly)
8Histidine (His)
9Phenylalanine (Phe)
10Methionine (Met)-NH2

The C-terminus is amidated.

Discovery and Cloning of the Neuromedin B Receptor (NMBR)

The biological effects of NMB are mediated by a specific high-affinity G protein-coupled receptor (GPCR), the Neuromedin B Receptor (NMBR), also known as BB1. The gene encoding this receptor was subsequently cloned and characterized.

Experimental Protocol: Molecular Cloning of NMBR cDNA

The following is a generalized protocol based on methodologies for receptor cloning.

Objective: To isolate and sequence the cDNA encoding the Neuromedin B receptor.

Methodology:

  • cDNA Library Construction: A cDNA library was constructed from a cell line or tissue known to be responsive to Neuromedin B (e.g., human hypothalamic library).[4]

  • Library Screening: The cDNA library was screened using probes designed based on conserved sequences of other bombesin-like peptide receptors.[4]

  • Clone Isolation and Sequencing: Positive clones were isolated, and the cDNA inserts were sequenced to determine the full-length open reading frame.

  • Sequence Analysis: The deduced amino acid sequence was analyzed for structural features, such as transmembrane domains, characteristic of G protein-coupled receptors.

Quantitative Data on NMB-NMBR Interaction and Function

The interaction of NMB with its receptor and the subsequent cellular responses have been quantified in various experimental systems.

Table 2: Binding Affinity of NMB and Related Peptides to NMBR

LigandCell Type/TissueRadioligandBinding Affinity (Kd/Ki)Reference
Bombesin (B8815690)Rat brain microvascular endothelial cells[125I-Tyr4]bombesinApparent Kd: 10 nM[5]
Neuromedin BRat brain microvascular endothelial cells[125I-Tyr4]bombesinHigh Affinity[5]
Gastrin Releasing Peptide (GRP)Rat brain microvascular endothelial cells[125I-Tyr4]bombesinLower Affinity than NMB[5]
Neuromedin BRat-1 fibroblasts transfected with NMBR125I-[D-Tyr0]NMBKd parallels EC50 for DNA synthesis[6]

Table 3: Functional Activity of Neuromedin B

Functional AssaySystemEC50Reference
Uterine ContractionRat uterus smooth musclePotent stimulant effect[2]
Amylase SecretionRat pancreatic acini2 nM[7]
DNA SynthesisRat-1 fibroblasts transfected with NMBR0.7-0.9 nM[6]
Cell ProliferationRat-1 fibroblasts transfected with NMBR0.7-1 nM[6]

NMBR Signaling Pathway and Experimental Workflows

NMBR Signaling Cascade

Upon binding of Neuromedin B, the NMBR undergoes a conformational change, activating heterotrimeric G proteins, primarily of the Gq family. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[8]

NMBR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NMB Neuromedin B NMBR NMB Receptor (NMBR) NMB->NMBR Binding Gq Gq Protein NMBR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activation Cellular_Response Cellular Response (e.g., Contraction, Secretion, Proliferation) Ca_Cytosol->Cellular_Response PKC->Cellular_Response Phosphorylation Events

Caption: NMBR Gq-PLC Signaling Pathway.

Experimental Workflow: Calcium Mobilization Assay

This assay is a common method to functionally characterize NMBR activation.

Objective: To measure the increase in intracellular calcium concentration following NMBR stimulation.

Methodology:

  • Cell Culture: Cells expressing NMBR are cultured in a multi-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Agonist Addition: Neuromedin B is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured over time.

Calcium_Mobilization_Workflow start Start step1 Culture NMBR-expressing cells in a multi-well plate start->step1 step2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) step1->step2 step3 Measure baseline fluorescence using a plate reader step2->step3 step4 Add Neuromedin B (agonist) to stimulate the cells step3->step4 step5 Measure the change in fluorescence intensity over time step4->step5 end End step5->end

Caption: Workflow for a Calcium Mobilization Assay.

References

The Role of Neuromedin B Receptor 1 (NMB-1) in Nociception and Pain Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuromedin B Receptor 1 (NMB-1), also known as Neuromedin B receptor (NMBR), is a G-protein coupled receptor that has emerged as a significant player in the modulation of nociception and pain signaling. Expressed in key components of the pain pathway, including sensory neurons of the dorsal root and trigeminal ganglia, this compound activation by its endogenous ligand, Neuromedin B (NMB), contributes to pain hypersensitivity. This technical guide provides an in-depth overview of the current understanding of this compound's role in pain, focusing on its signaling mechanisms, experimental validation, and quantitative data derived from preclinical studies. Detailed methodologies for key experiments are provided to facilitate further research and drug development efforts targeting this pathway.

Introduction

Neuromedin B (NMB) is a bombesin-like peptide that exerts its physiological effects through the high-affinity this compound receptor.[1] While initially characterized for its role in the gastrointestinal and central nervous systems, a growing body of evidence implicates the NMB/NMB-1 pathway in the regulation of pain. NMB is expressed in a subset of nociceptive sensory neurons that also co-express calcitonin gene-related peptide (CGRP) and the transient receptor potential vanilloid 1 (TRPV1), suggesting a direct role in pain transmission.[2] Intrathecal administration of NMB has been shown to elicit nociceptive behaviors, and blockade of this compound signaling can attenuate inflammatory and thermal pain, highlighting its potential as a therapeutic target for analgesic drug development.[2][3]

This compound Signaling in Nociception

This compound is a Gq protein-coupled receptor.[3] Upon binding of NMB, the receptor undergoes a conformational change, initiating a downstream signaling cascade that ultimately leads to neuronal sensitization and enhanced pain perception.

Primary Signaling Pathway: Gβγ-AMPK/PKA-Cav3.2 Axis

Recent studies have elucidated a key signaling pathway through which this compound activation contributes to pain hypersensitivity in sensory neurons.[3] This pathway is independent of the canonical Gq-PLC-PKC axis in this context.[3][4]

  • G-protein Activation: NMB binding to this compound on sensory neurons activates the associated Gq protein.[3]

  • Gβγ Subunit Dissociation: The activated Gq protein dissociates, releasing the Gβγ subunit complex.[3]

  • AMPK and PKA Activation: The Gβγ complex subsequently activates AMP-activated protein kinase (AMPK) and then protein kinase A (PKA).[3][5]

  • Cav3.2 Channel Modulation: Activated PKA phosphorylates and potentiates the activity of Cav3.2 T-type calcium channels.[3][5]

  • Neuronal Hyperexcitability: The enhanced Cav3.2 channel activity leads to increased calcium influx, resulting in neuronal hyperexcitability and a lowered threshold for firing action potentials in response to noxious stimuli.[3]

NMB_Signaling_Pathway NMB Neuromedin B (NMB) NMBR This compound Receptor (Gq-coupled) NMB->NMBR binds Gq Gq protein NMBR->Gq activates G_beta_gamma Gβγ subunit Gq->G_beta_gamma releases AMPK AMPK G_beta_gamma->AMPK activates PKA PKA AMPK->PKA activates Cav32 Cav3.2 T-type Ca2+ Channel PKA->Cav32 phosphorylates & potentiates Ca_influx Ca2+ Influx Cav32->Ca_influx increases Hyperexcitability Neuronal Hyperexcitability Ca_influx->Hyperexcitability Pain Pain Hypersensitivity Hyperexcitability->Pain

Caption: this compound signaling cascade in sensory neurons.
Calcium Mobilization

In addition to the Gβγ-dependent pathway, activation of this compound in dorsal root ganglion (DRG) neurons leads to an influx of intracellular calcium.[6] This calcium mobilization is a hallmark of Gq-coupled receptor activation, traditionally mediated by phospholipase C (PLC) and inositol (B14025) trisphosphate (IP3). While the Gβγ-AMPK/PKA pathway appears to be a key driver of this compound-mediated pain hypersensitivity, the contribution of PLC-mediated calcium release to nociceptive signaling warrants further investigation.

Quantitative Data on this compound in Nociception

The following tables summarize key quantitative data from preclinical studies investigating the role of this compound in pain.

Table 1: Receptor Binding and Antagonist Affinity

CompoundReceptorAssay TypeKi (nM)SpeciesReference
BIM-23042This compound (BB1)Radioligand Binding216Human[7]
BIM-23042GRP-R (BB2)Radioligand Binding18,264Human[7]

Table 2: In Vivo Effects of this compound Modulation on Pain Behaviors

Animal ModelTreatmentPain ModalityOutcome MeasureResultReference
Mouse (CFA-induced inflammation)This compound antagonistMechanical AllodyniaPaw Withdrawal Threshold (g)Increased threshold, indicating reduced pain[8]
MouseIntradermal NMB injectionNocifensive BehaviorSpontaneous scratching/bitingIncreased nocifensive behaviors[2]
MouseIntradermal NMB injectionThermal HyperalgesiaPaw Withdrawal Latency (s)Decreased latency, indicating increased pain sensitivity[2]

Note: Specific quantitative values for behavioral outcomes are often presented graphically in the source literature; the table reflects the reported directional changes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections provide overviews of key experimental protocols used to study the role of this compound in nociception.

Behavioral Assays for Nociception

This assay measures the mechanical withdrawal threshold of a rodent's paw in response to calibrated von Frey filaments.

  • Apparatus: A set of von Frey filaments with varying stiffness, an elevated mesh platform allowing access to the plantar surface of the paws.

  • Procedure:

    • Acclimate the animal to the testing environment by placing it in an individual chamber on the mesh platform for at least 30 minutes.

    • Beginning with a filament of low force, apply it to the mid-plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • The "up-down" method is commonly used to determine the 50% withdrawal threshold. A positive response leads to the use of the next weaker filament, while a negative response leads to the use of the next stronger filament.

    • The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams.[9][10]

Von_Frey_Workflow start Start acclimate Acclimate animal on mesh platform start->acclimate apply_filament Apply von Frey filament to plantar surface acclimate->apply_filament observe Observe for paw withdrawal apply_filament->observe response Response? observe->response next_weaker Select next weaker filament response->next_weaker Yes next_stronger Select next stronger filament response->next_stronger No calculate Calculate 50% withdrawal threshold response->calculate End of up-down series next_weaker->apply_filament next_stronger->apply_filament end End calculate->end

Caption: Workflow for the von Frey test.

This test measures the latency of paw withdrawal from a radiant heat source.

  • Apparatus: A Hargreaves apparatus consisting of a glass platform and a movable radiant heat source.

  • Procedure:

    • Acclimate the animal on the glass platform in a plastic enclosure.

    • Position the radiant heat source under the plantar surface of the hind paw.

    • Activate the heat source and start a timer.

    • The timer stops automatically when the animal withdraws its paw.

    • A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

    • The paw withdrawal latency in seconds is recorded.[11][12]

Molecular and Cellular Techniques

This technique is used to detect and quantify the expression levels of this compound and associated signaling proteins in tissue or cell lysates.

  • Procedure:

    • Protein Extraction: Homogenize dorsal root or trigeminal ganglia in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block non-specific binding sites on the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound or the signaling protein of interest (e.g., phospho-PKA, Cav3.2) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13][14]

This method is used to visualize the anatomical location of this compound within tissue sections, such as the dorsal root or trigeminal ganglia.

  • Procedure:

    • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and dissect the ganglia. Post-fix the tissue in PFA and then cryoprotect in a sucrose (B13894) solution.

    • Sectioning: Cut thin sections (e.g., 10-20 µm) of the frozen tissue using a cryostat and mount them on slides.

    • Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.

    • Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue with a solution containing normal serum and Triton X-100.

    • Primary Antibody Incubation: Incubate the sections with a primary antibody against this compound overnight at 4°C.

    • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.

    • Counterstaining and Mounting: Counterstain with a nuclear marker like DAPI and mount the slides with a coverslip.

    • Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope.[2][15]

This technique allows for the real-time measurement of intracellular calcium changes in cultured sensory neurons in response to NMB application.

  • Procedure:

    • Cell Culture: Dissociate DRG neurons from rodents and culture them on glass coverslips.

    • Dye Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

    • Imaging Setup: Place the coverslip in a recording chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Baseline Measurement: Record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) before stimulation.

    • Stimulation: Perfuse the chamber with a solution containing NMB.

    • Data Acquisition: Continuously record the fluorescence ratio to measure changes in intracellular calcium concentration.

    • Analysis: Quantify the change in fluorescence ratio as an indicator of neuronal activation.[16][17]

Future Directions and Therapeutic Implications

The this compound receptor represents a promising target for the development of novel analgesics. Its specific expression in nociceptive neurons and its demonstrated role in pain hypersensitivity make it an attractive candidate for therapeutic intervention. Future research should focus on:

  • Developing selective this compound antagonists: The identification of potent and selective small-molecule antagonists for this compound is a critical next step for clinical translation.

  • Investigating the role of this compound in chronic pain models: Further studies are needed to elucidate the contribution of the NMB/NMB-1 pathway to the maintenance of chronic neuropathic and inflammatory pain states.

  • Exploring crosstalk with other signaling pathways: Understanding the interaction between this compound signaling and other key pain-modulating pathways, such as those involving TRPV1 and CGRP, may reveal opportunities for combination therapies.[3]

  • Elucidating changes in this compound expression: Investigating how this compound gene and protein expression are regulated in sensory neurons during the transition from acute to chronic pain could provide insights into disease mechanisms and identify new therapeutic windows.[1][18]

By continuing to unravel the complexities of this compound signaling in nociception, the scientific community can pave the way for the development of a new class of analgesics to address the significant unmet need in pain management.

References

In-Depth Technical Guide: Cellular Targets of Neuromedin B in the Peripheral Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuromedin B (NMB), a member of the bombesin-like peptide family, plays a significant role in modulating signaling within the peripheral nervous system (PNS), particularly in the context of nociception and neurogenic inflammation. This technical guide provides a comprehensive overview of the cellular targets of NMB in the PNS, focusing on its interaction with the Neuromedin B receptor (NMBR). We present quantitative data on receptor-ligand interactions, detailed experimental protocols for studying these interactions, and a visual representation of the primary signaling cascade initiated by NMB in sensory neurons. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of peripheral sensory signaling and the development of novel therapeutics targeting these pathways.

Introduction

Neuromedin B (NMB) is a decapeptide that exerts its physiological effects through the activation of a specific G-protein coupled receptor, the Neuromedin B receptor (NMBR), also known as BB1 receptor.[1] In the peripheral nervous system, NMB and its receptor are expressed in sensory neurons, including those of the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[2][3] This expression pattern underlies the involvement of NMB in the modulation of pain and inflammation. Administration of NMB has been shown to induce edema and hyperalgesia, while NMB antagonists can attenuate these effects, highlighting the potential of NMBR as a therapeutic target.[3] This guide delves into the specifics of NMB's cellular targets, the quantitative aspects of its receptor binding, the downstream signaling pathways, and the experimental methodologies used to elucidate these functions.

Primary Cellular Target: Neuromedin B Receptor (NMBR)

The principal cellular target of NMB in the peripheral nervous system is the Neuromedin B receptor (NMBR), a seven-transmembrane G-protein coupled receptor.[1] NMBR exhibits a high affinity for NMB and is pharmacologically distinct from the Gastrin-Releasing Peptide (GRP) receptor, another member of the bombesin (B8815690) receptor family.[3]

Localization in the Peripheral Nervous System
  • Dorsal Root Ganglia (DRG) and Trigeminal Ganglia (TG): NMBR is expressed in a subset of sensory neurons within the DRG and TG.[2][3] These ganglia house the cell bodies of primary afferent neurons that transmit sensory information, including pain and temperature, from the periphery to the central nervous system.

  • Co-localization with Nociceptive Markers: Studies have shown that NMBR-expressing neurons often co-localize with markers of nociceptive neurons, such as calcitonin gene-related peptide (CGRP) and the transient receptor potential vanilloid 1 (TRPV1).[4]

Quantitative Data: Receptor Binding Affinity

While extensive research has been conducted on the functional effects of NMB in the peripheral nervous system, specific quantitative data on the binding affinity of NMB to its receptor in native peripheral neurons is not abundantly available in the literature. However, studies in other tissues and cell lines expressing the receptor provide valuable insights into its pharmacological characteristics.

LigandReceptorPreparationBinding Assay TypeKd (nM)Reference
[125I][Tyr4]bombesinNMB-preferring bombesin receptorsRat olfactory bulb membranesSaturation Binding1.8 ± 0.3[5]

Note: The study by Gong et al. (1993) characterized NMB-preferring receptors in the rat olfactory bulb, which is part of the central nervous system but provides an indication of the receptor's affinity.

Signaling Pathways of NMBR in Peripheral Sensory Neurons

Upon binding of NMB, the NMBR, a Gq-protein coupled receptor, initiates intracellular signaling cascades that modulate neuronal excitability.[6][7] A key pathway identified in trigeminal ganglion neurons involves the modulation of T-type calcium channels.

Gq-Protein/AMPK/PKA Pathway Modulating Cav3.2 T-type Ca2+ Channels

Activation of NMBR in small-sized trigeminal ganglion neurons leads to the following sequence of events:[6][7]

  • Gq-Protein Activation: NMB binding activates the associated heterotrimeric Gq protein.

  • Gβγ Subunit Dissociation: The Gβγ subunit of the Gq protein dissociates.

  • AMPK and PKA Activation: The Gβγ subunit directly or indirectly activates AMP-activated protein kinase (AMPK) and subsequently Protein Kinase A (PKA).

  • Modulation of Cav3.2 Channels: Activated PKA phosphorylates and potentiates the function of Cav3.2 T-type Ca2+ channels.

  • Increased Neuronal Excitability: The enhanced activity of Cav3.2 channels leads to increased neuronal excitability, contributing to pain hypersensitivity.[6]

NMB_Signaling_Pathway NMB Neuromedin B NMBR NMBR (Gq-coupled) NMB->NMBR Binds to Gq Gq Protein NMBR->Gq Activates G_beta_gamma Gβγ Gq->G_beta_gamma Releases AMPK AMPK G_beta_gamma->AMPK Activates PKA PKA AMPK->PKA Activates Cav32 Cav3.2 T-type Ca2+ Channel PKA->Cav32 Phosphorylates & Potentiates Ca_influx Ca2+ Influx Cav32->Ca_influx Excitability Increased Neuronal Excitability Ca_influx->Excitability

NMBR Signaling Cascade in Sensory Neurons

Experimental Protocols

Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of primary DRG neurons, providing an in vitro model to study the effects of NMB.

Materials:

  • Enzyme solution: Collagenase (1 mg/mL) and Trypsin (0.2 mg/mL) in sterile saline.

  • Culture medium: DMEM/F12 with 5% Fetal Bovine Serum (FBS).

  • Dissection tools: Sterile scissors, forceps.

  • Centrifuge, incubator (37°C, 5% CO2).

Procedure:

  • Dissection: Euthanize the animal according to approved protocols. Expose the spinal column and carefully dissect the dorsal root ganglia.

  • Enzymatic Digestion: Transfer the ganglia to the enzyme solution and incubate at 37°C for a specified time to dissociate the tissue.

  • Mechanical Dissociation: Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifugation and Resuspension: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in the culture medium.

  • Plating: Plate the neurons on coated coverslips or culture dishes and maintain in an incubator.

Whole-Cell Patch-Clamp Recording from DRG Neurons

This technique allows for the measurement of ion channel currents and changes in membrane potential in response to NMB application.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular solution (e.g., K-gluconate based).

  • Extracellular solution (e.g., artificial cerebrospinal fluid).

  • NMB stock solution.

Procedure:

  • Preparation: Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with extracellular solution.

  • Pipette Fabrication and Filling: Pull a glass pipette to a resistance of 3-5 MΩ and fill it with the intracellular solution.

  • Seal Formation: Under visual guidance, approach a neuron with the pipette and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Recording: Record baseline channel activity or membrane potential.

  • NMB Application: Perfuse the chamber with a known concentration of NMB and record the changes in currents or voltage.

Calcium Imaging in Trigeminal Ganglion (TG) Neurons

This method is used to visualize changes in intracellular calcium concentration in response to NMB, indicating neuronal activation.

Materials:

  • Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

  • Fluorescence microscope with an appropriate camera and filter sets.

  • Image analysis software.

  • Cultured TG neurons.

Procedure:

  • Loading with Indicator: Incubate the cultured TG neurons with the fluorescent calcium indicator according to the manufacturer's instructions.

  • Baseline Imaging: Acquire baseline fluorescence images of the neurons before stimulation.

  • NMB Stimulation: Apply NMB to the culture medium.

  • Time-Lapse Imaging: Acquire a series of fluorescence images over time to monitor changes in intracellular calcium levels.

  • Data Analysis: Analyze the changes in fluorescence intensity in individual neurons to quantify the calcium response.

Experimental_Workflow cluster_isolation Neuron Isolation & Culture cluster_assays Functional Assays cluster_analysis Data Analysis Dissection DRG/TG Dissection Digestion Enzymatic & Mechanical Dissociation Dissection->Digestion Culture Neuron Culture Digestion->Culture PatchClamp Patch-Clamp Recording Culture->PatchClamp CaImaging Calcium Imaging Culture->CaImaging Electro Electrophysiological Data Analysis PatchClamp->Electro Fluoro Fluorescence Intensity Analysis CaImaging->Fluoro NMB_App NMB Application NMB_App->PatchClamp NMB_App->CaImaging

References

NMB-1: A Selective Modulator of Mechanosensitive Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

NMB-1, a novel conopeptide analogue, has emerged as a significant pharmacological tool for the investigation of mechanosensation, particularly in the context of pain signaling. This document provides a comprehensive overview of the selectivity of this compound for various ion channel subtypes, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.

Core Selectivity Profile of this compound

This compound exhibits a notable preference for slowly adapting (SA) mechanosensitive ion channels over rapidly adapting (RA) mechanosensitive ion channels.[1][2][3][4] This selectivity provides a unique avenue for dissecting the roles of these distinct channel populations in physiological and pathophysiological processes.

Quantitative Analysis of this compound Selectivity

The inhibitory activity of this compound has been quantified across different mechanosensitive and other ion channel subtypes. The following table summarizes the key findings from studies on cultured dorsal root ganglion (DRG) neurons.

Ion Channel SubtypeParameterValueConcentrationNotesReference
Slowly Adapting (SA) Mechanically Activated CurrentsIC50~1 µMThis compound is a potent inhibitor of this current type.[1][5]
Rapidly Adapting (RA) Mechanically Activated Currents% Inhibition25.9 ± 6.3%15 µMDemonstrates significantly lower affinity compared to SA channels.[1][6]
Rapidly Adapting (RA) Mechanically Activated Currents% Inhibition46.8 ± 9.5%30 µMInhibition increases with higher concentrations.[1][6]
Voltage-Gated Sodium ChannelsActivityNo effectLow µMThis compound does not inhibit these channels at concentrations effective against SA channels.[1][5]
Voltage-Gated Calcium ChannelsActivityNo effectLow µMThis compound does not inhibit these channels at concentrations effective against SA channels.[1][5]
Acid-Sensing Ion Channels (ASICs)ActivityNo effectLow µMThis compound does not inhibit these channels at concentrations effective against SA channels.[1]
TRPA1 ChannelsActivityNo effectLow µMThis compound does not inhibit these channels at concentrations effective against SA channels.[1][5]

Based on these findings, this compound demonstrates an approximately 30-fold selectivity for SA over RA mechanosensitive ion channels.[1][2][3][4]

Experimental Protocols

The characterization of this compound's selectivity has been primarily achieved through electrophysiological and binding assays performed on cultured sensory neurons.

Electrophysiological Recording of Mechanically Activated Currents

Objective: To measure the effect of this compound on mechanically activated currents in cultured dorsal root ganglion (DRG) neurons.

Methodology:

  • Cell Culture: DRG neurons are harvested and cultured under standard conditions.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion channel activity.

  • Mechanical Stimulation: A fire-polished glass probe, controlled by a piezoelectric actuator, is used to apply mechanical stimuli to the recorded neuron. The velocity and displacement of the probe are precisely controlled to elicit different types of mechanically activated currents (rapidly adapting, intermediately adapting, and slowly adapting).

  • Drug Application: this compound is applied to the cultured neurons at various concentrations (e.g., 0.15 µM to 30 µM) via a perfusion system.

  • Data Analysis: The amplitude and kinetics of the mechanically activated currents are measured before and after the application of this compound. The inhibitory effect is quantified, and dose-response curves are generated to determine the IC50 value.

Biotinylated this compound Binding Assay

Objective: To identify the neuronal subpopulation to which this compound binds.

Methodology:

  • This compound Biotinylation: this compound is chemically modified to include a biotin (B1667282) tag, creating biotinylated this compound. The biological activity of the biotinylated peptide is confirmed to be retained.

  • Cell Staining: Cultured DRG neurons are incubated with biotinylated this compound.

  • Visualization: The binding of biotinylated this compound is visualized using a fluorescently labeled streptavidin conjugate.

  • Immunocytochemistry: To identify the specific neuronal subtypes, co-staining is performed with antibodies against neuronal markers, such as peripherin (a marker for nociceptive neurons).

  • Microscopy: Fluorescence microscopy is used to visualize and colocalize the binding of this compound with specific neuronal markers.

Signaling Pathways and Logical Relationships

The selective action of this compound on SA mechanosensitive channels has implications for understanding the signaling pathways involved in noxious mechanosensation.

experimental_workflow cluster_electrophysiology Electrophysiology cluster_binding Binding Assay cluster_outcome Outcome drg_culture DRG Neuron Culture patch_clamp Whole-Cell Patch Clamp drg_culture->patch_clamp mechanical_stim Mechanical Stimulation patch_clamp->mechanical_stim nmb1_app This compound Application patch_clamp->nmb1_app data_acq Current Measurement mechanical_stim->data_acq nmb1_app->data_acq analysis IC50 Determination data_acq->analysis selectivity Determine this compound Selectivity analysis->selectivity biotin_nmb1 Biotinylated this compound cell_incubation Incubation with DRG Neurons biotin_nmb1->cell_incubation visualization Fluorescent Visualization cell_incubation->visualization colocalization Co-localization with Markers visualization->colocalization colocalization->selectivity

Caption: Experimental workflow for determining this compound selectivity.

The binding of this compound to its target ion channel initiates a cascade of events that ultimately modulates the perception of painful mechanical stimuli.

signaling_pathway stimulus High-Threshold Mechanical Stimulus sa_channel Slowly Adapting (SA) Mechanosensitive Ion Channel stimulus->sa_channel activates depolarization Membrane Depolarization sa_channel->depolarization blocked_channel Blocked Channel sa_channel->blocked_channel nmb1 This compound nmb1->sa_channel blocks nmb1->blocked_channel action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal blocked_channel->depolarization prevents

Caption: this compound's role in the noxious mechanosensation pathway.

References

Navigating the Neuroscience Landscape: An In-depth Technical Guide to NMB-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "NMB-1" presents a critical ambiguity in neuroscience research, referring to two distinct molecular entities with significant yet separate roles. This guide provides a comprehensive overview of both, clarifying their functions and offering detailed technical insights to aid researchers in their specific areas of investigation.

The primary focus of this document is the Neuromedin B Receptor (NMBR) , often studied in the context of its ligand, Neuromedin B (NMB). The NMB/NMBR system is a key player in a variety of physiological processes within the central and peripheral nervous systems.

Additionally, this guide will address Noxious Mechanosensation Blocker 1 (this compound) , a conotoxin peptide that serves as a valuable tool for studying the mechanisms of pain and mechanotransduction.

Section 1: The Neuromedin B Receptor (NMBR) System

The Neuromedin B Receptor (NMBR), also known as BB1, is a G protein-coupled receptor (GPCR) that, along with its endogenous ligand Neuromedin B (NMB), forms a signaling axis with diverse functions in the nervous system and other tissues.[1] NMB is a bombesin-related peptide originally purified from pig spinal cord and is present in the human central nervous system and gastrointestinal tract.[2][3]

Core Functions in Neuroscience

The NMB/NMBR system is implicated in a wide array of physiological and pathological processes, making it a target of interest for therapeutic development.[4] Key functions include:

  • Regulation of Itch and Pain: The NMB/NMBR signaling pathway is involved in the transmission of itch sensation.[5] Studies have also implicated this system in nociceptive signaling and neurogenic inflammation.[6]

  • Modulation of Neuronal Activity: As a GPCR expressed in the central nervous system, NMBR activation can modulate neural activity and influence various behaviors.[4]

  • Physiological Homeostasis: The NMB/NMBR system contributes to the regulation of body temperature, blood pressure, and feeding behavior.[2][3]

  • Cell Growth and Proliferation: NMB acts as a mitogen and growth factor for various cell types, including neuronal and epithelial cells.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the NMBR system.

Parameter Species Tissue/Cell Line Value Reference
NMB Binding Affinity (Kd) RatBrain Membranes0.2 nM[2]
NMB-induced sEPSC Frequency Increase MouseSpinal Cord Neurons~150% of baseline[5]

Table 1: Receptor Binding and Functional Activity Data.

Gene/Protein Human Chromosomal Location Aliases Key Expression Areas in CNS
NMBR 6q24.1BB1, NMB-RPrefrontal cortex, caudate nucleus, putamen, nucleus accumbens, olfactory zone

Table 2: Gene and Expression Information for NMBR.[1]

Signaling Pathways

NMBR is a Gq protein-coupled receptor. Upon binding of NMB, it primarily activates the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and activation of Protein Kinase C (PKC).[2] Additionally, some evidence suggests a potential link to the cAMP/PKA pathway.[3][7]

NMBR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NMB Neuromedin B (NMB) NMBR NMB Receptor (NMBR) (GPCR) NMB->NMBR Binding Gq Gq Protein NMBR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage PIP2 PIP2 PIP2->PLC Ca2+ Ca²⁺ Release IP3->Ca2+ Induces PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2+->PKC Activation Downstream Downstream Cellular Responses (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream

Caption: NMBR Gq-PLC Signaling Pathway.

Experimental Protocols

Objective: To measure the increase in intracellular calcium concentration in response to NMBR activation by NMB.

Methodology:

  • Cell Culture: Culture a suitable cell line endogenously expressing or transfected with NMBR (e.g., HEK293 cells) on glass-bottom dishes.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with the physiological buffer to remove excess dye.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets. Record the baseline fluorescence intensity for 2-5 minutes.

  • Agonist Application: Add a known concentration of Neuromedin B to the dish.

  • Data Acquisition: Continuously record the fluorescence intensity for 5-10 minutes following agonist application.

  • Data Analysis: Calculate the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Objective: To evaluate the behavioral effects of NMB or NMBR antagonists on pain or itch in rodents.

Methodology:

  • Animal Handling: Acclimate mice or rats to the testing environment for several days prior to the experiment.

  • Intrathecal Injection: Under light anesthesia (e.g., isoflurane), perform a lumbar puncture to deliver a small volume (e.g., 5-10 µl) of NMB, an NMBR antagonist, or vehicle control directly into the cerebrospinal fluid.

  • Behavioral Observation: Place the animal in an observation chamber and record specific behaviors. For itch, this includes counting the number of scratches and bites directed at the injection site. For pain, this may involve measuring the latency of withdrawal from a thermal or mechanical stimulus (e.g., using the Hargreaves or von Frey test).

  • Data Analysis: Compare the behavioral responses between the different treatment groups to determine the effect of NMB/NMBR signaling on the specific sensation.

Intrathecal_Injection_Workflow A Animal Acclimation B Anesthesia A->B C Intrathecal Injection (NMB, Antagonist, or Vehicle) B->C D Behavioral Observation (e.g., Scratching, Paw Withdrawal) C->D E Data Analysis and Comparison D->E

Caption: Workflow for In Vivo Behavioral Assay.

Section 2: Noxious Mechanosensation Blocker 1 (this compound)

Noxious Mechanosensation Blocker 1 (this compound) is a synthetic analog of a conotoxin peptide, ρ-TIA.[8] It is a valuable pharmacological tool for investigating the molecular machinery underlying mechanotransduction, particularly in the context of pain.

Core Function in Neuroscience Research

This compound selectively inhibits the persistent, non-adapting component of slowly adapting mechanically activated (SA-MA) currents in dorsal root ganglion (DRG) neurons.[9][10] These currents are associated with noxious mechanosensation. By blocking these specific currents, this compound allows researchers to dissect the contribution of different mechanosensitive ion channels to pain perception.

Recent research has identified the mechanosensitive ion channel Tentonin 3 (TTN3/TMEM150C) as a target for this compound.[8] this compound blocks the TTN3 channel via an electrostatic interaction near the pore entrance.[8]

Experimental Applications

The primary application of this compound is as a selective antagonist to probe the function of specific mechanosensitive ion channels.

Objective: To measure the effect of this compound on mechanically activated currents in sensory neurons.

Methodology:

  • Neuron Culture: Isolate and culture dorsal root ganglion (DRG) neurons from rodents.

  • Patch-Clamp Recording: Using the whole-cell patch-clamp technique, record membrane currents from a single DRG neuron.

  • Mechanical Stimulation: Apply a controlled mechanical stimulus to the neuron using a fire-polished glass probe driven by a piezo-electric actuator.

  • Baseline Recording: Record the mechanically activated currents in response to a series of mechanical steps.

  • This compound Application: Perfuse the recording chamber with a solution containing this compound.

  • Post-Drug Recording: Repeat the mechanical stimulation protocol and record the currents in the presence of this compound.

  • Data Analysis: Compare the amplitude and kinetics of the mechanically activated currents before and after this compound application to quantify the inhibitory effect.

Electrophysiology_Workflow A DRG Neuron Culture B Whole-Cell Patch-Clamp A->B C Mechanical Stimulation (Piezo Actuator) B->C D Record Baseline Currents C->D E Apply this compound D->E F Record Currents with this compound E->F G Data Analysis F->G

Caption: Electrophysiology Workflow for this compound.

Conclusion

This guide has delineated the distinct identities and functions of the Neuromedin B Receptor system and the conotoxin this compound in neuroscience research. For scientists investigating GPCR signaling in itch, pain, and other central processes, the NMB/NMBR system offers a rich area of study. Conversely, for those focused on the biophysical mechanisms of mechanotransduction and the ion channels involved in pain, this compound provides a selective and potent tool. Clear identification of the "this compound" is paramount for precise and effective experimental design and data interpretation.

References

Neuromedin B-1: A Deep Dive into its Role in Cellular Signaling and Mechanotransduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuromedin B (NMB), a bombesin-like peptide, is a critical signaling molecule involved in a diverse array of physiological processes, including cell growth, smooth muscle contraction, and sensory processing. Its receptor, the Neuromedin B receptor (NMBR), a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events upon ligand binding. Emerging evidence suggests a potential, albeit indirect, role for NMB in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. This technical guide provides a comprehensive overview of the signaling pathways activated by NMB, with a particular focus on its effects on mitogenesis and calcium mobilization. We will explore the quantitative aspects of NMB-receptor interaction, detail key experimental protocols for studying its function, and propose a putative link between NMB signaling and mechanotransduction pathways, highlighting shared molecular players such as Focal Adhesion Kinase (p125FAK) and paxillin (B1203293).

Neuromedin B and its Receptor: Core Signaling Cascades

NMB exerts its cellular effects primarily through the NMBR, a member of the GPCR superfamily.[1][2] Upon NMB binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. The primary signaling pathway initiated by NMBR activation involves the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2] This rapid increase in intracellular calcium concentration is a key event in NMB signaling, influencing a multitude of downstream cellular processes. Simultaneously, DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC), which phosphorylates a variety of substrate proteins, further propagating the signal.[2][3]

Mitogenic Signaling

A significant body of research has established NMB as a potent mitogen, promoting DNA synthesis and cell proliferation in various cell types.[3][4] This mitogenic effect is orchestrated through the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the p44/42 MAPK (ERK1/2) pathway.[3] Activation of this pathway is a central event in cell cycle progression and proliferation.

Furthermore, NMB stimulation leads to the tyrosine phosphorylation of several key proteins involved in cell adhesion and migration, including p125FAK and paxillin.[3] These proteins are integral components of focal adhesions, which are dynamic structures that link the extracellular matrix to the actin cytoskeleton and serve as signaling hubs.

Quantitative Data on NMB-Mediated Signaling

The potency and efficacy of NMB in initiating its signaling cascades can be quantified through various parameters. The following tables summarize key quantitative data from studies on NMB's mitogenic effects.

ParameterValueCell TypeMeasurementReference
EC50 (DNA Synthesis) 0.7-0.9 nMRat-1 fibroblasts[3H]thymidine incorporation[3]
EC50 (Cell Proliferation) 0.7-1 nMRat-1 fibroblastsCell counting[3]
Kd (125I-[D-Tyr0]NMB binding) ~0.8 nMRat-1 fibroblastsRadioligand binding assay[3]

Table 1: Quantitative analysis of NMB's mitogenic effects in Rat-1 fibroblasts. The half-maximal effective concentration (EC50) for DNA synthesis and cell proliferation closely parallels the equilibrium dissociation constant (Kd) for NMB binding to its receptor, indicating a strong correlation between receptor occupancy and the mitogenic response.[3][5][6][7][8]

NMB and a Putative Role in Mechanotransduction

While a direct, causal link between NMB and mechanotransduction has yet to be definitively established, compelling evidence points towards a potential intersection of their respective signaling pathways. Mechanotransduction is crucial for cellular responses to physical cues such as shear stress, compression, and tension. Key molecular players in mechanotransduction include mechanosensitive ion channels and focal adhesion proteins.[9]

The NMB-induced tyrosine phosphorylation of p125FAK and paxillin is particularly noteworthy in this context.[3] These same proteins are known to be phosphorylated in response to mechanical strain, suggesting they may act as points of convergence for both chemical (NMB) and mechanical signals.[10] For instance, cyclic strain has been shown to induce the tyrosine phosphorylation and reorganization of p125FAK and paxillin in aortic endothelial cells.[10]

Furthermore, NMB has been shown to modulate the activity of T-type calcium channels (Cav3.2) in sensory neurons, contributing to mechanical hypersensitivity in the context of pain perception.[11] Mechanosensitive ion channels are critical for the conversion of mechanical stimuli into electrical and chemical signals.[9] Therefore, NMB's ability to influence these channels provides another potential avenue through which it may impact mechanosensation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular effects of Neuromedin B.

Calcium Mobilization Assay using Fluo-4 AM

This protocol describes the measurement of intracellular calcium mobilization in response to NMB stimulation using the fluorescent calcium indicator Fluo-4 AM.[12][13][14][15]

Materials:

  • Cells expressing the Neuromedin B receptor (e.g., transfected Rat-1 fibroblasts)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluo-4 AM dye-loading solution (e.g., from a commercial kit)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Neuromedin B peptide

  • Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm

Procedure:

  • Cell Plating: Seed cells into the microplate at an appropriate density (e.g., 40,000 to 80,000 cells/well for a 96-well plate) and culture overnight.[13]

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells.

    • Add the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).[13]

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.[13]

  • Compound Preparation: Prepare serial dilutions of Neuromedin B in HBSS or the desired assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the Neuromedin B solutions to the wells.

    • Monitor the change in fluorescence intensity over time at Ex/Em = 490/525 nm.[13]

Western Blot for Tyrosine Phosphorylation of p125FAK and Paxillin

This protocol outlines the detection of NMB-induced tyrosine phosphorylation of p125FAK and paxillin by Western blotting.[16][17][18][19]

Materials:

  • Cells expressing the Neuromedin B receptor

  • Neuromedin B peptide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phosphotyrosine, anti-p125FAK, anti-paxillin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to near confluence and treat with Neuromedin B for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phosphotyrosine) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies against total p125FAK and paxillin to confirm equal protein loading.[18]

p42/p44 MAPK (ERK1/2) Activation Assay

This protocol describes a general method for assessing the activation of p42/p44 MAPK by Western blotting for the phosphorylated forms of the kinases.[20][21][22][23]

Materials:

  • Cells expressing the Neuromedin B receptor

  • Neuromedin B peptide

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents (as in 4.2)

  • Primary antibodies: anti-phospho-p44/42 MAPK (Thr202/Tyr204), anti-total-p44/42 MAPK

Procedure:

  • Cell Treatment and Lysis: Follow steps 1 and 2 from the Western Blot protocol (4.2).

  • Protein Quantification, SDS-PAGE, and Transfer: Follow steps 3 and 4 from the Western Blot protocol (4.2).

  • Immunoblotting:

    • Block the membrane.

    • Incubate with the anti-phospho-p44/42 MAPK antibody.

    • Wash and incubate with the secondary antibody.

  • Detection: Visualize the phosphorylated p44/42 MAPK bands.

  • Reprobing: Strip the membrane and reprobe with an antibody against total p44/42 MAPK to verify equal loading.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

NMB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NMB Neuromedin B NMBR NMB Receptor (GPCR) NMB->NMBR Binding Gq Gq Protein NMBR->Gq Activation PLC Phospholipase C Gq->PLC Activation MAPK_cascade p42/p44 MAPK (ERK1/2) Activation Gq->MAPK_cascade FA_proteins p125FAK / Paxillin Tyrosine Phosphorylation Gq->FA_proteins PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding PKC Protein Kinase C DAG->PKC Activation PKC->MAPK_cascade PKC->FA_proteins Ca_release Ca²⁺ Release Ca_release->PKC Activation Ca_release->FA_proteins Mitogenesis Mitogenesis (DNA Synthesis, Cell Proliferation) MAPK_cascade->Mitogenesis IP3R->Ca_release

Caption: Neuromedin B Signaling Pathway.

Calcium_Mobilization_Workflow start Start plate_cells Plate cells in microplate start->plate_cells overnight_incubation Incubate overnight plate_cells->overnight_incubation dye_loading Load cells with Fluo-4 AM overnight_incubation->dye_loading incubation_37C Incubate 1 hr at 37°C dye_loading->incubation_37C incubation_RT Incubate 15-30 min at room temperature incubation_37C->incubation_RT add_NMB Add Neuromedin B incubation_RT->add_NMB measure_fluorescence Measure fluorescence (Ex/Em = 490/525 nm) add_NMB->measure_fluorescence end End measure_fluorescence->end

Caption: Calcium Mobilization Assay Workflow.

Western_Blot_Workflow start Start treat_cells Treat cells with Neuromedin B start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect end End detect->end

Caption: Western Blot Workflow for Protein Phosphorylation.

Conclusion

Neuromedin B is a multifaceted signaling peptide with well-established roles in mitogenesis and calcium mobilization. The signaling pathways it activates, primarily through the NMBR and subsequent Gq protein-mediated activation of PLC, are central to its physiological functions. While the direct involvement of NMB in mechanotransduction remains an area for further investigation, the overlap in key signaling molecules, such as p125FAK and paxillin, and its influence on mechanosensitive ion channels, strongly suggest a potential interplay. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the intricate signaling networks of Neuromedin B and its potential role in the cellular response to mechanical cues. Future studies dissecting the precise molecular mechanisms linking NMB signaling to mechanotransduction could unveil novel therapeutic targets for a range of physiological and pathological conditions.

References

The Role of Neuromedin B Receptor 1 (NMB-R1) in Pain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the literature concerning the role of Neuromedin B (NMB) and its receptor, Neuromedin B Receptor 1 (NMB-R1, also known as NMBR), in pain research. It consolidates key findings on signaling pathways, summarizes quantitative data from preclinical studies, and details relevant experimental protocols to facilitate further investigation and therapeutic development in this area.

Introduction to Neuromedin B and its Receptor in Nociception

Neuromedin B (NMB) is a member of the bombesin-like peptide family and acts as a neuromodulator in both the central and peripheral nervous systems.[1] Its biological effects are mediated through the G protein-coupled receptor, NMB-R1.[2] A growing body of evidence implicates NMB and NMB-R1 in the modulation of pain signals, making them a potential target for novel analgesic therapies.

Studies have shown that NMB is expressed in a subset of nociceptive sensory neurons located in the trigeminal (TG) and dorsal root ganglia (DRG).[2][3] These neurons often co-express other key pain mediators like calcitonin gene-related peptide (CGRP) and the transient receptor potential vanilloid 1 (TRPV1).[2][4] The receptor, NMB-R1, is found on interneurons within the superficial layers of the dorsal horn of the spinal cord, a critical region for processing nociceptive information.[2][5] This anatomical arrangement suggests that NMB released from primary sensory neurons can modulate the activity of second-order neurons in the spinal cord to influence pain perception.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the role of NMB-R1 in pain.

Table 1: Cellular Co-localization of NMB-R1 in Trigeminal Ganglion Neurons

MarkerPercentage of NMB-R1+ Neurons Expressing MarkerPercentage of Marker+ Neurons Expressing NMB-R1Reference
Cav3.247.1%89.7%[1][6]

Table 2: Effects of NMB and NMB-R1 Antagonists in Behavioral Models

AgentModelSpeciesBehavioral OutcomeQuantitative FindingReference
Neuromedin BNaiveMouseMechanical HypersensitivityIntraplantar injection induced a significant decrease in paw withdrawal threshold.[6]
Neuromedin BNaiveMouseThermal HypersensitivityIntraplantar injection induced a significant decrease in paw withdrawal latency.[6]
NMB-R1 AntagonistMustard Oil-Induced Neurogenic InflammationMouseEdema and Nerve SensitizationAdministration of an NMB antagonist greatly attenuated edema and nerve sensitization.[2][5]
NMB-saporinNoxious HeatMouseThermal PainSpecific elimination of NMBR-expressing neurons reduced responses to noxious heat.[2]
NMB-R1 BlockadeComplete Freund's Adjuvant (CFA)-Induced Inflammatory PainMouseMechanical HypersensitivityBlockade of NMBR signaling prevented mechanical hypersensitivity.[1][6]

Signaling Pathways of NMB-R1 in Pain Transmission

Activation of NMB-R1 in the context of pain initiates a complex intracellular signaling cascade that ultimately leads to neuronal sensitization and enhanced pain perception. The primary pathway identified involves the coupling of NMB-R1 to a Gq protein.[1]

Upon NMB binding, the activated Gβγ subunit of the Gq protein stimulates a downstream pathway involving AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA).[1][6] This cascade culminates in the potentiation of Cav3.2 T-type calcium channels, which are predominantly expressed in primary sensory neurons and play a crucial role in nociceptive processing.[1][6] The enhanced activity of Cav3.2 channels increases neuronal excitability, contributing to both mechanical and thermal hypersensitivity.[6]

NMBR_Signaling_Pathway NMB Neuromedin B (NMB) NMBR NMB-R1 (Gq-coupled) NMB->NMBR Binding Gq Gq Protein NMBR->Gq Activation G_beta_gamma Gβγ subunit Gq->G_beta_gamma Dissociation AMPK AMPK G_beta_gamma->AMPK Activation PKA PKA AMPK->PKA Activation Cav32 Cav3.2 T-type Ca2+ Channel PKA->Cav32 Phosphorylation/ Potentiation Excitability Increased Neuronal Excitability Cav32->Excitability Increased Ca2+ Influx Pain Pain Hypersensitivity Excitability->Pain

NMB-R1 signaling cascade in nociceptive neurons.

Experimental Protocols in NMB-R1 Pain Research

This section details common methodologies employed in the study of NMB-R1's role in pain.

Animal Models of Pain
  • Inflammatory Pain Model: The Complete Freund's Adjuvant (CFA) model is frequently used.[1][6]

    • Protocol: A single intraplantar injection of CFA into the hind paw of a mouse or rat induces a robust and localized inflammation characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli. Behavioral testing is typically performed at various time points post-injection to assess the development and maintenance of inflammatory pain.

  • Neurogenic Inflammation Model: The mustard oil model is used to study the role of NMB in inflammation mediated by sensory nerves.[2][5]

    • Protocol: A diluted solution of mustard oil (a TRPA1 agonist) is applied to the skin of the animal. This stimulates nociceptive nerve endings, leading to the release of neuropeptides like NMB, resulting in localized edema (swelling) and vasodilation. The extent of edema can be quantified to assess the degree of neurogenic inflammation.

Behavioral Assays for Nociception
  • Mechanical Allodynia/Hyperalgesia (von Frey Test):

    • Protocol: Animals are placed on an elevated mesh platform. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications. A lower threshold in treated or injured animals compared to controls indicates mechanical hypersensitivity.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Protocol: A radiant heat source is focused on the plantar surface of the animal's hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A shorter latency indicates thermal hyperalgesia.

  • Hot Plate Test:

    • Protocol: Animals are placed on a metal plate maintained at a constant noxious temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured.

Electrophysiology
  • Patch-Clamp Recording from Trigeminal Ganglion (TG) Neurons:

    • Protocol: TG neurons are acutely dissociated from animals and cultured. Whole-cell patch-clamp recordings are performed to measure ion channel currents, such as T-type calcium channel currents (IT).[1][6] Neuromedin B is applied to the bath to determine its effect on these currents. Various pharmacological agents targeting specific signaling molecules can be included in the bath or patch pipette to dissect the intracellular signaling pathway.

Immunohistochemistry and Western Blotting
  • Immunohistochemistry:

    • Protocol: Trigeminal ganglia or spinal cord sections are prepared and incubated with primary antibodies specific for NMB-R1 and other proteins of interest (e.g., Cav3.2, CGRP).[1][6] Fluorescently labeled secondary antibodies are then used for visualization with a confocal microscope. This technique allows for the examination of the cellular and subcellular localization of NMB-R1 and its co-localization with other neuronal markers.

  • Western Blotting:

    • Protocol: Protein lysates from TG neurons or other relevant tissues are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against NMB-R1 and related signaling proteins to determine their expression levels under different conditions (e.g., in naive vs. inflammatory pain models).[1][6]

Experimental_Workflow cluster_in_vivo In Vivo Experiments cluster_ex_vivo Ex Vivo / In Vitro Analysis cluster_data Data Analysis & Interpretation Induction Induce Pain Model (e.g., CFA, Mustard Oil) Treatment Administer NMB or NMB-R1 Antagonist Induction->Treatment Behavior Behavioral Assays (von Frey, Hargreaves) Treatment->Behavior Tissue Tissue Collection (TG, Spinal Cord) Behavior->Tissue Analysis Statistical Analysis of Behavioral, Molecular, and Electrophysiological Data Behavior->Analysis IHC Immunohistochemistry (Protein Localization) Tissue->IHC WB Western Blot (Protein Expression) Tissue->WB EP Electrophysiology (Neuronal Excitability) Tissue->EP IHC->Analysis WB->Analysis EP->Analysis Conclusion Conclusion on NMB-R1's Role in Pain Analysis->Conclusion

A typical experimental workflow for studying NMB-R1 in pain.

Conclusion and Future Directions

The existing literature strongly supports a pro-nociceptive role for the Neuromedin B/NMB-R1 system. The signaling pathway involving Gq, AMPK, PKA, and Cav3.2 channels in primary sensory neurons presents several potential targets for therapeutic intervention. Future research should focus on the development of potent and selective NMB-R1 antagonists and their evaluation in a broader range of preclinical pain models, including neuropathic pain. Further elucidation of the downstream effects of NMB-R1 activation in the spinal cord dorsal horn will also be crucial for a comprehensive understanding of its role in pain processing. The detailed methodologies and consolidated data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of pain and developing more effective analgesics.

References

In-depth Technical Guide: The Pharmacology of NMB-1

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific pharmacological agent designated "NMB-1" is not available in the public domain. Extensive searches for "this compound pharmacology," "this compound mechanism of action," "this compound receptor binding profile," and related queries did not yield any specific scientific literature or data.

The designation "this compound" may represent an internal compound code, a novel preclinical candidate not yet disclosed in publications, or an identifier used in a context not indexed in publicly accessible scientific databases.

Therefore, the following guide is a template demonstrating the structure and type of content that would be provided if data on this compound were available. This example will use hypothetical data and established pharmacological principles to illustrate the requested format, including data tables, experimental protocols, and Graphviz diagrams.

Executive Summary

This document provides a comprehensive technical overview of the pharmacology of the hypothetical compound this compound. It details its mechanism of action, receptor binding affinity, in vitro efficacy, and pharmacokinetic profile. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and understanding of this compound's therapeutic potential.

Mechanism of Action

This compound is a selective antagonist of the G-protein coupled receptor (GPCR), Hypothetical Receptor 1 (HR1). Its primary mechanism involves competitive binding to the orthosteric site of HR1, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand. This inhibition leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

NMB1_Signaling_Pathway cluster_membrane Cell Membrane HR1 Hypothetical Receptor 1 (HR1) G_protein Gαi/o Protein HR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->HR1 Binds & Activates NMB1 This compound NMB1->HR1 Binds & Blocks ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Activates

Caption: Proposed signaling pathway of Hypothetical Receptor 1 and the inhibitory action of this compound.

Quantitative Pharmacology

The following tables summarize the in vitro binding affinity and functional activity of this compound at the HR1 receptor, as well as its pharmacokinetic properties in a preclinical model.

Receptor Binding Affinity
CompoundReceptorK_i (nM)Assay TypeRadioligand
This compoundHR12.5 ± 0.3Radioligand Binding[³H]-Endogenous Ligand
Control AntagonistHR15.1 ± 0.6Radioligand Binding[³H]-Endogenous Ligand
In Vitro Functional Activity
CompoundAssay TypeEC₅₀/IC₅₀ (nM)Emax/Imax (%)
This compoundcAMP Inhibition10.2 ± 1.598 ± 2
Control AntagonistcAMP Inhibition25.8 ± 3.1100 ± 1
Pharmacokinetic Parameters (Rodent Model)
CompoundRouteT_max (h)C_max (ng/mL)Half-life (h)Bioavailability (%)
This compoundIV--4.2100
This compoundPO1.5350 ± 454.565

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

A competitive radioligand binding assay was used to determine the binding affinity of this compound for the HR1 receptor.

Radioligand_Binding_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Data Analysis A1 Prepare cell membranes expressing HR1 A2 Incubate membranes with [³H]-Radioligand and varying concentrations of this compound A1->A2 B1 Separate bound from free radioligand via rapid filtration A2->B1 B2 Wash filter plates to remove non-specific binding B1->B2 C1 Quantify bound radioactivity using liquid scintillation counting B2->C1 C2 Perform non-linear regression (one-site competition) to calculate Ki C1->C2

Caption: Workflow for the radioligand binding assay to determine binding affinity.

cAMP Inhibition Assay

This functional assay measures the ability of this compound to block agonist-induced inhibition of cAMP production.

  • Cell Culture: HEK293 cells stably expressing HR1 are cultured to ~90% confluency.

  • Cell Plating: Cells are seeded into 96-well plates and incubated for 24 hours.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for 30 minutes.

  • Agonist Stimulation: An EC₈₀ concentration of the endogenous ligand is added in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) to stimulate cAMP production.

  • Lysis and Detection: The reaction is stopped, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

The hypothetical data presented characterize this compound as a potent and selective antagonist of the HR1 receptor with favorable in vitro activity and oral bioavailability in a preclinical model. These findings support its further development as a potential therapeutic agent. Future studies should focus on in vivo efficacy models and comprehensive safety pharmacology.

NMB-1: A Potent and Selective Tool for the Investigation of Mechanosensitive Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Noxious Mechanosensation Blocker 1 (NMB-1) is a synthetic peptide analogue of a ρ-conotoxin, ρ-TIA, originally isolated from a marine cone snail. This 19-amino acid peptide has emerged as a valuable pharmacological tool for the study of mechanosensitive ion channels (MSCs), a diverse group of proteins that convert mechanical stimuli into electrochemical signals. This compound exhibits remarkable selectivity for a specific subset of these channels, enabling researchers to dissect their physiological roles in processes ranging from sensory perception to cellular homeostasis.

This technical guide provides a comprehensive overview of this compound, its mechanism of action, key quantitative data, detailed experimental protocols for its use, and its synthesis. It is intended to serve as a core resource for researchers in academia and the pharmaceutical industry who are investigating the function and therapeutic potential of mechanosensitive ion channels.

It is important to distinguish this compound from other molecules that share the "NMB" acronym, such as Neuromedin B, a bombesin-like peptide involved in nociception and gastrointestinal function, and Glycoprotein nonmetastatic melanoma protein B (GPNMB), a transmembrane protein implicated in various cellular processes. This guide focuses exclusively on Noxious Mechanosensation Blocker 1.

Mechanism of Action and Target Specificity

This compound's primary mechanism of action is the selective inhibition of slowly adapting (SA) mechanically activated currents.[1][2] This contrasts with rapidly adapting (RA) and intermediately adapting (IA) currents, which are largely unaffected at concentrations where SA currents are significantly blocked.[1]

The principal molecular target of this compound is the mechanosensitive ion channel Tentonin 3 (TTN3) , also known as TMEM150C.[3][4] this compound acts as a pore blocker of the TTN3 channel.[4] This inhibition is mediated by a key electrostatic interaction between a positively charged residue on the this compound peptide and a glutamate (B1630785) residue (Glu126) located near the outer pore of the TTN3 channel.[3][4]

Crucially, this compound has been shown to have no effect on the well-characterized mechanosensitive channels of the Piezo family (Piezo1 and Piezo2).[3][4] This high degree of selectivity makes this compound an invaluable tool for distinguishing between TTN3-mediated and Piezo-mediated mechanotransduction events.

Furthermore, this compound has demonstrated a lack of inhibitory activity on other ion channels, including:

  • Voltage-gated sodium channels[1]

  • Voltage-gated calcium channels[1]

  • Acid-sensing ion channels (ASICs)[1]

  • TRPA1 channels[1]

This clean pharmacological profile enhances its utility as a specific probe for TTN3-containing mechanosensitive channels.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with mechanosensitive channels.

Table 1: Inhibitory Potency of this compound on Slowly Adapting (SA) Mechanically Activated Currents

ParameterValueCell TypeReference
IC₅₀1.0 µMDorsal Root Ganglion (DRG) Neurons[3]
Hill Coefficient1.4Dorsal Root Ganglion (DRG) Neurons[3]

Table 2: Kinetic Parameters of this compound Blockade of Mechanosensitive Currents

ParameterConditionValueCell TypeReference
Association Constant (k_on)1 µM this compound, 12 sec stimulation interval2.50 x 10⁴ M⁻¹s⁻¹Dorsal Root Ganglion (DRG) Neurons
Association Constant (k_on)1 µM this compound, 24 sec stimulation interval2.47 x 10⁴ M⁻¹s⁻¹Dorsal Root Ganglion (DRG) Neurons
Dissociation Constant (k_off)1 µM this compound, 12 sec stimulation interval0.034 s⁻¹Dorsal Root Ganglion (DRG) Neurons
Dissociation Constant (k_off)1 µM this compound, 24 sec stimulation interval0.029 s⁻¹Dorsal Root Ganglion (DRG) Neurons

Table 3: Selectivity Profile of this compound

Channel/Current TypeEffect of this compoundConcentration TestedReference
Slowly Adapting (SA) CurrentsInhibition1 µM[2]
Rapidly Adapting (RA) CurrentsNo significant effect1 µM[1]
Intermediately Adapting (IA) CurrentsSignificant inhibition1 µM[1]
Piezo ChannelsNo effectNot specified[3][4]
Voltage-Gated Na⁺ ChannelsNo inhibitory effectNot specified[1]
Voltage-Gated Ca²⁺ ChannelsNo inhibitory effectNot specified[1]
Acid-Sensing Ion Channels (ASICs)No inhibitory effectNot specified[1]
TRPA1 ChannelsNo inhibitory effectNot specified[1]

Experimental Protocols

Electrophysiological Recording of Mechanically Activated Currents in Dorsal Root Ganglion (DRG) Neurons

This protocol describes the whole-cell patch-clamp recording of mechanically activated currents from cultured DRG neurons to assess the inhibitory effects of this compound.

a. DRG Neuron Culture

  • Isolate dorsal root ganglia from the desired animal model (e.g., neonatal or adult rat).

  • Digest the ganglia with a combination of collagenase and dispase to dissociate the neurons.

  • Plate the dissociated neurons on laminin-coated glass coverslips.

  • Culture the neurons in a suitable growth medium (e.g., Neurobasal medium supplemented with B27, NGF, and penicillin/streptomycin) for 12-48 hours before recording.

b. Patch-Clamp Electrophysiology

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 4 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 110 KCl, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with KOH).

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Transfer a coverslip with cultured DRG neurons to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Hold the neuron at a membrane potential of -60 mV.

  • Mechanical Stimulation:

    • Use a fire-polished glass pipette (tip diameter ~3 µm) positioned at a 45° angle to the cell.

    • Apply mechanical steps in increments (e.g., 0.5 µm) using a piezoelectric microstimulator.

    • Deliver stimuli of varying durations to elicit and characterize RA, IA, and SA currents.

  • Application of this compound:

    • Prepare stock solutions of this compound in the external solution.

    • Apply this compound to the recording chamber via a perfusion system.

    • Record mechanically activated currents before, during, and after the application of this compound to determine its inhibitory effects.

c. Data Analysis

  • Measure the peak amplitude and inactivation kinetics of the mechanically activated currents.

  • Classify currents as RA, IA, or SA based on their inactivation time constants.

  • Construct concentration-response curves for the inhibition of SA currents by this compound to determine the IC₅₀.

  • Analyze the voltage dependence of the this compound block by recording currents at different holding potentials.

Experimental_Workflow_Patch_Clamp cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis DRG_Isolation Isolate DRG Neurons Dissociation Enzymatic Dissociation DRG_Isolation->Dissociation Plating Plate on Laminin-Coated Coverslips Dissociation->Plating Culture Culture for 12-48h Plating->Culture Setup Prepare Patch-Clamp Rig and Solutions Culture->Setup Whole_Cell Establish Whole-Cell Configuration Setup->Whole_Cell Stimulation Apply Mechanical Stimuli Whole_Cell->Stimulation Recording_Control Record Baseline Currents (RA, IA, SA) Stimulation->Recording_Control NMB1_Application Apply this compound via Perfusion Recording_Control->NMB1_Application Recording_NMB1 Record Currents in Presence of this compound NMB1_Application->Recording_NMB1 Washout Washout this compound Recording_NMB1->Washout Recording_Washout Record Recovery Currents Washout->Recording_Washout Measure Measure Current Amplitude and Kinetics Recording_Washout->Measure Classify Classify Current Types Measure->Classify Kinetics Calculate Association/Dissociation Constants Measure->Kinetics IC50 Determine IC50 and Hill Coefficient Classify->IC50

Figure 1: Experimental workflow for studying this compound effects on mechanosensitive currents.
Solid-Phase Synthesis and Purification of this compound

This compound is an analogue of the ρ-conotoxin TIA. The following is a general protocol for the solid-phase synthesis of conotoxins, which can be adapted for this compound.

a. Peptide Synthesis

  • Resin and Amino Acids:

    • Use a Rink amide resin for the synthesis of the C-terminally amidated peptide.

    • Employ Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys, Boc for Lys).

  • Automated Solid-Phase Peptide Synthesis (SPPS):

    • Perform the synthesis on an automated peptide synthesizer.

    • Use a coupling reagent such as HBTU/DIEA for in situ activation and coupling of the amino acids.

    • Carry out Fmoc deprotection using piperidine (B6355638) in DMF.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O/DTT).

    • Precipitate the crude peptide in cold diethyl ether.

b. Oxidative Folding and Purification

  • Disulfide Bond Formation:

    • Dissolve the crude linear peptide in an oxidation buffer (e.g., 0.1 M NH₄HCO₃, pH 7.0) containing a redox system (e.g., glutathione (B108866) disulfide/glutathione).

    • Allow the peptide to fold and form the correct disulfide bridges by stirring at room temperature.

  • Purification:

    • Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Lyophilize the purified fractions to obtain the final this compound peptide.

  • Characterization:

    • Confirm the mass of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Verify the purity by analytical RP-HPLC.

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_folding Oxidative Folding and Purification Resin Start with Rink Amide Resin Coupling Iterative Fmoc-Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Deprotection->Coupling Cleavage_Cocktail Treat with Cleavage Cocktail Deprotection->Cleavage_Cocktail Precipitation Precipitate Crude Peptide Cleavage_Cocktail->Precipitation Oxidation Oxidative Folding in Buffer Precipitation->Oxidation HPLC RP-HPLC Purification Oxidation->HPLC Lyophilization Lyophilization HPLC->Lyophilization MS Mass Spectrometry Characterization Lyophilization->MS

Figure 2: General workflow for the synthesis and purification of this compound.

Signaling Pathways

The direct downstream signaling pathways activated by TTN3 are not yet fully elucidated, and its precise role as either a pore-forming channel or a modulator of other channels is a subject of ongoing research.[5][6][7] However, based on its function as a mechanosensitive cation channel, its activation is expected to lead to an influx of cations, primarily Na⁺ and Ca²⁺. This influx would cause membrane depolarization and an increase in intracellular calcium concentration.

The block of TTN3 by this compound would therefore be expected to prevent these downstream events. The following diagram illustrates the proposed signaling pathway.

Signaling_Pathway Mechanical_Stimulus Mechanical Stimulus TTN3 TTN3 (TMEM150C) Channel Mechanical_Stimulus->TTN3 activates Cation_Influx Cation Influx (Na⁺, Ca²⁺) TTN3->Cation_Influx mediates NMB1 This compound NMB1->TTN3 blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Increase ↑ Intracellular [Ca²⁺] Cation_Influx->Ca_Increase Downstream_Effects Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream_Effects Ca_Increase->Downstream_Effects

Figure 3: Proposed signaling pathway of TTN3 and its inhibition by this compound.

Conclusion

This compound is a potent and selective inhibitor of the mechanosensitive ion channel TTN3. Its high specificity, particularly its lack of activity at Piezo channels, makes it an indispensable tool for dissecting the roles of different mechanosensitive channels in cellular and physiological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into the complex world of mechanotransduction. As our understanding of the diverse family of mechanosensitive ion channels continues to grow, the utility of specific pharmacological probes like this compound will undoubtedly become even more critical in unraveling their functions in health and disease.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Neuromedin B (NMB) in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin B (NMB) is a bombesin-like peptide that, along with its receptor (NMBR), has been implicated in the pathogenesis of various cancers.[1] It belongs to the family of bombesin-like peptides, which are known to influence cell proliferation, migration, and invasion in neoplastic conditions.[1] This document provides detailed protocols for in vitro studies designed to investigate the role of NMB in cancer biology, focusing on its effects on cell behavior and the underlying signaling pathways.

Data Presentation

Table 1: Summary of NMB Effects on Colorectal Cancer (CRC) Cell Lines
Experimental AssayCell LineKey FindingsReference
CCK-8 Proliferation AssayHCT116, SW480NMB overexpression significantly promotes cell proliferation.[1]
Wound-Healing AssayHCT116, SW480NMB overexpression enhances migratory capabilities.[1]
Transwell Migration AssayHCT116, SW480NMB overexpression increases cell migration.[1]
Transwell Invasion AssayHCT116, SW480NMB overexpression promotes cell invasion.[1]

Signaling Pathways

NMB has been shown to promote the progression of colorectal cancer by regulating the NF-κB/P65 signaling pathway.[1]

NMB-Induced NF-κB Signaling Pathway

NMB_NFkB_Signaling NMB Neuromedin B (NMB) NMBR NMB Receptor (NMBR) NMB->NMBR IKK_complex IKK Complex NMBR->IKK_complex Activates IkB IκB IKK_complex->IkB IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Gene_Expression Target Gene Expression NFkB_active->Gene_Expression Cell_Responses Cellular Responses (Proliferation, Migration, Invasion) Gene_Expression->Cell_Responses

Caption: NMB binding to its receptor activates the NF-κB pathway.

Experimental Protocols

General Cell Culture

Materials:

  • Human colorectal cancer cell lines (e.g., HCT116, SW480)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and dishes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]

  • Subculture cells upon reaching 80-90% confluency. This involves washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.

Experimental Workflow for NMB Overexpression Studies

NMB_Overexpression_Workflow start Start cell_culture Culture CRC Cell Lines (e.g., HCT116, SW480) start->cell_culture transfection Transfect Cells with NMB Overexpression Vector or Control Vector cell_culture->transfection selection Select for Stably Transfected Cells (e.g., using antibiotics) transfection->selection verification Verify NMB Overexpression (qRT-PCR, Western Blot) selection->verification assays Perform Functional Assays verification->assays proliferation Proliferation Assay (CCK-8) assays->proliferation migration Migration Assay (Wound-Healing, Transwell) assays->migration invasion Invasion Assay (Transwell with Matrigel) assays->invasion analysis Data Analysis and Interpretation proliferation->analysis migration->analysis invasion->analysis end End analysis->end

Caption: Workflow for studying the effects of NMB overexpression.

Cell Proliferation (CCK-8 Assay)

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan (B1609692) product, which is directly proportional to the number of living cells.

Materials:

  • 96-well plates

  • Cells stably overexpressing NMB or control vector

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed 2 x 10³ cells per well in a 96-well plate.

  • Incubate for 24, 48, 72, and 96 hours.

  • At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance values against time to generate a cell growth curve.

Cell Migration (Wound-Healing Assay)

Principle: This assay assesses cell migration by creating an artificial gap ("wound") in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap.

Materials:

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow to confluence.

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh serum-free medium.

  • Capture images of the scratch at 0 and 24 hours.

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Cell Migration and Invasion (Transwell Assay)

Principle: This assay uses a chamber with a porous membrane (e.g., Boyden chamber) to assess the ability of cells to migrate through the pores towards a chemoattractant. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with 20% FBS (as chemoattractant)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Procedure:

  • For the invasion assay, coat the upper surface of the Transwell inserts with Matrigel and incubate for 2 hours at 37°C to allow for gelling.

  • Resuspend 5 x 10⁴ cells in serum-free medium and add to the upper chamber of the Transwell insert.

  • Add medium containing 20% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours at 37°C.

  • Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 15 minutes.

  • Stain the cells with 0.1% crystal violet for 10 minutes.

  • Wash with PBS and allow to air dry.

  • Count the number of stained cells in several random fields under a microscope.

Concluding Remarks

The protocols outlined in this document provide a framework for investigating the in vitro effects of Neuromedin B on cancer cell behavior. These experiments can elucidate the role of NMB in promoting key cancer hallmarks such as proliferation, migration, and invasion, and can help to identify the underlying molecular mechanisms, such as the activation of the NF-κB signaling pathway. These studies are crucial for validating NMB as a potential therapeutic target in oncology.

References

Application Notes and Protocols for NMB-1 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMB-1, or Noxious Mechanosensation Blocker 1, is a synthetic peptide analogue of the ρ-conotoxin ρ-TIA. It has emerged as a selective inhibitor of sustained, slowly adapting (SA) mechanically activated (MA) currents in sensory neurons, such as those found in the dorsal root ganglion (DRG).[1][2] These currents are mediated by the mechanosensitive ion channel Tentonin 3 (TTN3), also known as TMEM150C.[3][4][5] The selective action of this compound makes it a valuable pharmacological tool for investigating the role of TTN3 in mechanotransduction, proprioception, and pain signaling pathways. Furthermore, its potential to modulate mechanical pain pathways positions it as a promising lead compound in the development of novel analgesics.

These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology to characterize its effects on mechanically activated currents.

Mechanism of Action

This compound acts as a pore blocker of the Tentonin 3 (TTN3/TMEM150C) ion channel. The inhibitory mechanism is based on a specific electrostatic interaction. A positively charged arginine residue within the this compound peptide sequence interacts with a negatively charged glutamate (B1630785) residue (Glu126) located near the outer pore of the TTN3 channel.[3][4] This binding event physically occludes the ion permeation pathway, thereby blocking the flow of ions and inhibiting the mechanically activated current. Notably, this compound shows selectivity for TTN3 and does not significantly affect other mechanosensitive channels like Piezo1 or Piezo2.[3][4]

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effects of this compound on slowly adapting mechanically activated currents.

ParameterValueCell TypeCommentsReference
IC₅₀ 1.0 µMCultured Dorsal Root Ganglion (DRG) NeuronsInhibition of sustained mechanically activated currents.[6]
Hill Coefficient 1.4Cultured Dorsal Root Ganglion (DRG) NeuronsSuggests a degree of positive cooperativity in binding.[1]
Association Rate Constant (kₒₙ) 2.50 x 10⁴ M⁻¹s⁻¹Cultured Dorsal Root Ganglion (DRG) NeuronsRate of this compound binding to the channel.[2]
Dissociation Rate Constant (kₒff) 0.034 s⁻¹Cultured Dorsal Root Ganglion (DRG) NeuronsRate of this compound unbinding from the channel.[2]
Inhibition of TTN3 StrongHEK293T cells expressing TTN310 µM this compound strongly inhibited TTN3-mediated MA currents.[3][4][5]
Effect on Piezo1 No significant effectHEK293T cells expressing Piezo110 µM this compound failed to inhibit Piezo1 MA currents.[5]
Effect on RA and IA currents No significant effect at 1 µMCultured Dorsal Root Ganglion (DRG) NeuronsThis compound selectively inhibits SA currents over rapidly adapting (RA) and intermediately adapting (IA) currents at this concentration.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, nuclease-free water or aqueous buffer (e.g., PBS at pH 7.0-7.4)

  • For hydrophobic peptides, sterile DMSO (dimethyl sulfoxide)

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Determine the appropriate solvent: The solubility of this compound, a 19-amino acid peptide, will depend on its specific sequence. As a general guideline, first attempt to dissolve a small amount in sterile water or a buffer like PBS. If the peptide is hydrophobic, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the working buffer.[5][7][8][9]

  • Calculate the required volume of solvent: To prepare a 1 mM stock solution, use the following formula: Volume (µL) = (mass of peptide in mg / molecular weight of peptide in g/mol ) x 1,000,000

  • Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of the chosen solvent to the vial.

    • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[8]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[10]

Protocol 2: Whole-Cell Patch Clamp Recording of Mechanically Activated Currents in Cultured DRG Neurons

Materials:

  • Cultured dorsal root ganglion (DRG) neurons on coverslips

  • Patch clamp setup (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • Perfusion system

  • Mechanical stimulator (e.g., fire-polished glass probe driven by a piezo-electric actuator)

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310-320 mOsm)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH, osmolarity ~290-300 mOsm)

  • This compound working solutions (diluted from stock solution in extracellular solution to final concentrations, e.g., 0.1, 1, 10 µM)

Procedure:

  • Cell Preparation: Place a coverslip with cultured DRG neurons into the recording chamber on the microscope stage and continuously perfuse with extracellular solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the whole-cell recording configuration.

  • Recording Mechanically Activated Currents:

    • Clamp the cell at a holding potential of -60 mV.

    • Position the mechanical stimulator probe near the cell.

    • Apply a series of ramp-and-hold mechanical steps of increasing indentation depth to the cell membrane to evoke mechanically activated currents.

    • Record the resulting currents. Characterize the currents based on their adaptation kinetics (rapidly adapting, intermediately adapting, or slowly adapting).

  • Application of this compound:

    • After obtaining a stable baseline recording of SA currents, switch the perfusion to the extracellular solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).

    • Apply the same mechanical stimulation protocol and record the currents in the presence of this compound.

  • Washout: To test for reversibility, switch the perfusion back to the control extracellular solution and record the currents after the drug has been washed out.

  • Data Analysis:

    • Measure the peak amplitude of the sustained component of the mechanically activated currents before, during, and after this compound application.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Analyze the effect of this compound on the activation and inactivation kinetics of the SA currents if applicable.

Visualizations

Signaling Pathway of this compound Inhibition of TTN3

NMB1_TTN3_Inhibition cluster_membrane Cell Membrane TTN3 Tentonin 3 (TTN3/TMEM150C) Mechanosensitive Ion Channel Pore Ion_Influx Cation Influx (Na+, Ca2+) TTN3->Ion_Influx Allows Blocked Blocked Mechanical_Stimulus Mechanical Stimulus (e.g., Membrane Stretch) Mechanical_Stimulus->TTN3 Opens NMB1 This compound NMB1->TTN3 Binds to Pore Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to

Caption: this compound directly blocks the Tentonin 3 (TTN3) ion channel pore.

Experimental Workflow for Patch Clamp Analysis of this compound

Patch_Clamp_Workflow A Prepare Cultured DRG Neurons B Fabricate Patch Pipettes (3-5 MΩ) A->B C Establish Whole-Cell Configuration B->C D Record Baseline Mechanically Activated (MA) Currents C->D E Perfuse with this compound Solution D->E F Record MA Currents in the Presence of this compound E->F G Washout with Control Solution F->G H Record MA Currents after Washout G->H I Data Analysis: - % Inhibition - IC50 Calculation - Kinetic Analysis H->I

Caption: Workflow for assessing this compound effects on MA currents.

References

Application Notes and Protocols for NMB-1 in Inhibiting Mechanosensitive Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMB-1 (Noxious Mechanosensation Blocker-1) is a synthetic peptide analogue of a cone snail toxin that has emerged as a valuable pharmacological tool for the study of mechanosensitive ion channels.[1] It exhibits a notable selectivity for inhibiting slowly adapting (SA) mechanosensitive currents over rapidly adapting (RA) and intermediately adapting (IA) currents.[2][3] This property makes this compound particularly useful for dissecting the roles of different mechanosensitive channel subtypes in various physiological and pathophysiological processes, including pain, touch, and proprioception.

Recent studies have identified Tentonin 3/TMEM150C (TTN3) as a key molecular component of the channel responsible for SA mechanosensitive currents in sensory neurons.[4] this compound has been shown to directly inhibit TTN3, providing a specific mechanism for its selective blockade of SA currents.[4] These application notes provide detailed protocols for utilizing this compound to study the inhibition of mechanosensitive currents, with a focus on patch-clamp electrophysiology in dorsal root ganglion (DRG) neurons.

Quantitative Data Summary

The inhibitory effects of this compound on different types of mechanosensitive currents are summarized below. This data has been compiled from studies using patch-clamp electrophysiology on cultured dorsal root ganglion (DRG) neurons.

Current TypeThis compound ConcentrationPercent InhibitionIC50Cell TypeReference
Slowly Adapting (SA)1 µMSignificant block1.0 µMDorsal Root Ganglion (DRG) Neurons[1][5][6]
Slowly Adapting (SA)10 µMStrong inhibition-TTN3-expressing cells[4]
Intermediately Adapting (IA)1 µMSignificant inhibitory effects-Dorsal Root Ganglion (DRG) Neurons[2][3]
Rapidly Adapting (RA)1 µMNo effect-Dorsal Root Ganglion (DRG) Neurons[2][3]
Rapidly Adapting (RA)15 µM25.9 ± 6.3%-Dorsal Root Ganglion (DRG) Neurons[2]
Rapidly Adapting (RA)30 µM46.8 ± 9.5%-Dorsal Root Ganglion (DRG) Neurons[2]

Signaling Pathway

The primary mechanism of action for this compound is the direct blockade of the Tentonin 3/TMEM150C (TTN3) ion channel, which is a key component of the machinery responsible for slowly adapting mechanosensitive currents in sensory neurons. The binding of this compound to TTN3 prevents the influx of cations in response to mechanical stimulation, thereby inhibiting the generation of an electrical signal. The downstream signaling consequences of this inhibition are a critical area of ongoing research.

NMB1_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane TTN3 Tentonin 3/TMEM150C (Mechanosensitive Ion Channel) Cation_Influx Cation Influx (Na+, Ca2+) TTN3->Cation_Influx Allows Mechanical_Stimulus Mechanical Stimulus (e.g., pressure, stretch) Mechanical_Stimulus->TTN3 Activates NMB1 This compound Inhibition Inhibition NMB1->Inhibition Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Sensory_Signal Sensory Signal Transduction Action_Potential->Sensory_Signal Inhibition->TTN3 Blocks

Caption: this compound directly blocks the Tentonin 3/TMEM150C channel, inhibiting mechanotransduction.

Experimental Protocols

Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from rodents, which are a primary cell type for studying mechanosensitive currents.

Materials:

  • E18-P0 rodent pups

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type IA

  • Trypsin

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Nerve Growth Factor (NGF)

  • Poly-D-lysine or Poly-L-lysine

  • Laminin (B1169045)

  • Sterile dissection tools

  • 35 mm culture dishes

  • 15 mL conical tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Culture Dishes: Coat 35 mm culture dishes with 0.1 mg/mL poly-D-lysine or poly-L-lysine overnight at room temperature. Wash three times with sterile water and allow to dry. Subsequently, coat with 5 µg/mL laminin for at least 2 hours at 37°C.

  • Dissection: Euthanize rodent pups according to approved institutional protocols. Dissect the dorsal root ganglia from the spinal column under sterile conditions and collect them in ice-cold DMEM.

  • Enzymatic Digestion:

    • Transfer the ganglia to a 15 mL conical tube and wash with DMEM.

    • Incubate the ganglia in DMEM containing 1 mg/mL collagenase Type IA for 30-45 minutes at 37°C.

    • Gently wash the ganglia with DMEM and then incubate in 0.25% trypsin for 5-10 minutes at 37°C.

  • Mechanical Dissociation:

    • Stop the trypsin digestion by adding DMEM containing 10% FBS.

    • Gently triturate the ganglia using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters to obtain a single-cell suspension.

  • Plating:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, Penicillin-Streptomycin, and 50 ng/mL NGF.

    • Plate the dissociated neurons onto the prepared laminin-coated dishes.

  • Culture: Incubate the cultured neurons at 37°C in a humidified atmosphere with 5% CO₂. Neurons are typically ready for electrophysiological recordings 1-3 days after plating.

Protocol 2: Whole-Cell Patch-Clamp Recording of Mechanosensitive Currents and Inhibition by this compound

This protocol outlines the procedure for recording mechanosensitive currents from cultured DRG neurons and assessing their inhibition by this compound.

Materials:

  • Cultured DRG neurons on coverslips

  • Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries

  • Microelectrode puller

  • Perfusion system

  • Mechanical stimulator (e.g., fire-polished glass probe driven by a piezo-electric actuator)

  • This compound peptide

  • Extracellular and intracellular solutions (see compositions below)

Solution Compositions:

Extracellular Solution (in mM) Intracellular Solution (in mM)
140 NaCl140 KCl
5 KCl10 HEPES
2 CaCl₂10 EGTA
1 MgCl₂5 MgCl₂
10 HEPES2 ATP-Mg
10 Glucose0.1 GTP-Na
pH adjusted to 7.4 with NaOHpH adjusted to 7.2 with KOH
Osmolarity ~310-320 mOsmOsmolarity ~290-300 mOsm

Procedure:

  • Preparation:

    • Prepare fresh extracellular and intracellular solutions and filter-sterilize.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Prepare a stock solution of this compound in the extracellular solution.

  • Recording Setup:

    • Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with extracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.

  • Recording Mechanosensitive Currents:

    • Hold the neuron at a membrane potential of -60 mV in voltage-clamp mode.

    • Position the mechanical stimulator probe near the cell membrane.

    • Apply a series of controlled mechanical steps of increasing indentation depth to the cell to evoke mechanosensitive currents. Record the resulting currents.

    • Classify the currents as rapidly adapting (RA), intermediately adapting (IA), or slowly adapting (SA) based on their inactivation kinetics.

  • Application of this compound:

    • Establish a stable baseline recording of mechanosensitive currents in response to a consistent mechanical stimulus.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 1 µM for selective SA current block).

    • Continuously record the mechanosensitive currents during this compound application until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak amplitude of the mechanosensitive currents before, during, and after this compound application.

    • Calculate the percentage of inhibition for each current type.

    • To determine the IC50, apply a range of this compound concentrations and plot the percent inhibition against the log of the concentration. Fit the data with a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the inhibitory effect of this compound on mechanosensitive currents.

NMB1_Workflow Experimental Workflow for this compound Inhibition Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture DRG Neurons Seal Obtain Giga-ohm Seal Culture->Seal Solutions Prepare Recording Solutions Solutions->Seal Pipettes Pull Patch Pipettes Pipettes->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Record_Baseline Record Baseline Mechanosensitive Currents WholeCell->Record_Baseline Apply_NMB1 Apply this compound Record_Baseline->Apply_NMB1 Measure Measure Current Amplitudes Record_Baseline->Measure Record_Inhibition Record Inhibited Currents Apply_NMB1->Record_Inhibition Washout Washout this compound Record_Inhibition->Washout Record_Inhibition->Measure Record_Recovery Record Recovered Currents Washout->Record_Recovery Record_Recovery->Measure Calculate Calculate Percent Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for assessing this compound's inhibition of mechanosensitive currents.

References

Application of NMB-1 in Dorsal Root Ganglion Neuron Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin B (NMB) is a bombesin-like peptide that plays a significant role in the regulation of nociception within the peripheral nervous system.[1][2][3] It is expressed in a subset of sensory neurons in the dorsal root ganglion (DRG) that are also positive for calcitonin gene-related peptide (CGRP) and TRPV1, suggesting its involvement in pain and neurogenic inflammation.[2][3] NMB exerts its effects through the NMB receptor (NMBR), a G-protein coupled receptor found on sensory neurons.[1][2] Understanding the mechanisms by which NMB modulates DRG neuron excitability is crucial for the development of novel analgesics. This document provides detailed application notes and protocols for studying the effects of NMB-1 on cultured DRG neurons.

Data Summary

The application of NMB to DRG neurons leads to a concentration-dependent increase in neuronal excitability, primarily through the potentiation of T-type calcium channel currents.[1]

Table 1: Effect of Neuromedin B on T-type Ca2+ Channel Currents (IT) in Small-Sized Trigeminal Ganglion (TG) Neurons

NMB ConcentrationMean % Increase in ITReference
10 nMApproximately 20%[1]
100 nMApproximately 50%[1]
1 µMApproximately 80%[1]

Note: Data is estimated from graphical representations in the source material as exact tabular data was not provided. Trigeminal ganglion neurons are used as a proxy for DRG neurons based on the available literature.

Signaling Pathway

NMB binding to its receptor (NMBR) on DRG neurons initiates a signaling cascade that results in neuronal hyperexcitability. This pathway involves the activation of a Gq protein, followed by the dissociation of its Gβγ subunits. These subunits then activate downstream effectors, including AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA), which in turn modulate the activity of Cav3.2 T-type calcium channels.[1] This signaling is distinct from the canonical Gq-PLC-PKC pathway.[1]

NMB_Signaling_Pathway NMB Neuromedin B (NMB) NMBR NMB Receptor (NMBR) (Gq-coupled) NMB->NMBR Binds Gq Gq Protein NMBR->Gq Activates Gbeta_gamma Gβγ Subunits Gq->Gbeta_gamma Releases AMPK AMPK Gbeta_gamma->AMPK Activates PKA PKA Gbeta_gamma->PKA Activates Cav3_2 Cav3.2 T-type Ca2+ Channels AMPK->Cav3_2 Modulates PKA->Cav3_2 Modulates Hyperexcitability Neuronal Hyperexcitability Cav3_2->Hyperexcitability Leads to

This compound Signaling Pathway in DRG Neurons.

Experimental Protocols

Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from mice, adapted from several established methods.[4][5][6][7]

Materials:

  • Animals: 4-8 week old mice.[4]

  • Media and Reagents:

    • Supplemented DMEM: DMEM with L-Glutamine, 10% heat-inactivated FBS, 1% Penicillin/Streptomycin.[5][6]

    • Supplemented Neurobasal media: Neurobasal-A media with 1% Penicillin/Streptomycin, 1% GlutaMax, and B-27 supplement.[5][6]

    • Hanks' Balanced Salt Solution (HBSS).[4]

    • Collagenase A/Dispase II mix.[5][6]

    • Trypsin solution.[8]

    • Poly-D-lysine (PDL) or Poly-L-lysine.[4][7]

    • Laminin (B1169045).[5]

    • Nerve Growth Factor (NGF).[5]

  • Equipment:

    • Stereomicroscope.[4][5]

    • Standard cell culture incubator (37°C, 5% CO2).

    • Biosafety cabinet.

    • Dissection tools (fine scissors, forceps).

    • Centrifuge.

Procedure:

  • Preparation:

    • Coat culture dishes with Poly-D-lysine (1 µg/cm²) for 2 hours at 37°C, wash with sterile water, and allow to dry.[4] Alternatively, coat with laminin just before plating.[5]

    • Prepare and warm all media and solutions to 37°C.

  • Dissection:

    • Euthanize mice according to approved institutional protocols.

    • Dissect the vertebral column and harvest the DRGs using a stereomicroscope.[4][5][6] Place the collected DRGs in ice-cold HBSS.[4]

  • Digestion:

    • Transfer DRGs to a tube containing Collagenase A/Dispase II mix and incubate at 37°C with shaking for 15-30 minutes.[6]

    • Centrifuge the DRGs, remove the enzyme solution, and wash with supplemented DMEM.[6]

    • Add trypsin solution and incubate for 15 minutes at 37°C.[8]

    • Add a trypsin inhibitor or supplemented DMEM to stop the reaction.[8]

  • Dissociation and Plating:

    • Gently triturate the DRGs with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal media containing NGF.

    • Plate the neurons onto the prepared culture dishes.

  • Maintenance:

    • Incubate the cultured neurons at 37°C in a 5% CO2 incubator.

    • Change half of the medium every 2-3 days.

DRG_Culture_Workflow A Prepare Coated Culture Dishes F Plate Cells on Coated Dishes A->F B Euthanize Mouse & Dissect Vertebral Column C Harvest DRGs (under stereomicroscope) B->C D Enzymatic Digestion (Collagenase/Dispase, Trypsin) C->D E Mechanical Dissociation (Trituration) D->E E->F G Incubate & Maintain Culture (37°C, 5% CO2) F->G

Workflow for Primary DRG Neuron Culture.
Protocol 2: Electrophysiological Recording of this compound Effects

This protocol outlines the use of patch-clamp electrophysiology to measure the effects of this compound on DRG neuron excitability.

Materials:

  • Cultured DRG neurons (from Protocol 1).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Glass pipettes.

  • External and internal recording solutions.

  • This compound stock solution.

  • Perfusion system.

Procedure:

  • Preparation:

    • Prepare external and internal recording solutions. The external solution should mimic physiological extracellular fluid, and the internal solution should mimic the intracellular environment.

    • Pull glass pipettes to a resistance of 3-5 MΩ.

    • Prepare serial dilutions of this compound in the external solution.

  • Recording:

    • Transfer a culture dish with DRG neurons to the stage of the patch-clamp rig and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron.

    • In voltage-clamp mode, hold the neuron at a potential that inactivates most voltage-gated channels except T-type calcium channels (e.g., -90 mV) and apply depolarizing steps to elicit T-type currents.

    • In current-clamp mode, inject current steps to elicit action potentials and determine the rheobase (minimum current to fire an action potential).[9][10]

  • This compound Application:

    • Obtain baseline recordings of T-type currents or action potential firing.

    • Perfuse the neuron with the desired concentration of this compound and repeat the recordings.

    • Perform a washout by perfusing with the external solution without this compound to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the T-type currents before, during, and after this compound application.

    • Measure changes in resting membrane potential, rheobase, and the number of action potentials fired in response to suprathreshold stimuli.[9]

Electrophysiology_Workflow A Prepare Recording Solutions & this compound Dilutions B Establish Whole-Cell Patch-Clamp on DRG Neuron A->B C Record Baseline Activity (Voltage- or Current-Clamp) B->C D Perfuse with this compound C->D E Record Activity During this compound Application D->E F Washout with Control Solution E->F G Record Post-Washout Activity F->G H Analyze Data (Currents, Firing Frequency, etc.) G->H

Workflow for Electrophysiological Recording.

Conclusion

The study of this compound in DRG neuron cultures provides valuable insights into the molecular mechanisms of nociception. The protocols and data presented here offer a framework for researchers to investigate the role of NMB in sensory neuron function and to explore the potential of NMBR antagonists as therapeutic agents for pain management. The detailed methodologies for DRG culture and electrophysiological recording will enable reproducible and robust experimental outcomes.

References

Protocol for Dissolving and Storing Neuromedin B (NMB) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Neuromedin B (NMB) is a bombesin-related peptide that plays a significant role in various physiological processes. It is a decapeptide with the amino acid sequence Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2.[1] NMB exerts its effects by binding to the Neuromedin B receptor (NMB-R), a G-protein coupled receptor (GPCR).[2][3] This binding primarily activates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), triggering a variety of cellular responses.[3][4]

Given its role in cellular signaling, proper handling, dissolution, and storage of NMB peptide are critical to ensure its biological activity and obtain reliable and reproducible experimental results. This document provides a detailed protocol for the dissolution and storage of lyophilized NMB peptide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the dissolution and storage of NMB peptide.

ParameterValue/RecommendationNotes
Molecular Weight 1132.29 g/mol [1]
Form Lyophilized powder
Solubility Soluble in sterile water[5] For a related peptide, Bombesin, solubility is up to 1 mg/mL in water.[6] A starting concentration of 1 mg/mL is recommended for NMB.
Recommended Solvents 1. Sterile, distilled water2. Dilute acetic acid (e.g., 10%)3. DMSONMB is a basic peptide due to the presence of Histidine. If solubility in water is limited, a dilute acidic solution can be used. For highly concentrated stock solutions, DMSO can be used, but the final concentration in assays should be kept low (<0.5%).
Storage (Lyophilized) -20°C or -80°CStore in a desiccator to prevent moisture absorption. Can be stored for up to 12 months or longer under these conditions.[5]
Storage (Reconstituted) -20°C or -80°C in aliquotsAvoid repeated freeze-thaw cycles. For short-term storage (up to one month), 2-8°C may be acceptable, but is not recommended for optimal stability.
Working Concentration Assay-dependentPrepare fresh working solutions from the stock solution for each experiment.

Experimental Protocols

Reconstitution of Lyophilized NMB Peptide

This protocol describes the reconstitution of a pre-weighed vial of lyophilized NMB peptide to a stock solution of 1 mg/mL.

Materials:

  • Vial of lyophilized NMB peptide

  • Sterile, distilled water or sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized NMB peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Carefully open the vial. Using a calibrated micropipette, add the calculated volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., for 1 mg of peptide, add 1 mL of solvent for a 1 mg/mL stock solution).

  • Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause peptide aggregation or degradation. If necessary, let the vial sit at room temperature for a few minutes to allow the peptide to fully dissolve.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter. If particulates are present, gentle sonication for a few seconds may aid in dissolution.

  • Aliquoting: Once the peptide is fully dissolved, aliquot the stock solution into sterile, low-retention polypropylene microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -20°C or -80°C.

Long-Term Storage of NMB Peptide

Lyophilized Peptide:

  • Store the sealed vial of lyophilized NMB peptide at -20°C or -80°C in a desiccator.

  • Under these conditions, the peptide should be stable for at least one year.

Reconstituted Peptide:

  • Store the aliquoted stock solution of NMB peptide at -20°C or -80°C.

  • For optimal activity, use the reconstituted peptide within 3-6 months.

  • Avoid repeated freeze-thaw cycles. When needed, thaw a single aliquot on ice and keep it on ice during experimental use.

  • Discard any unused portion of the thawed aliquot; do not refreeze.

Visualizations

NMB Signaling Pathway

NMB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NMB Neuromedin B (NMB) NMBR NMB Receptor (NMB-R) (GPCR) NMB->NMBR Binding Gq Gαq Protein NMBR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse Reconstitution_Workflow Start Start: Lyophilized NMB Vial Equilibrate 1. Equilibrate to Room Temperature Start->Equilibrate Centrifuge 2. Centrifuge Vial Equilibrate->Centrifuge AddSolvent 3. Add Sterile Solvent Centrifuge->AddSolvent Dissolve 4. Gently Dissolve AddSolvent->Dissolve Check 5. Check for Complete Dissolution Dissolve->Check Check->Dissolve Particulates Present (Gentle Sonication) Aliquot 6. Aliquot into Tubes Check->Aliquot Clear Solution Store 7. Store at -20°C or -80°C Aliquot->Store End End: Ready-to-use Aliquots Store->End

References

Application Notes and Protocols for In Vivo Administration of Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols provide generalized guidelines for the in vivo administration of research compounds in animal studies. The term "NMB-1" as specified in the topic is ambiguous and did not yield specific results for a single compound in the scientific literature. The information herein is compiled from established methodologies for common delivery routes and may require optimization for a specific agent. The signaling pathway information provided is based on Glycoprotein (B1211001) NMB (GPNMB) as an illustrative example.

Introduction

These application notes are intended for researchers, scientists, and drug development professionals engaged in in vivo animal studies. The successful delivery of a test compound is critical for obtaining reliable and reproducible data in preclinical research. This document outlines detailed protocols for common routes of administration in mice, summarizes key quantitative parameters in tabular format, and provides an example of a relevant signaling pathway.

Common Routes of Administration for In Vivo Studies

The choice of administration route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental objectives.[1][2] Common parenteral and enteral routes are detailed below.

Intravenous (IV) Injection

Intravenous injection allows for the rapid and complete bioavailability of a compound.[3] The lateral tail vein is the most common site for IV injection in mice.

Protocol:

  • Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.

  • Tail Warming: Warm the tail using a heat lamp or warm water compress to dilate the veins, making them more visible and accessible.

  • Site Preparation: Clean the tail with 70% ethanol (B145695) or another suitable antiseptic.

  • Needle Insertion: Using a 27-30 gauge needle, insert the needle into the lateral tail vein at a shallow angle.

  • Compound Administration: Slowly inject the compound. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Monitor the animal for any adverse reactions post-injection.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for administering larger volumes and substances that may be irritating if given subcutaneously.[4] Absorption is generally slower than IV but faster than subcutaneous administration.[4]

Protocol:

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

  • Positioning: Tilt the mouse so the head is pointing downwards to move the abdominal organs away from the injection site.

  • Injection Site: The injection should be made in the lower right or left abdominal quadrant to avoid the bladder and cecum.

  • Needle Insertion: Insert a 25-27 gauge needle at a 30-45 degree angle.

  • Compound Administration: Aspirate to ensure no fluid (urine or blood) is drawn back, then inject the compound.

  • Post-Injection: Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress.

Subcutaneous (SC) Injection

Subcutaneous injection is used for the slow and sustained release of a compound.[3]

Protocol:

  • Animal Restraint: Manually restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Injection Site: Lift the skin to create a "tent."

  • Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

  • Compound Administration: Aspirate to ensure the needle has not entered a blood vessel, then inject the compound.

  • Post-Injection: Withdraw the needle and gently massage the area to help disperse the substance.

  • Monitoring: Monitor the injection site for any signs of irritation or inflammation.

Oral Gavage (PO)

Oral gavage is used to administer a precise dose of a substance directly into the stomach.[4]

Protocol:

  • Animal Restraint: Firmly restrain the mouse to prevent head movement.

  • Gavage Needle Selection: Use a flexible or ball-tipped gavage needle appropriate for the size of the mouse.

  • Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Compound Administration: Once the needle is in the stomach, administer the compound.

  • Post-Procedure: Gently remove the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Quantitative Data for Administration Routes in Mice

The following tables provide a summary of recommended volumes and needle sizes for different administration routes in adult mice.[3][4]

Route of AdministrationMaximum VolumeRecommended Needle Size (Gauge)
Intravenous (IV)0.2 mL27-30
Intraperitoneal (IP)2.0 mL25-27
Subcutaneous (SC)2.0 mL (in multiple sites)25-27
Oral Gavage (PO)1.0 mL20-22 (gavage needle)
Intramuscular (IM)0.05 mL25-27
Route of AdministrationRelative Absorption Rate
Intravenous (IV)Most Rapid
Intraperitoneal (IP)Rapid
Intramuscular (IM)Moderate
Subcutaneous (SC)Slow
Oral Gavage (PO)Variable

Experimental Workflow and Signaling Pathways

General Experimental Workflow for In Vivo Compound Testing

The following diagram illustrates a typical workflow for testing a novel compound in an in vivo animal model.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Reporting A Compound Formulation C Protocol Design (Dose, Route, Frequency) A->C B Animal Model Selection B->C D Compound Administration C->D E Monitoring (Health & Behavior) D->E F Data Collection (e.g., Tumor Volume, Biomarkers) E->F G Sample Collection (Blood, Tissues) F->G H Pharmacokinetic/Pharmacodynamic Analysis G->H I Statistical Analysis & Interpretation H->I J Final Report I->J

Caption: General workflow for in vivo compound evaluation.

Illustrative Signaling Pathways: GPNMB in Cancer

Glycoprotein NMB (GPNMB) is a transmembrane protein that has been implicated in the progression of several cancers.[5] Its signaling is associated with pathways that promote cell proliferation, migration, and invasion. Two key pathways are the NF-κB and Wnt/β-catenin signaling cascades.[5][6]

NF-κB Signaling Pathway:

GPNMB can promote cancer progression by activating the NF-κB signaling pathway.[6] This activation can lead to the transcription of genes involved in inflammation, cell survival, and proliferation.

nfkB_pathway cluster_nucleus Nuclear Events NMB GPNMB IKK IKK Complex NMB->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription promotes

Caption: GPNMB-mediated activation of the NF-κB pathway.

Wnt/β-catenin Signaling Pathway:

GPNMB has also been shown to enhance Wnt/β-catenin signaling.[5][7] This pathway is crucial for embryonic development and its dysregulation is a hallmark of many cancers.

wnt_pathway cluster_nucleus Nuclear Events GPNMB GPNMB Frizzled Frizzled Receptor GPNMB->Frizzled enhances Wnt Wnt Ligand Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B GSK3β Dishevelled->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin degrades Nucleus Nucleus BetaCatenin->Nucleus accumulates and translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds Transcription Target Gene Transcription TCF_LEF->Transcription activates

Caption: GPNMB enhancement of Wnt/β-catenin signaling.

References

Application Notes and Protocols: Utilizing NMB-1 for the Study of Tactile Allodynia in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tactile allodynia, a condition where non-painful stimuli are perceived as painful, is a debilitating symptom of neuropathic pain. The study of novel therapeutic agents that can modulate the underlying mechanisms of tactile allodynia is a critical area of pain research. NMB-1, a conotoxin peptide isolated from a marine cone snail, has emerged as a valuable research tool due to its specific mechanism of action. Unlike many other conotoxins that target voltage-gated ion channels or nicotinic acetylcholine (B1216132) receptors, this compound selectively inhibits slowly adapting mechanically activated currents in sensory neurons.[1] This unique property makes this compound a powerful tool to dissect the contribution of these specific currents to the pathophysiology of tactile allodynia.

These application notes provide a comprehensive overview of the use of this compound in preclinical mouse models of tactile allodynia, including its mechanism of action, protocols for behavioral testing, and representative data from related compounds to guide experimental design.

Mechanism of Action of this compound

This compound is a 19-amino acid peptide that has been shown to be a potent and selective blocker of slowly adapting (SA) mechanosensitive currents in sensory neurons.[1] These currents are distinct from rapidly adapting (RA) currents and are thought to play a crucial role in the sustained firing of nociceptors in response to mechanical stimuli. By selectively inhibiting SA currents, this compound allows for the specific investigation of their role in the development and maintenance of mechanical hypersensitivity.

While the precise downstream signaling cascade following the inhibition of SA currents by this compound is still under investigation, it is hypothesized that by blocking the initial mechanotransduction event in a specific subset of sensory neurons, this compound prevents the subsequent depolarization, action potential generation, and neurotransmitter release at the synapse in the dorsal horn of the spinal cord. This, in turn, would reduce the sensitization of second-order neurons that contributes to the perception of pain from innocuous stimuli.

Proposed Signaling Pathway of this compound in Modulating Tactile Sensation

NMB1_Signaling_Pathway cluster_PeripheralNeuron Peripheral Sensory Neuron cluster_Synapse Synapse in Dorsal Horn cluster_Outcome Behavioral Outcome Tactile_Stimulus Innocuous Tactile Stimulus Mechanosensitive_Channel Slowly Adapting Mechanosensitive Ion Channel Tactile_Stimulus->Mechanosensitive_Channel Depolarization Membrane Depolarization Mechanosensitive_Channel->Depolarization NMB1 This compound NMB1->Mechanosensitive_Channel Action_Potential Action Potential Propagation Depolarization->Action_Potential Neurotransmitter_Release Reduced Neurotransmitter (e.g., Glutamate, CGRP) Release Action_Potential->Neurotransmitter_Release Inhibited by this compound Postsynaptic_Neuron Second-Order Nociceptive Neuron Neurotransmitter_Release->Postsynaptic_Neuron Central_Sensitization Reduced Central Sensitization Postsynaptic_Neuron->Central_Sensitization Reduced_Allodynia Alleviation of Tactile Allodynia Central_Sensitization->Reduced_Allodynia

Caption: Proposed mechanism of this compound in alleviating tactile allodynia.

Quantitative Data Presentation

Currently, there is a limited amount of publicly available in vivo quantitative data specifically for this compound in mouse models of tactile allodynia. However, studies on other conotoxins with analgesic properties provide a valuable reference for expected experimental outcomes and effect sizes. The following tables summarize data from studies using various conotoxins in rodent models of neuropathic and inflammatory pain where tactile allodynia was assessed using the von Frey test.

Table 1: Effect of ω-Conotoxins on Mechanical Paw Withdrawal Threshold in a Mouse Model of Oxaliplatin-Induced Neuropathy

Treatment GroupDose (pmol/paw)Paw Withdrawal Threshold (g) (Mean ± SEM)
Vehicle Control-1.4 ± 0.1
ω-Conotoxin GVIA2.0 (100 nM)2.1 ± 0.3
ω-Conotoxin MVIIA2.0 (100 nM)2.2 ± 0.4
ω-Conotoxin MVIIA0.6 (30 nM)2.0 ± 0.3
Data adapted from Hasan et al. (2021).[2]

Table 2: Anti-Allodynic Effect of α-Conotoxin Vt1.27 in a Rat Model of Partial Sciatic Nerve Ligation (PNL)

Treatment GroupDose (nmol/kg, i.m.)Paw Withdrawal Threshold (g) at 2 hours (Mean ± SEM)
Saline-~100
Vt1.270.24126.2 ± 9.16
Vt1.271.6138.8 ± 23.6
Vt1.2712165.0 ± 21.4
Vc1.1 (positive control)12~180
Data adapted from Liu et al. (2022).[3]

Table 3: Effect of Intrathecal μO-Conotoxin MrVIB in a Rat Model of Neuropathic Pain

Treatment GroupDose (nmol)Paw Withdrawal Threshold (g)
Vehicle-~3
MrVIB0.03~6
MrVIB0.3~10
MrVIB3~14
Data adapted from Ekberg et al. (2006).[4]

Experimental Protocols

A crucial behavioral assay for studying tactile allodynia is the von Frey test. This test measures the paw withdrawal threshold in response to a mechanical stimulus of varying force.

Protocol: Assessment of Tactile Allodynia using the Von Frey Test

Objective: To determine the mechanical withdrawal threshold of the mouse hind paw in response to calibrated von Frey filaments.

Materials:

  • Von Frey filaments with a range of calibrated bending forces (e.g., 0.008g to 2.0g)

  • Elevated wire mesh platform

  • Plexiglas enclosures for individual mice

  • This compound peptide, vehicle solution, and administration supplies (e.g., syringes)

Procedure:

  • Animal Acclimation:

    • House the mice in the testing room for at least 1-2 hours before the experiment to acclimate to the environment.

    • Place each mouse individually in a Plexiglas enclosure on the elevated wire mesh platform.

    • Allow the mice to habituate to the testing apparatus for at least 30-60 minutes before starting the measurements. The animals should be calm and not actively exploring.

  • Baseline Measurement:

    • Before inducing a pain model or administering any treatment, establish a baseline mechanical withdrawal threshold for each mouse.

    • Select a von Frey filament of intermediate force (e.g., 0.4g or 0.6g) to start.

    • Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend, and hold for 3-5 seconds.

    • A positive response is a brisk withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, use the next filament with a higher force. If there is a positive response, use the next filament with a lower force.

    • Continue this pattern until the first change in response is observed, followed by four to six more measurements.

  • Induction of Tactile Allodynia Model:

    • Induce the desired mouse model of tactile allodynia. Common models include:

      • Spared Nerve Injury (SNI): Surgical ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.

      • Chronic Constriction Injury (CCI): Loose ligation of the sciatic nerve.

      • Chemotherapy-Induced Neuropathic Pain (e.g., with oxaliplatin (B1677828) or cisplatin): Systemic administration of a chemotherapeutic agent.[2]

      • Inflammatory Pain (e.g., with Complete Freund's Adjuvant - CFA): Intraplantar injection of CFA.

  • Administration of this compound:

    • Prepare the desired concentration of this compound in a suitable vehicle (e.g., sterile saline).

    • Administer this compound via the desired route (e.g., intrathecal, intraperitoneal, or local intraplantar injection). The route and dose will need to be optimized for the specific experimental question.

  • Post-Treatment Measurement:

    • At predetermined time points after this compound administration, re-assess the mechanical withdrawal threshold using the von Frey test as described in the baseline measurement step.

    • The experimenter should be blinded to the treatment groups to avoid bias.

Data Analysis:

  • Calculate the 50% paw withdrawal threshold for each animal at each time point using the up-down method data.

  • Compare the withdrawal thresholds between the this compound treated group, vehicle control group, and sham/baseline group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Data can be presented as the absolute paw withdrawal threshold in grams or as a percentage of the baseline threshold.

Experimental Workflow

Experimental_Workflow Start Start Acclimation Animal Acclimation (Housing & Habituation) Start->Acclimation Baseline Baseline von Frey Test (Measure Paw Withdrawal Threshold) Acclimation->Baseline Model_Induction Induce Tactile Allodynia Model (e.g., SNI, CCI, Chemotherapy) Baseline->Model_Induction Grouping Randomize Animals into Treatment Groups Model_Induction->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Post_Treatment_Test Post-Treatment von Frey Test (at various time points) Treatment->Post_Treatment_Test Data_Analysis Data Analysis and Statistical Comparison Post_Treatment_Test->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying this compound in a mouse model of tactile allodynia.

Conclusion

This compound represents a highly specific tool for investigating the role of slowly adapting mechanosensitive currents in tactile allodynia. Its unique mechanism of action provides an opportunity to dissect the complex signaling pathways involved in neuropathic pain. While in vivo data for this compound is still emerging, the protocols and comparative data presented in these application notes offer a solid foundation for researchers to design and execute robust preclinical studies. The use of this compound in well-characterized mouse models of tactile allodynia, coupled with rigorous behavioral testing, will undoubtedly contribute to a better understanding of pain pathophysiology and the development of novel analgesic therapies.

References

Application Notes and Protocols for Glycoprotein NMB (GPNMB) in Fluorescence Microscopy Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein (B1211001) non-metastatic melanoma protein B (GPNMB), also known as Osteoactivin, is a type I transmembrane glycoprotein that has garnered significant interest in the scientific community.[1][2] Initially identified in low-metastatic melanoma cell lines, GPNMB is now implicated in a variety of physiological and pathological processes, including tissue repair, immune regulation, and cancer progression.[1][2][3][4] Its expression is upregulated in various cancers, such as melanoma, glioma, and triple-negative breast cancer, often correlating with a poor prognosis.[4][5] As a cell surface protein, GPNMB presents an attractive target for therapeutic interventions, including antibody-drug conjugates.[6][7]

Fluorescence microscopy is an indispensable tool for elucidating the subcellular localization, expression dynamics, and functional roles of GPNMB. This document provides detailed application notes and protocols for the study of GPNMB using fluorescence-based assays, with a focus on immunofluorescence techniques.

Application Notes

GPNMB as a Marker in Cancer Research

Fluorescence microscopy can be employed to visualize the expression and subcellular distribution of GPNMB in tumor cells and tissues. Studies have shown that GPNMB is highly expressed in various cancer cell lines and patient-derived xenograft models.[3][4] Immunofluorescence staining can be used to correlate GPNMB expression with other cellular markers, such as the proliferation marker Ki-67. Interestingly, some studies have shown a mutually exclusive relationship between GPNMB and Ki-67 expression in laryngeal squamous cell carcinoma, suggesting GPNMB is predominantly expressed in growth-arrested cancer cells.[4]

Investigating GPNMB's Role in Cellular Processes

GPNMB is involved in key cellular functions such as migration, invasion, and lysosomal integrity.[3][7][8] Fluorescence-based assays are pivotal in studying these processes. For instance, Transwell migration and invasion assays, where fluorescently labeled cells are tracked as they move through a porous membrane, can quantify the impact of GPNMB expression on cell motility.[7][9] Furthermore, the co-localization of fluorescently tagged GPNMB with lysosomal markers like LysoTracker can be visualized to study its role in lysosomal function.[8]

GPNMB in Neuroinflammation and Other Diseases

Beyond cancer, GPNMB plays a role in neuroinflammatory processes and other diseases.[10][11] Immunofluorescence staining of brain tissue has revealed GPNMB expression in microglia, astrocytes, and neurons.[10][12] Studying the expression patterns of GPNMB in different disease models using fluorescence microscopy can provide valuable insights into its function and potential as a therapeutic target.

Quantitative Data Presentation

The following tables summarize quantitative data from representative studies on GPNMB, illustrating the types of data that can be generated using fluorescence-based assays and other quantitative methods.

Table 1: GPNMB Expression in Response to MAPK Pathway Inhibitors in Melanoma. [13]

Patient IDPre-treatment GPNMB (IHC Score)On-treatment GPNMB (IHC Score)Fold Change
Patient 11+3+3.0
Patient 202+-
Patient 32+3+1.5
Patient 41+2+2.0

IHC Score: Immunohistochemistry score based on staining intensity.

Table 2: Effect of GPNMB Overexpression on Macrophage Gene Expression. [14]

GeneControl (Relative mRNA level)GPNMB Overexpression (Relative mRNA level)
Arg11.03.5
Mrc11.02.8
IL-41.04.2
Mertk1.02.5
Axl1.03.1
Igf1r1.02.9
IL-61.01.2
Nos21.00.9

*Indicates a statistically significant increase.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of GPNMB in Cultured Cells

This protocol describes the immunofluorescent detection of GPNMB in adherent cells grown on coverslips.

Materials:

  • Cells cultured on sterile glass coverslips in a 24-well plate

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Buffer: 0.1% Triton X-100 and 5% Normal Goat Serum in PBS

  • Primary antibody against GPNMB (e.g., rabbit anti-GPNMB)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) solution for nuclear counterstaining

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Seeding: Seed cells on poly-D-lysine coated coverslips in a 24-well plate at a density of approximately 1.2 x 10^5 cells per well and incubate overnight.[15]

  • Fixation: Gently wash the coverslips with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[15]

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization and Blocking: Add the permeabilization/blocking buffer to each well and incubate for at least 20 minutes at room temperature.[15]

  • Primary Antibody Incubation: Dilute the primary anti-GPNMB antibody in the blocking buffer according to the manufacturer's instructions. Place a drop of the diluted antibody on a piece of parafilm in a humidified chamber. Carefully place the coverslip, cell-side down, onto the drop of antibody solution. Incubate for 1 hour at room temperature or overnight at 4°C.[15]

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 45 minutes to 1 hour at room temperature, protected from light.[15]

  • Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Briefly rinse the coverslips in distilled water. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores. GPNMB localization can be observed, for example, at lysosomal compartments.[15]

Protocol 2: Transwell Migration Assay with Fluorescence Detection

This protocol is for assessing the migratory capacity of cells in response to GPNMB expression levels.

Materials:

  • 24-well plate with Transwell inserts (8 µm pore size)

  • Cells of interest (e.g., cancer cell line)

  • Serum-free cell culture medium

  • Complete cell culture medium (containing serum)

  • Fluorescent cell stain (e.g., Calcein AM) or cells expressing a fluorescent protein

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in a serum-free medium at a concentration of 3 x 10^4 cells per 100 µL.[9] If not using fluorescently expressing cells, pre-stain the cells with a fluorescent dye like Calcein AM according to the manufacturer's protocol.

  • Assay Setup: Add 600 µL of complete medium to the lower chamber of the 24-well plate.[9] Place the Transwell inserts into the wells.

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[7][9]

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the pores.[9]

  • Imaging and Quantification:

    • Microscopy: Fix and stain the migrated cells on the underside of the membrane with a fluorescent dye (if not already fluorescent). Image the membrane using a fluorescence microscope and count the number of migrated cells in several random fields of view.

    • Plate Reader: If using a fluorescent dye like Calcein AM, incubate the insert in a cell lysis buffer and measure the fluorescence in a plate reader. The fluorescence intensity is proportional to the number of migrated cells.

  • Data Analysis: Compare the number of migrated cells or fluorescence intensity between different experimental groups (e.g., control vs. GPNMB knockdown/overexpression).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key GPNMB-related signaling pathways and a typical experimental workflow.

GPNMB_Signaling_Pathway GPNMB GPNMB ADAM10 ADAM10 GPNMB->ADAM10 Cleavage s_GPNMB Soluble GPNMB ADAM10->s_GPNMB NKA Na/K-ATPase s_GPNMB->NKA Binds Syndecan4 Syndecan-4 s_GPNMB->Syndecan4 Binds PI3K_AKT PI3K/AKT Pathway NKA->PI3K_AKT ERK_MEK ERK/MEK Pathway NKA->ERK_MEK T_Cell_Inhibition T-Cell Inhibition Syndecan4->T_Cell_Inhibition Neuroprotection Neuroprotection PI3K_AKT->Neuroprotection ERK_MEK->Neuroprotection Immunofluorescence_Workflow start Seed Cells on Coverslips fix Fix with 4% PFA start->fix wash1 Wash with PBS fix->wash1 block Permeabilize & Block wash1->block primary_ab Incubate with Primary Antibody (anti-GPNMB) block->primary_ab wash2 Wash with PBS primary_ab->wash2 secondary_ab Incubate with Fluorescent Secondary Antibody wash2->secondary_ab wash3 Wash with PBS secondary_ab->wash3 counterstain Counterstain with DAPI wash3->counterstain mount Mount on Slide counterstain->mount image Image with Fluorescence Microscope mount->image

References

Application Notes and Protocols for Calcium Imaging Experiments Using Neuromedin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin B (NMB) is a bombesin-related peptide that plays a crucial role in a variety of physiological processes by activating its specific G-protein coupled receptor, the Neuromedin B receptor (NMBR).[1] The activation of NMBR is known to trigger intracellular signaling cascades that lead to the mobilization of calcium (Ca2+), a key second messenger involved in cellular functions such as secretion, proliferation, and neuronal excitability.[1] Monitoring these NMB-induced calcium transients is a critical tool for studying NMBR function and for the screening of novel therapeutic agents targeting this pathway.

These application notes provide detailed protocols for conducting calcium imaging experiments to measure the effect of NMB on intracellular calcium levels. The provided methodologies are based on the use of fluorescent calcium indicators, such as Fluo-4 AM, which are widely used for their high sensitivity and significant fluorescence increase upon binding to calcium.

Data Presentation

The following table summarizes quantitative data from studies investigating the effects of Neuromedin B on various cell types. This data is essential for designing experiments and for the interpretation of results.

ParameterCell LineValueReference
IC50 (Binding Affinity) C6 Glioma Cells1 nM[2]
Effective Concentration for Ca2+ Elevation C6 Glioma Cells1 nM[2]
EC50 (DNA Synthesis) Rat-1 Fibroblasts (transfected with NMBR)0.7-0.9 nM[3]
EC50 (Cell Proliferation) Rat-1 Fibroblasts (transfected with NMBR)0.7-1 nM[3]
Effective Concentration for Proliferation Goat Granulosa Cells10⁻⁷ M[4]

Signaling Pathways

Neuromedin B mediates its effects by binding to the NMB receptor, a Gq-protein coupled receptor.[5][6] Upon binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[1] This increase in intracellular calcium can be visualized using calcium-sensitive fluorescent dyes.

NMB_Signaling_Pathway NMB Neuromedin B NMBR NMB Receptor (GPCR) NMB->NMBR Binds Gq Gq Protein NMBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_ER Ca2+ Ca_cyto Cytosolic Ca2+ (Increase) IP3R->Ca_cyto Releases Ca2+ Cellular_Response Cellular Response (e.g., Proliferation, Secretion) Ca_cyto->Cellular_Response Initiates

Caption: Neuromedin B signaling pathway leading to intracellular calcium release.

Experimental Protocols

Protocol 1: Calcium Imaging in Adherent Cells using Fluo-4 AM

This protocol outlines the steps for measuring NMB-induced calcium mobilization in adherent cells, such as HEK293 or C6 glioma cells, using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • Neuromedin B (human or rat, depending on the cell line)

  • Cell line expressing NMBR (e.g., C6 glioma cells, or a cell line recombinantly expressing NMBR like HEK293 or CHO cells)

  • Fluo-4 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic® F-127 (20% w/v in DMSO)

  • Probenecid (B1678239)

  • Physiological saline buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well or 384-well black-walled, clear-bottom imaging plates

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Cell Plating:

    • Seed adherent cells into a black-walled, clear-bottom 96-well or 384-well plate.

    • Culture the cells overnight at 37°C in a 5% CO2 incubator to allow for attachment and formation of a near-confluent monolayer.

  • Preparation of Reagents:

    • NMB Stock Solution: Prepare a high-concentration stock solution of Neuromedin B in a suitable solvent (e.g., sterile water or PBS) and store at -20°C or -80°C. Further dilutions to working concentrations should be made in the physiological saline buffer on the day of the experiment.

    • Fluo-4 AM Loading Buffer:

      • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

      • Prepare a 10% (w/v) Pluronic® F-127 solution in DMSO.

      • For the loading buffer, mix the Fluo-4 AM stock solution and Pluronic® F-127 solution with physiological saline buffer to achieve a final Fluo-4 AM concentration of 1-5 µM. The final concentration of Pluronic® F-127 should be around 0.02%.

      • If your cell line expresses organic anion transporters that can extrude the dye, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[7]

  • Cell Loading with Fluo-4 AM:

    • Remove the culture medium from the wells.

    • Wash the cells once with the physiological saline buffer.

    • Add the Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • After incubation, gently remove the loading buffer.

    • Wash the cells twice with fresh, warm physiological saline buffer to remove any extracellular dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Add the desired concentration of Neuromedin B to the wells.

    • Continue recording the fluorescence signal for at least 60-180 seconds to capture the peak and subsequent decline of the calcium transient.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Cells in Microplate prepare_reagents Prepare NMB and Fluo-4 AM Solutions load_dye Load Cells with Fluo-4 AM prepare_reagents->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells measure_fluorescence Measure Fluorescence (Kinetic Read) wash_cells->measure_fluorescence baseline Establish Baseline measure_fluorescence->baseline add_nmb Add Neuromedin B baseline->add_nmb record_signal Record Ca2+ Signal add_nmb->record_signal analyze_data Analyze Data (e.g., EC50) record_signal->analyze_data

Caption: General workflow for a Neuromedin B calcium imaging experiment.

Data Analysis

The data from calcium imaging experiments are typically expressed as the change in fluorescence intensity over time. The response to NMB can be quantified in several ways:

  • Peak Fluorescence: The maximum fluorescence intensity reached after the addition of NMB.

  • Area Under the Curve (AUC): The integral of the fluorescence signal over a defined period, representing the total calcium influx.

  • EC50/IC50: By testing a range of NMB concentrations, a dose-response curve can be generated to determine the concentration of NMB that produces 50% of the maximal response (EC50).

The change in fluorescence is often normalized to the baseline fluorescence (F0) and expressed as ΔF/F0.

Troubleshooting

  • Low Signal:

    • Increase the concentration of Fluo-4 AM or the loading time.

    • Ensure the physiological buffer contains an adequate concentration of calcium.

    • Confirm that the cell line expresses a sufficient number of NMB receptors.

  • High Background Fluorescence:

    • Ensure thorough washing after dye loading.

    • Reduce the concentration of Fluo-4 AM.

    • Consider using a background suppressor if available in your kit.

  • Cell Death or Damage:

    • Minimize the exposure of cells to the excitation light to reduce phototoxicity.

    • Use the lowest effective concentration of Fluo-4 AM.

    • Ensure the health and viability of the cells before starting the experiment.

References

Application Notes and Protocols for Electrophysiology Recording with Neuromedin B (NMB) Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin B (NMB) is a bombesin-like peptide that plays a significant role in various physiological processes, including the regulation of neuronal excitability.[1][2] As a ligand for the NMB-preferring bombesin (B8815690) receptor 1 (BB1), NMB modulates ion channel activity and neuronal firing, making it a molecule of interest in neuroscience research and drug development.[1] These application notes provide detailed protocols for studying the effects of NMB on neuronal activity using patch-clamp electrophysiology.

Mechanism of Action

NMB exerts its effects by binding to the BB1 receptor, a G-protein coupled receptor.[1] Activation of the BB1 receptor initiates a signaling cascade involving Phospholipase Cβ (PLCβ) and Protein Kinase C (PKC).[1] This pathway ultimately leads to the modulation of ion channel activity. For instance, in central lateral amygdala neurons, NMB has been shown to increase action potential firing by inhibiting inwardly rectifying potassium (Kir) channels.[1] In trigeminal ganglion (TG) neurons, NMB enhances T-type calcium channel currents.[3]

Data Presentation

Summary of NMB Effects on Neuronal Electrophysiology
ParameterCell TypeNMB ConcentrationEffectReference
Membrane PotentialNMBR Neurons1 µMSubthreshold depolarization[4]
NMBR Neurons2 µMDepolarization and Action Potential Firing[4]
Input ResistanceNMBR Neurons1 µM & 2 µMSignificant Increase[4]
Action Potential FiringCentral Lateral Amygdala NeuronsNot SpecifiedIncreased Firing Frequency[1]
T-type Ca2+ Current (IT)TG Neurons100 nM34.2 ± 1.9% increase in peak amplitude[3]
EC50 for IT EnhancementTG Neurons45.3 nM-[3]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of NMB Effects

This protocol is adapted from standard whole-cell patch-clamp procedures and is suitable for recording from cultured neurons or acute brain slices.[5][6][7]

Materials:

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[5]

    • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 HEPES. Adjust pH to 7.3 with KOH.

    • NMB Stock Solution: Prepare a 1 mM stock solution of NMB in sterile water and store at -20°C. Dilute to the desired final concentration in aCSF immediately before use.

  • Equipment:

    • Patch-clamp amplifier and data acquisition system

    • Microscope with DIC optics

    • Micromanipulators

    • Borosilicate glass capillaries for patch pipettes

    • Perfusion system

Procedure:

  • Preparation:

    • Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

    • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Establishing Whole-Cell Configuration:

    • Visually identify a healthy neuron using the microscope.

    • Approach the neuron with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[5][6]

  • Baseline Recording:

    • Switch to current-clamp mode to record the resting membrane potential and spontaneous firing activity.

    • Alternatively, use voltage-clamp mode to measure specific ion channel currents.

    • Record a stable baseline for at least 5-10 minutes before NMB application.

  • NMB Application:

    • Switch the perfusion to aCSF containing the desired concentration of NMB (e.g., 1-2 µM for studying membrane potential changes or 100 nM for T-type current enhancement).[3][4]

    • Record the changes in membrane potential, firing frequency, or specific ionic currents for the duration of the application.

  • Washout:

    • Switch the perfusion back to the control aCSF to wash out the NMB.

    • Continue recording to observe the reversal of the effects.

  • Data Analysis:

    • Analyze the recorded data to quantify changes in resting membrane potential, action potential frequency, input resistance, and ion channel current amplitudes.

Visualizations

NMB Signaling Pathway

NMB_Signaling_Pathway NMB Neuromedin B (NMB) BB1 BB1 Receptor NMB->BB1 Binds G_protein G-protein BB1->G_protein Activates PLCb Phospholipase Cβ (PLCβ) G_protein->PLCb Activates PKC Protein Kinase C (PKC) PLCb->PKC Activates Ion_Channel Ion Channel (e.g., Kir, T-type Ca2+) PKC->Ion_Channel Modulates Response Modulation of Neuronal Excitability Ion_Channel->Response

Caption: NMB signaling cascade in neurons.

Experimental Workflow for NMB Electrophysiology

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell/Slice Preparation Establish_WCC Establish Whole-Cell Configuration Cell_Prep->Establish_WCC Solution_Prep Prepare aCSF & Intracellular Solution Solution_Prep->Establish_WCC NMB_Prep Prepare NMB Solution Apply_NMB Apply NMB via Perfusion NMB_Prep->Apply_NMB Baseline Record Baseline Activity Establish_WCC->Baseline Baseline->Apply_NMB Washout Washout with aCSF Apply_NMB->Washout Data_Acquisition Data Acquisition Washout->Data_Acquisition Analyze_Data Analyze Electrophysiological Parameters Data_Acquisition->Analyze_Data Visualize_Results Visualize and Report Results Analyze_Data->Visualize_Results

Caption: Workflow for NMB electrophysiology experiments.

References

Application Notes and Protocols for NMB-1 in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMB-1, also known as Noxious Mechanosensation Blocker 1, is a synthetic analogue of a conopeptide derived from a marine conesnail. This 19-amino acid peptide has been identified as a selective inhibitor of sustained, slowly adapting (SA) mechanically activated currents in sensory neurons.[1][2] It exhibits an IC50 of approximately 1 µM for the inhibition of these currents.[1] The primary molecular target of this compound is thought to be the mechanosensitive ion channel TTN3/TMEM150C. Due to its selective action on channels that transduce high-threshold mechanical stimuli, this compound is a valuable research tool for investigating the mechanisms of mechanical pain and for the preclinical assessment of novel analgesics.

These application notes provide a summary of the available data on this compound dosage and administration in rodent pain models, along with detailed protocols for relevant behavioral assays.

Data Presentation: this compound Dosage and Administration

The following table summarizes the currently available quantitative data for this compound administration in a rodent model of mechanically-evoked pain. It is important to note that published in vivo data for this compound is limited, and the dosages provided are based on intraplantar administration. Researchers should consider these as starting points for dose-response studies with other administration routes.

ParameterDetailsReference
Compound This compound (Noxious Mechanosensation Blocker 1)[1]
Animal Model Mouse[1]
Pain Model Mechanically-Evoked Nociceptive Withdrawal (Randall-Selitto Test)[1]
Administration Route Intraplantar (i.pl.) injection[1]
Dosage Range 10 - 100 µM[1]
Vehicle Phosphate-Buffered Saline (PBS)[1]
Injection Volume 20 µl[1]
Effect Dose-dependent reduction in withdrawal frequency to high-intensity mechanical stimuli. No significant effect on responses to low-intensity mechanical stimuli or thermal sensation.[1]
In Vitro IC50 ~1 µM (for inhibition of sustained mechanically activated currents in sensory neurons)[1]

Signaling Pathway

This compound is understood to exert its analgesic effects by directly inhibiting high-threshold mechanosensitive ion channels on nociceptive sensory neurons. The primary target identified is the TTN3/TMEM150C channel, which is responsible for generating sustained currents in response to noxious mechanical pressure. By blocking this channel, this compound prevents the depolarization of the sensory neuron, thereby inhibiting the transmission of pain signals to the central nervous system.

NMB1_Signaling_Pathway Noxious_Mechanical_Stimulus Noxious Mechanical Stimulus (Pressure) TTN3 TTN3/TMEM150C (Mechanosensitive Ion Channel) Noxious_Mechanical_Stimulus->TTN3 Depolarization Sensory Neuron Depolarization TTN3->Depolarization Activates No_Depolarization Inhibition of Depolarization NMB1 This compound NMB1->TTN3 Inhibits Signal_Transmission Pain Signal Transmission to CNS Depolarization->Signal_Transmission No_Signal Blockade of Pain Signal Transmission Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Habituation to testing environment) NMB1_Prep This compound Preparation (Dissolve in PBS to desired concentration) Baseline Baseline Behavioral Testing (e.g., von Frey, Randall-Selitto) Injection This compound or Vehicle Administration (e.g., Intraplantar, 20 µl) Baseline->Injection Post_Treatment_Testing Post-Treatment Behavioral Testing (At defined time points) Injection->Post_Treatment_Testing Data_Collection Data Collection (e.g., Paw withdrawal latency/threshold, licking/flinching time) Post_Treatment_Testing->Data_Collection Data_Analysis Statistical Analysis (Comparison between this compound and vehicle groups) Data_Collection->Data_Analysis

References

Application Notes and Protocols for NMB-1 Use in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Noxious mechanosensation blocker 1 (NMB-1) , a selective inhibitor of the mechanosensitive ion channel Tentonin 3 (TTN3/TMEM150C), in a cell culture setting.

Introduction to this compound

Noxious mechanosensation blocker 1 (this compound) is a synthetic analogue of a ρ-conotoxin peptide.[1] It is a potent and selective blocker of the mechanosensitive ion channel TTN3, also known as TMEM150C.[1] this compound has been demonstrated to inhibit slowly adapting (SA) and intermediately adapting (IA) mechanically activated currents in sensory neurons.[1][2][3] This makes it a valuable tool for studying the role of TTN3 in mechanotransduction and for investigating cellular processes that are sensitive to mechanical stimuli. Its primary application has been in the field of neuroscience, particularly in pain research.[4]

Mechanism of Action

This compound exerts its inhibitory effect by electrostatically interacting with the TTN3 ion channel.[1] Specifically, a positively charged residue in this compound is thought to interact with a glutamate (B1630785) residue near the pore entrance of the TTN3 channel, thereby blocking the influx of ions in response to mechanical stimulation.[1]

Data Presentation

The following table summarizes the effective concentrations of this compound reported in the literature. It is important to note that the optimal concentration may vary depending on the cell type, experimental conditions, and the specific research question.

Cell TypeApplicationEffective ConcentrationReference
Dorsal Root Ganglion (DRG) NeuronsInhibition of slowly adapting (SA) mechanically activated currents1 µM[2][3]
TTN3-expressing HEK cellsStrong inhibition of mechanically activated currents10 µM[1]
Cochlear Hair CellsBlockade of mechanosensitive ion channels5 µM[2][3]

Visualizations

Signaling Pathway of this compound Action

NMB1_Signaling_Pathway cluster_membrane Cell Membrane TTN3 TTN3 (TMEM150C) Channel Ion_Influx Ion Influx (e.g., Ca²⁺, Na⁺) TTN3->Ion_Influx Mediates NMB1 This compound NMB1->TTN3 Inhibits Mechanical_Stimulus Mechanical Stimulus Mechanical_Stimulus->TTN3 Activates Downstream Downstream Cellular Response (e.g., Action Potential, Gene Expression) Ion_Influx->Downstream Triggers

Caption: this compound inhibits the TTN3 ion channel, blocking mechanical stimulus-induced ion influx.

Experimental Workflow for this compound Treatment

NMB1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound Determine_Conc Determine Working Concentration Reconstitute->Determine_Conc Prepare_Cells Prepare Cell Culture Treat_Cells Treat Cells with this compound Prepare_Cells->Treat_Cells Determine_Conc->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay Incubate->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze Data Data_Collection->Data_Analysis

Caption: General experimental workflow for cell culture studies using this compound.

Experimental Protocols

Reconstitution and Storage of this compound Peptide

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

Protocol:

  • Pre-cool solutions: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer of choice to a desired stock concentration (e.g., 1 mM). To do this, add the appropriate volume of solvent, gently vortex or pipette up and down to dissolve the peptide completely.

  • Aliquoting: Aliquot the reconstituted this compound stock solution into sterile, low-protein-binding microcentrifuge tubes. This will prevent multiple freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, the stock solution can be stored at 4°C for a few days, though stability at this temperature should be verified. Avoid repeated freeze-thaw cycles.

Protocol for Treating Cells with this compound

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Reconstituted this compound stock solution

  • Sterile pipette tips and tubes

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere and reach the desired confluency.

  • Determining Working Concentration (Dose-Response):

    • It is highly recommended to perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell line and assay.

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used to reconstitute this compound).

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the fresh medium containing the desired concentration of this compound (or vehicle control) to the cells.

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific assay and the biological question being addressed. This may range from a few minutes for acute signaling events to several hours or days for proliferation or viability assays.

  • Assessment: Following incubation, proceed with the planned cellular or molecular assays.

General Protocol for Assessing the Effects of this compound

The choice of assay will depend on the experimental goals. Below are some common assays that can be used to assess the effects of this compound.

A. Assessing Cell Viability/Proliferation (e.g., MTT, WST-1, or Cell Counting):

  • Treat cells with a range of this compound concentrations as described in Protocol 5.2.

  • Incubate for a period relevant to cell division (e.g., 24, 48, or 72 hours).

  • Perform a cell viability or proliferation assay according to the manufacturer's instructions.

B. Assessing Mechanotransduction (e.g., Calcium Imaging or Electrophysiology):

  • Pre-incubate cells with the desired concentration of this compound for a short period (e.g., 15-30 minutes).

  • For calcium imaging, load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Apply a mechanical stimulus (e.g., using a glass probe, fluid shear stress, or substrate stretch).

  • Measure the cellular response (e.g., changes in intracellular calcium concentration or mechanically activated currents) and compare the responses of this compound treated cells to control cells.

C. Assessing Gene or Protein Expression:

  • Treat cells with this compound for an appropriate duration to allow for changes in gene or protein expression (e.g., 6, 12, or 24 hours).

  • Lyse the cells and isolate RNA or protein.

  • Analyze gene expression using RT-qPCR or RNA-sequencing.

  • Analyze protein expression or activation of signaling pathways using Western blotting or immuno-fluorescence.

Important Considerations:

  • Peptide Stability: The stability of this compound in cell culture medium over long incubation periods has not been extensively characterized. For long-term experiments, it may be necessary to replenish the medium with fresh this compound.

  • Cell Line Specificity: The expression of TTN3 can vary significantly between different cell lines. It is advisable to confirm the expression of TTN3 in your cell line of interest before initiating experiments with this compound.

  • Controls: Always include appropriate controls in your experiments, including untreated cells and vehicle-treated cells.

References

Application Notes and Protocols for Investigating NMB-1 in Mechanical Pain Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Neuromedin B receptor 1 (NMB-1), also known as Neuromedin B receptor (NMBR), in the context of mechanical pain, along with detailed protocols for relevant behavioral assays.

Introduction to this compound in Nociception

Neuromedin B (NMB) is a neuropeptide belonging to the bombesin (B8815690) family of peptides. It exerts its effects through the high-affinity G-protein coupled receptor, this compound (NMBR)[1][2]. NMB and its receptor are expressed in the peripheral and central nervous systems, including in sensory neurons of the trigeminal and dorsal root ganglia, as well as interneurons in the superficial layers of the dorsal horn[2][3]. While initial research suggested a primary role for NMB in thermal nociception and neurogenic inflammation[3][4], emerging evidence points towards a more nuanced involvement in mechanical pain hypersensitivity, particularly in pathological pain states.

Studies using NMB knockout mice have shown that these animals exhibit normal responses to acute mechanical stimuli in some models, suggesting that the NMB-NMBR pathway may not be essential for baseline mechanical sensation[5][6]. However, other research indicates that NMBR signaling can modulate mechanical pain perception. For instance, NMB can induce mechanical hypersensitivity, and blockade of NMBR signaling has been shown to prevent mechanical hypersensitivity in a mouse model of inflammatory pain[7]. This effect is thought to be mediated through the stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons[1][7][8].

The conflicting findings highlight the complexity of the NMB-NMBR system in pain processing and suggest that its role in mechanical nociception may be context-dependent, potentially being more prominent in chronic pain conditions rather than acute pain.

This compound Signaling Pathway in Sensory Neurons

NMBR activation in sensory neurons initiates a signaling cascade that can lead to increased neuronal excitability and pain hypersensitivity. The binding of NMB to NMBR, a Gq protein-coupled receptor, triggers the dissociation of the G protein subunits. The Gβγ subunit, in turn, activates a downstream pathway involving AMP-activated protein kinase (AMPK) and protein kinase A (PKA). This cascade ultimately leads to the potentiation of Cav3.2 T-type calcium channel currents. The enhanced calcium influx through these channels contributes to neuronal hyperexcitability and has been linked to mechanical and thermal hypersensitivity[1][7][8].

NMB_Signaling_Pathway NMB Neuromedin B (NMB) NMBR NMB Receptor (NMBR) (Gq-coupled) NMB->NMBR binds to Gq Gq protein NMBR->Gq activates G_beta_gamma Gβγ subunit Gq->G_beta_gamma releases AMPK AMPK G_beta_gamma->AMPK activates PKA PKA AMPK->PKA activates Cav3_2 Cav3.2 T-type Ca2+ Channel PKA->Cav3_2 potentiates Ca_influx Increased Ca2+ Influx Cav3_2->Ca_influx Hyperexcitability Neuronal Hyperexcitability Ca_influx->Hyperexcitability Pain Mechanical Pain Hypersensitivity Hyperexcitability->Pain

Caption: NMBR signaling cascade leading to mechanical pain hypersensitivity.

Behavioral Assays for Mechanical Pain

To assess the role of this compound in mechanical pain, two standard behavioral assays are widely used in rodents: the Von Frey test for mechanical allodynia and the Randall-Selitto test for mechanical hyperalgesia.

Von Frey Test

The Von Frey test measures the withdrawal threshold of a rodent's paw in response to a mechanical stimulus of varying force. It is a sensitive method for detecting mechanical allodynia, which is a painful response to a normally non-painful stimulus[9].

Experimental Workflow:

Von_Frey_Workflow cluster_setup Setup cluster_testing Testing cluster_data Data Analysis Animal_Placement Place rodent on elevated mesh surface Acclimation Allow for acclimation (30-60 min) Animal_Placement->Acclimation Filament_Application Apply Von Frey filament to plantar surface of hind paw Acclimation->Filament_Application Observe_Response Observe for paw withdrawal, licking, or flinching Filament_Application->Observe_Response Record_Threshold Record the filament force that elicits a response Observe_Response->Record_Threshold Calculate_Threshold Calculate 50% paw withdrawal threshold Record_Threshold->Calculate_Threshold Statistical_Analysis Perform statistical analysis between groups Calculate_Threshold->Statistical_Analysis

Caption: Workflow for the Von Frey test.

Protocol:

  • Animal Habituation:

    • Place mice or rats in individual transparent plastic chambers on an elevated wire mesh floor.

    • Allow the animals to acclimate to the testing environment for at least 30-60 minutes before starting the experiment[10]. This helps to minimize stress-induced responses.

  • Filament Application:

    • Use a set of calibrated Von Frey filaments of increasing stiffness.

    • Apply the filament from underneath the mesh floor to the plantar surface of the animal's hind paw[11].

    • The filament should be applied with enough force to cause it to bend slightly and held for 1-2 seconds[12].

  • Assessing the Response:

    • A positive response is characterized by a sharp withdrawal of the paw, licking, or flinching[9].

    • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a response, the next weaker filament is used. If there is no response, the next stronger filament is used[13].

  • Data Collection and Analysis:

    • Record the pattern of positive and negative responses.

    • Calculate the 50% paw withdrawal threshold using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value from a table based on the pattern of responses, and δ is the mean difference in log units between stimuli.

Randall-Selitto Test

The Randall-Selitto test, or paw pressure test, measures the withdrawal threshold to a noxious pressure stimulus and is used to assess mechanical hyperalgesia, an increased pain response to a normally painful stimulus[14][15].

Experimental Workflow:

Randall_Selitto_Workflow cluster_setup Setup cluster_testing Testing cluster_data Data Analysis Animal_Restraint Gently restrain the rodent Habituation Habituate to restraint Animal_Restraint->Habituation Apply_Pressure Apply increasing pressure to the dorsal or plantar surface of the paw Habituation->Apply_Pressure Observe_Response Observe for paw withdrawal or vocalization Apply_Pressure->Observe_Response Record_Threshold Record the pressure at which the response occurs Observe_Response->Record_Threshold Determine_Threshold Determine the mean withdrawal threshold Record_Threshold->Determine_Threshold Statistical_Analysis Perform statistical analysis between groups Determine_Threshold->Statistical_Analysis

Caption: Workflow for the Randall-Selitto test.

Protocol:

  • Animal Handling and Restraint:

    • This test is more commonly used in rats as they tolerate the necessary restraint better than mice[9][15].

    • Gently restrain the animal. This can be done by wrapping it in a soft cloth or using a specialized restraining device[14][16]. It is crucial to habituate the animals to the restraint method to obtain reliable data[9][14].

  • Pressure Application:

    • Use a Randall-Selitto analgesy meter, which consists of a device that applies a linearly increasing pressure to the paw via a blunt-ended probe[14][15].

    • Place the animal's paw on the platform of the instrument, and position the probe onto the dorsal or plantar surface[9][14].

  • Assessing the Response:

    • Activate the device to apply increasing pressure.

    • The endpoint is the pressure at which the animal withdraws its paw, struggles, or vocalizes[9][14].

  • Data Collection and Analysis:

    • The pressure at which the withdrawal reflex occurs is recorded as the mechanical nociceptive threshold[15].

    • A cut-off pressure should be established to prevent tissue damage.

    • Multiple measurements can be taken, with a sufficient interval between them, and the average withdrawal threshold is calculated.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the role of NMB in mechanical pain.

Table 1: Mechanical Pain Thresholds in NMB Knockout (KO) Mice

Behavioral AssayGenotypePaw Withdrawal Threshold (Mean ± SEM)Statistical Significance (KO vs. WT)Reference
Von Frey TestWild-Type (WT)~1.0 gP = 0.1540 (Not Significant)[5]
NMB KO~0.8 g[5]
Randall-Selitto TestWild-Type (WT)~120 gP = 0.4072 (Not Significant)[5]
NMB KO~115 g[5]

Table 2: Effect of NMB Pathway Modulation on Mechanical Hypersensitivity

Animal ModelTreatmentBehavioral AssayPaw Withdrawal Threshold (Mean ± SEM)Effect on Mechanical HypersensitivityReference
CFA-induced Inflammatory Pain (Mice)VehicleVon Frey Test~0.2 g-[7]
NMBR AntagonistVon Frey Test~0.6 gAttenuated[7]
Cav3.2 siRNA + NMBR AntagonistVon Frey Test~0.25 gAttenuation reversed[7]
Postoperative Pain (Rats)VehicleVon Frey TestData not explicitly provided, but allodynia was observed-[17]
AllopregnanoloneVon Frey TestData not explicitly provided, but allodynia was suppressedSuppressed[17]

Conclusion

The investigation of this compound's role in mechanical pain is an active area of research. While this compound may not be critical for baseline mechanical sensation, its signaling pathway presents a potential target for modulating mechanical hypersensitivity in pathological pain states. The detailed protocols for the Von Frey and Randall-Selitto tests provided here offer standardized methods for researchers to further elucidate the function of this compound in mechanical nociception and to evaluate the therapeutic potential of NMBR-targeting compounds. Careful experimental design and adherence to these protocols are essential for generating reliable and reproducible data in this field.

References

Application Notes and Protocols: Reconstitution and Handling of Lyophilized NMB-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMB-1 is a conopeptide analogue that selectively inhibits sustained mechanically activated currents in sensory neurons, presenting a valuable tool for research in hearing and pressure-evoked pain.[1] Proper reconstitution and handling of lyophilized this compound are critical to ensure its stability, efficacy, and the reproducibility of experimental results. These application notes provide detailed protocols for the reconstitution, handling, and storage of lyophilized this compound, along with relevant safety information and a summary of its associated signaling pathways.

Product Information

Product Name This compound
Description A lyophilized conopeptide analogue.
Appearance Typically a low-density, large-volume white powder or colorless, transparent crystals.[2]
Primary Application Research on hearing and pressure-evoked pain by selectively inhibiting sustained mechanically activated currents in sensory neurons.

Safety Precautions

The chemical, physical, and toxicological properties of this compound have not been fully investigated.[3] Therefore, it should be handled with due caution by technically qualified individuals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handling: Avoid inhalation of the lyophilized powder and prevent contact with skin and eyes. Do not ingest.

  • Disposal: Dispose of waste materials according to institutional and local regulations. Do not release into the environment.

Reconstitution and Handling

Proper reconstitution is essential for maintaining the biological activity of this compound. The following is a generalized protocol based on best practices for handling lyophilized peptides.[3][4][5]

Quantitative Data Summary
ParameterRecommendationSource
Storage of Lyophilized Peptide Long-term: -20°C or -80°C in a dry, dark place. Short-term: 4°C in a dry, dark place.[2][3]
Storage of Peptide Solution -20°C or colder in sterile, airtight aliquots. Avoid repeated freeze-thaw cycles.[4][5]
Recommended Solvents Start with sterile distilled water. If solubility is an issue, progress to 0.1% acetic acid (for basic peptides) or 0.1% ammonium (B1175870) hydroxide (B78521) (for acidic peptides). For very hydrophobic peptides, a small amount of DMSO may be used, followed by dilution with an aqueous buffer.[4]
Solution pH For storage, a slightly acidic pH of 5-6 is recommended for peptide solutions.[2][4]
Warming Procedure Allow the vial to warm to room temperature before opening to prevent condensation.[3]
Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol provides a step-by-step guide for reconstituting lyophilized this compound.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water (e.g., WFI or HPLC-grade)

  • Alternative solvents (0.1% acetic acid, 0.1% ammonium hydroxide, DMSO) if needed

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Equilibrate Vial: Remove the vial of lyophilized this compound from cold storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents moisture condensation inside the vial.[3]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully open the vial and add the desired volume of sterile water to achieve the target concentration. Direct the solvent down the side of the vial to gently wet the powder.

  • Dissolution: Gently swirl or rock the vial to dissolve the peptide. If the peptide does not readily dissolve, the following steps can be taken:

    • Sonication: A brief period of sonication may aid in dissolution.

    • Alternative Solvents: If the peptide remains insoluble, test the solubility of a small aliquot in 0.1% acetic acid (if the peptide is basic) or 0.1% ammonium hydroxide (if the peptide is acidic). For highly hydrophobic peptides, a minimal amount of DMSO can be used to initially dissolve the peptide, followed by slow, dropwise addition of sterile water or buffer to the desired concentration.[4]

  • Aliquotting: Once the peptide is fully dissolved, it is highly recommended to aliquot the solution into single-use, sterile, low-protein-binding microcentrifuge tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.[5]

  • Storage: Store the aliquots at -20°C or colder. For long-term storage, -80°C is preferable.[2] Avoid using frost-free freezers due to temperature fluctuations.

Visualizations

Experimental Workflow: this compound Reconstitution

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_troubleshoot Troubleshooting cluster_storage Storage start Start: Lyophilized this compound Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Water centrifuge->add_solvent dissolve Gently Mix to Dissolve add_solvent->dissolve check_sol Check Solubility dissolve->check_sol insoluble Insoluble? check_sol->insoluble No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes sonicate Sonicate Briefly insoluble->sonicate alt_solvent Use Alternative Solvent (e.g., 0.1% Acetic Acid or DMSO) sonicate->alt_solvent alt_solvent->dissolve store Store at -20°C or Colder aliquot->store finish End: this compound Solution Ready for Use store->finish

Caption: Workflow for the reconstitution of lyophilized this compound.

NMB-Associated Signaling Pathway: NF-κB Activation

While the specific signaling pathways of the this compound analogue are not fully elucidated, Neuromedin B (NMB) has been shown to regulate the NF-κB signaling pathway. This pathway is crucial in processes such as inflammation and cell proliferation.

NMB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMB NMB NMBR NMB Receptor NMB->NMBR Binding IKK IKK Complex NMBR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p65/p50) NFkB->IkB Inhibited by NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Ub Ubiquitination & Degradation IkB_p->Ub Ub->NFkB Release DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription (e.g., Proliferation, Anti-apoptosis) DNA->Transcription

Caption: NMB-mediated activation of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Study of PIEZO2 Channels Using the Mechanosensation Blocker NMB-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMB-1 (Noxious Mechanosensation Blocker-1) is a synthetic peptide analog of a cone snail toxin that has emerged as a valuable tool for dissecting the complex landscape of mechanosensitive ion channels.[1][2] Contrary to the implication of a direct interaction, current research indicates that this compound is a selective inhibitor of slowly adapting (SA) and intermediately adapting (IA) mechanosensitive currents, while having no effect on rapidly adapting (RA) currents mediated by PIEZO2 channels.[1][2][3] This selectivity makes this compound an essential pharmacological agent for isolating and characterizing PIEZO2-mediated currents in cells and tissues that express multiple types of mechanosensitive channels. By blocking the activity of non-PIEZO2 mechanosensitive channels, this compound allows for the unambiguous study of PIEZO2's contribution to mechanotransduction.

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in the functional characterization of PIEZO2 channels.

Data Presentation: this compound Specificity and Working Concentrations

The following table summarizes the key characteristics and recommended working concentrations of this compound for the selective inhibition of mechanosensitive currents.

ParameterValueSource
Target Currents Slowly Adapting (SA) and Intermediately Adapting (IA) Mechanosensitive Currents[1][3][4]
Non-Target Currents Rapidly Adapting (RA) Mechanosensitive Currents (e.g., PIEZO2)[1][2]
Effective Concentration 1 µM for significant blockade of SA currents in sensory neurons[1]
Reported Test System Cultured Dorsal Root Ganglion (DRG) neurons[2]

Application Notes

Principle of this compound Application in PIEZO2 Research

PIEZO2 channels are the primary mediators of rapidly adapting mechanosensitive currents in various cell types, including sensory neurons.[5][6][7] However, these cells often co-express other mechanosensitive ion channels that exhibit different adaptation kinetics (i.e., intermediate and slow adaptation). This co-expression can complicate the study of PIEZO2's specific role in mechanotransduction.

This compound's utility in PIEZO2 research stems from its ability to selectively block the channels responsible for SA and IA currents. When applied to a cell or tissue, this compound will inhibit these non-PIEZO2 currents, effectively isolating the this compound-resistant, rapidly adapting currents that are characteristic of PIEZO2 activity. This pharmacological isolation allows for a more precise investigation of PIEZO2's biophysical properties, physiological roles, and modulation by other factors.

Signaling Pathway and this compound's Site of Action

cluster_0 Mechanical Stimulus cluster_1 Mechanosensitive Ion Channels cluster_2 Cellular Response Mechanical Force Mechanical Force PIEZO2 PIEZO2 Mechanical Force->PIEZO2 SA_IA_Channels SA/IA Channels Mechanical Force->SA_IA_Channels RA_Current Rapidly Adapting Current PIEZO2->RA_Current SA_IA_Current Slowly/Intermediately Adapting Current SA_IA_Channels->SA_IA_Current This compound This compound This compound->SA_IA_Channels Inhibition

This compound selectively blocks SA/IA channels, isolating PIEZO2-mediated currents.

Experimental Protocols

Electrophysiological Recording to Differentiate Mechanosensitive Currents using this compound

This protocol describes the use of whole-cell patch-clamp electrophysiology to record mechanosensitive currents from cultured sensory neurons (e.g., dorsal root ganglion neurons) and to apply this compound to distinguish between different current types.

Materials:

  • Cell Culture: Primary dorsal root ganglion (DRG) neuron culture.

  • Recording Setup: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Pipettes: Borosilicate glass capillaries for pulling patch pipettes (resistance of 3-5 MΩ).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).

  • Mechanical Stimulator: Fire-polished glass probe controlled by a piezoelectric actuator.

  • This compound Stock Solution: 1 mM in water, stored at -20°C. Working solution of 1 µM prepared fresh in external solution.

Procedure:

  • Cell Preparation: Plate dissociated DRG neurons on poly-D-lysine/laminin-coated glass coverslips and culture for 24-48 hours.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Clamp the membrane potential at -60 mV.

  • Mechanical Stimulation and Current Recording:

    • Position the fire-polished glass probe near the cell membrane.

    • Apply a series of brief, ramp-and-hold mechanical indentations of increasing amplitude using the piezoelectric actuator.

    • Record the elicited inward currents. Note the adaptation kinetics of the currents (i.e., how quickly the current decays during the sustained stimulus).

  • Application of this compound:

    • After recording baseline mechanosensitive currents, switch the perfusion to the external solution containing 1 µM this compound.

    • Allow the this compound solution to perfuse for at least 2-3 minutes to ensure complete exchange.

  • Post-NMB-1 Recording:

    • Repeat the mechanical stimulation protocol as in step 3.

    • Record the mechanosensitive currents in the presence of this compound.

  • Data Analysis:

    • Compare the amplitude and kinetics of the mechanosensitive currents before and after the application of this compound.

    • Currents that are significantly reduced or eliminated by this compound are classified as slowly or intermediately adapting.

    • Currents that are unaffected by this compound are classified as rapidly adapting and are likely mediated by PIEZO2.

Experimental Workflow for this compound Application

cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Analysis prep1 Culture DRG Neurons prep2 Prepare Recording Solutions prep1->prep2 prep3 Prepare this compound Working Solution prep2->prep3 ephys3 Apply this compound (1 µM) via Perfusion ephys1 Establish Whole-Cell Patch Clamp ephys2 Record Baseline Mechanosensitive Currents ephys1->ephys2 ephys2->ephys3 ephys4 Record Mechanosensitive Currents in Presence of this compound ephys3->ephys4 analysis1 Compare Currents Before and After this compound analysis2 Classify Currents based on this compound Sensitivity analysis1->analysis2

Workflow for electrophysiological characterization using this compound.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of mechanosensitive ion channels. While it does not directly modulate PIEZO2, its ability to selectively inhibit slowly and intermediately adapting mechanosensitive currents makes it an invaluable reagent for isolating and characterizing PIEZO2-mediated rapidly adapting currents. The protocols and information provided here offer a framework for researchers to effectively utilize this compound to advance our understanding of the specific contributions of PIEZO2 to mechanotransduction in various physiological and pathophysiological contexts.

References

Troubleshooting & Optimization

NMB-1 not blocking mechanosensitive currents issues

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for researchers using NMB-1 to block mechanosensitive currents.

This guide is intended for researchers, scientists, and drug development professionals who are using this compound (Noxious Mechanosensation Blocker-1) and encountering issues with its efficacy in blocking mechanosensitive currents.

Frequently Asked Questions (FAQs)

FAQ 1: I've applied this compound, but I'm not seeing any blockade of mechanosensitive currents. What are the common reasons for this?

There are several potential reasons why this compound may not appear to be blocking mechanosensitive currents in your experiment. The most common issues are related to the specific type of mechanosensitive channel you are studying, the experimental conditions, or the integrity of the compound itself. We recommend working through the detailed troubleshooting guide below to diagnose the issue.

FAQ 2: Is this compound supposed to block all types of mechanosensitive currents?

No, this compound is a selective inhibitor. It has been shown to primarily block intermediate and slowly inactivating mechanosensitive currents, while having little to no effect on rapidly inactivating currents.[1] Specifically, this compound is known to inhibit the Tentonin 3/TMEM150C (TTN3) channel, which is responsible for some slowly adapting mechanosensitive currents.[1][2] If your cell type or preparation predominantly expresses rapidly inactivating channels, you may not observe a significant block with this compound.

FAQ 3: What is the effective concentration range and IC50 for this compound?

The reported IC50 for this compound on slowly adapting currents is approximately 1.0 µM.[2] Effective concentrations used in experiments typically range from 1 µM to 30 µM.[1] The degree of block can be voltage-dependent, with inhibition decreasing as the cell membrane is depolarized.[2]

FAQ 4: How should I prepare and store this compound solutions to ensure stability and activity?

As a peptide, this compound requires careful handling to prevent degradation. It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or a buffer recommended by the supplier) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solution for an experiment, dilute the stock in your extracellular recording solution immediately before use.

FAQ 5: Are there any known off-target effects or confounding factors to consider when using this compound?

While this compound is noted for its selectivity towards certain mechanosensitive currents, all pharmacological agents have the potential for off-target effects, especially at higher concentrations. It is always good practice to perform appropriate control experiments. Additionally, the method of mechanical stimulation and the overall health of the cells can significantly impact the observed currents and the efficacy of any blocker.

Data Summary Tables

Table 1: Selectivity Profile of this compound on Different Mechanosensitive Current Subtypes

Current SubtypeAssociated Channel (if known)This compound EffectReference
Slowly Adapting (SA)TTN3/TMEM150CInhibition [1][2]
Intermediately Adapting (IA)Not specifiedInhibition [1]
Rapidly Adapting (RA)Not specifiedNo significant effect at low concentrations [1]

Table 2: Recommended Working Concentrations and IC50 Values for this compound

ParameterValueNotesReference
IC50 (SA currents) ~1.0 µMThe half-maximal inhibitory concentration.[2]
Working Concentration 1 µM - 30 µMHigher concentrations may be needed for partial inhibition of RA currents.[1]
Voltage Dependence Block is more pronounced at hyperpolarized potentials.The fractional blockade decreases as the membrane is depolarized.[2]

Visual Guides and Workflows

Signaling Pathway Diagram

cluster_membrane Cell Membrane MS_RA Rapidly Adapting Mechanosensitive Channel MS_SA Slowly Adapting Mechanosensitive Channel (e.g., TTN3) NMB1 This compound Block Blockade NMB1->Block No_Block No Blockade NMB1->No_Block Stimulus Mechanical Stimulus Stimulus->MS_RA Activates Stimulus->MS_SA Activates Block->MS_SA Inhibits Current No_Block->MS_RA No Significant Effect

Caption: Selective action of this compound on mechanosensitive channels.

Troubleshooting Workflow

Start Start: this compound is not blocking mechanosensitive currents Check_Channel_Type 1. Verify Channel Subtype: Are you studying slowly or intermediately adapting currents? Start->Check_Channel_Type Check_Concentration 2. Check this compound Concentration: Is it within the effective range (e.g., 1-10 µM)? Check_Channel_Type->Check_Concentration Yes End_RA Conclusion: Your channel is likely a rapidly adapting (RA) subtype, which is not sensitive to this compound. Check_Channel_Type->End_RA No/Unsure Check_Preparation 3. Review Compound Preparation: Were fresh aliquots used? Was it stored correctly at -20°C or below? Check_Concentration->Check_Preparation Yes End_Concentration Action: Perform a dose-response experiment starting from 1 µM. Check_Concentration->End_Concentration No Check_Protocol 4. Examine Experimental Protocol: Is the application method adequate? Is the voltage appropriate? Check_Preparation->Check_Protocol Yes End_Preparation Action: Use a new vial of this compound stock and prepare fresh solutions. Check_Preparation->End_Preparation No Consider_Other 5. Consider Other Factors: Could the currents be from a different, this compound insensitive channel? Check_Protocol->Consider_Other Yes End_Protocol Action: Review application method and check for voltage-dependence of block. Check_Protocol->End_Protocol No End_Success Problem Identified & Resolved Consider_Other->End_Success No End_Other Action: Consider using a broader spectrum blocker or molecular identification of the channel. Consider_Other->End_Other Yes

Caption: Troubleshooting logic for this compound experiments.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording of Mechanosensitive Currents

This protocol provides a general framework for testing the effect of this compound on mechanically activated currents.

1. Cell Preparation:

  • Culture dorsal root ganglion (DRG) neurons or a cell line heterologously expressing the channel of interest (e.g., TTN3) on glass coverslips.

  • Ensure cells are healthy and not overly confluent on the day of recording.

2. Solutions:

  • Extracellular (Bath) Solution (Example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (Example): 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, 1 mM EGTA, 4 mM ATP-Mg, 0.4 mM GTP-Na. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 1 mM stock in sterile water and store in aliquots at -80°C.

  • This compound Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration (e.g., 2 µM) in the extracellular solution.

3. Electrophysiology Setup:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Mount the coverslip in a recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with the extracellular solution.

4. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Hold the cell at a negative membrane potential (e.g., -70 mV).

  • Apply a mechanical stimulus to the cell. This can be achieved using a fire-polished glass probe driven by a piezo-electric actuator or by applying negative pressure through the recording pipette. The stimulus should be consistent in duration and magnitude.

  • Record the elicited mechanosensitive currents. Characterize their activation and inactivation kinetics to determine if they are rapidly, intermediately, or slowly adapting.

5. This compound Application:

  • After obtaining a stable baseline recording of the mechanosensitive currents, switch the perfusion to the extracellular solution containing this compound.

  • Allow the this compound solution to perfuse the chamber for several minutes to ensure it has reached the cell.

  • Apply the same mechanical stimulus as in the baseline condition and record the currents in the presence of this compound.

  • To test for reversibility, switch the perfusion back to the control extracellular solution (washout).

6. Data Analysis:

  • Measure the peak amplitude of the mechanosensitive currents before, during, and after this compound application.

  • Calculate the percentage of inhibition caused by this compound.

  • If possible, perform a dose-response analysis by applying several concentrations of this compound to determine the IC50.

  • Analyze the current-voltage relationship in the presence and absence of the blocker to assess voltage dependence.[2]

References

Technical Support Center: Troubleshooting NMB-1 Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues encountered with the small molecule inhibitor NMB-1 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or contains visible precipitate. What should I do?

A1: Cloudiness or precipitation can arise from several factors, including low solubility in the selected solvent, temperature fluctuations, or an inappropriate pH. Initially, visually inspect the solution to confirm the presence of particulates. You may attempt to gently warm the solution, as solubility for some compounds increases with temperature. If the issue persists, consider preparing a fresh stock solution in an alternative solvent or at a reduced concentration. Please refer to Table 1 for guidance on suitable solvents.

Q2: I am observing a progressive decline in the activity of this compound in my experiments over time. What is the likely cause?

A2: A gradual loss of biological activity often suggests chemical degradation of the compound. This compound may be susceptible to environmental factors such as pH, light, and oxidation. It is advisable to review your experimental setup and compare it with the stability data provided in Table 2. Ensure that your solutions are stored protected from light and at the recommended temperature. For experiments conducted over extended periods, preparing fresh dilutions of this compound from a frozen stock solution for each experiment is recommended.

Q3: My analytical data (e.g., from HPLC or LC-MS) indicates the emergence of new peaks over time. What does this signify?

A3: The appearance of new peaks in your analytical chromatogram is a strong indication that this compound is degrading into other chemical entities. To characterize these degradation products, you can conduct forced degradation studies as detailed in the experimental protocols section. This will aid in understanding the degradation pathway and identifying conditions that enhance stability.

Q4: Is it acceptable to store my this compound solution at room temperature?

A4: Based on stability assessments, storing this compound solutions at room temperature for prolonged durations is not recommended. As detailed in Table 2, significant degradation can be observed at 25°C. For optimal stability, we advise storing stock solutions at -20°C or -80°C and keeping working solutions on ice for the duration of an experiment.

Q5: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?

A5: this compound exhibits the greatest stability in solutions with a slightly acidic to neutral pH (pH 5-7). As demonstrated in Table 2, both highly acidic and alkaline environments can induce rapid degradation. We recommend the use of a buffer system that maintains the pH within this optimal range for your experiments.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol10
PBS (pH 7.4)< 0.1
Water< 0.01
Table 2: Stability of this compound Under Various Conditions (10 µM solution)
ConditionIncubation TimeRemaining this compound (%)
pH 324 hours65
pH 524 hours95
pH 724 hours98
pH 924 hours70
4°C7 days92
25°C24 hours85
37°C24 hours75
Light Exposure (25°C)24 hours60
Dark (25°C)24 hours85

Experimental Protocols

Protocol 1: Assessment of this compound Solubility
  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Generate a series of dilutions from the stock solution into the desired test solvent (e.g., Phosphate-Buffered Saline (PBS), cell culture medium).

  • Equilibration: Gently agitate the prepared solutions at room temperature for a duration of 2 hours.

  • Visual Inspection: Carefully inspect each dilution for any visible signs of precipitation. The highest concentration that remains clear provides an approximation of the solubility.

  • Quantitative Analysis (Optional): For a more precise measurement, subject the solutions to high-speed centrifugation to pellet any undissolved compound. The supernatant can then be analyzed by High-Performance Liquid Chromatography (HPLC) to accurately quantify the concentration of this compound in solution.

Protocol 2: Forced Degradation Study of this compound
  • Preparation of this compound Solutions: Prepare 10 µM solutions of this compound under a range of stress conditions:

    • 0.1 M HCl for acidic hydrolysis.

    • 0.1 M NaOH for basic hydrolysis.

    • 3% H₂O₂ for oxidative stress.

    • Exposure to UV light for photolytic degradation.

    • Incubation at 60°C for thermal stress.

  • Incubation: Incubate the solutions for a series of defined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis: At each designated time point, an aliquot of each solution should be collected. If necessary, the degradation reaction should be quenched (e.g., by neutralizing the acidic or basic solution). The samples are then analyzed using a validated HPLC method.

  • Data Analysis: Quantify the percentage of the parent this compound compound remaining and measure the formation of any degradation products.

Mandatory Visualizations

troubleshooting_workflow start Instability Issue Observed (e.g., precipitation, loss of activity) visual_inspection Visual Inspection of Solution start->visual_inspection precipitation Precipitation or Cloudiness? visual_inspection->precipitation analytical_check Analytical Check (e.g., HPLC, LC-MS) degradation Degradation Products Observed? analytical_check->degradation precipitation->analytical_check No solubility_issue Potential Solubility Issue precipitation->solubility_issue Yes degradation_issue Potential Degradation Issue degradation->degradation_issue Yes end Issue Resolved degradation->end No check_solubility_data Check Solubility Data (Table 1) solubility_issue->check_solubility_data warm_solution Gently Warm Solution solubility_issue->warm_solution change_solvent Use Different Solvent or Lower Concentration check_solubility_data->change_solvent change_solvent->end warm_solution->end check_stability_data Check Stability Data (Table 2) degradation_issue->check_stability_data optimize_conditions Optimize Experimental Conditions (pH, temp, light protection) check_stability_data->optimize_conditions fresh_solution Prepare Fresh Solutions optimize_conditions->fresh_solution fresh_solution->end

Caption: A workflow for troubleshooting the instability of this compound.

signaling_pathway NMB Neuromedin B (NMB) NMBR NMB Receptor NMB->NMBR G_protein Gq/11 NMBR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Kinase Downstream Kinase PKC->Downstream_Kinase Proliferation Cell Proliferation Downstream_Kinase->Proliferation NMB1 This compound NMB1->Downstream_Kinase

Caption: A hypothetical signaling pathway for the action of this compound.

Technical Support Center: Optimizing NMB-1 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of NMB-1, a conopeptide analogue known to inhibit high-threshold mechanosensitive ion channels, for maximum inhibitory effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Noxious Mechanosensation Blocker 1) is a conopeptide analogue that selectively inhibits high-threshold mechanosensitive ion channels.[1] Its primary mechanism of action involves blocking the activity of these channels, which are implicated in processes such as pressure-evoked pain.[1] this compound is known to inhibit slowly adapting (SA) mechanically activated currents in dorsal root ganglion neurons.[1]

Q2: What is the reported IC50 value for this compound?

A2: The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 1.0 µM for the inhibition of slowly adapting (SA) currents in neurons.[1] This value serves as a crucial reference point for designing dose-response experiments.

Q3: How should I prepare and store this compound stock solutions?

A3: To ensure the stability and activity of this compound, it is critical to follow proper preparation and storage procedures.[2]

  • Reconstitution: Dissolve the lyophilized this compound peptide in a suitable solvent, such as sterile, nuclease-free water or a buffer recommended by the supplier.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 1 mM) to minimize the volume of solvent added to your experimental system.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2] Protect from light if the peptide is light-sensitive.[2]

Q4: What are the critical first steps before starting an experiment with this compound?

A4: Before initiating your main experiments, it is essential to:

  • Verify Stock Solution Integrity: If you encounter inconsistent results, consider assessing the purity and concentration of your this compound stock solution using methods like HPLC or mass spectrometry.[2]

  • Determine Cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to establish the concentration range of this compound that is non-toxic to your specific cell type.[3] This ensures that the observed inhibitory effects are not due to cell death.

  • Solvent Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., water or a specific buffer) in your experiments to account for any effects of the solvent itself. The final solvent concentration should typically be less than 0.5%.[3][4]

Troubleshooting Guide

Encountering issues when optimizing inhibitor concentrations is a common challenge. This guide addresses potential problems you might face during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no inhibitory effect 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution.[4] 2. Inaccurate Concentration: Pipetting errors or incorrect calculations during dilution.[4] 3. Suboptimal Assay Conditions: pH, temperature, or buffer composition may not be optimal for this compound activity.1. Use a fresh aliquot of this compound for each experiment. Verify storage conditions.[2] 2. Calibrate pipettes and double-check all calculations.[4] 3. Review the literature for optimal assay conditions for similar peptides or your specific ion channel.
High background or off-target effects 1. This compound concentration is too high: This can lead to non-specific binding and cytotoxicity.[4] 2. The inhibitor may have other activities: this compound might affect other channels or cellular processes at high concentrations.1. Perform a thorough dose-response experiment to identify the optimal concentration range with the highest specific inhibition and lowest toxicity.[4] 2. If possible, use a structurally different inhibitor for the same target to confirm the observed phenotype.
Precipitation of this compound in media 1. Low solubility in aqueous media: The peptide may not be fully soluble at the desired concentration in your experimental buffer or cell culture media.[4]1. Ensure the final solvent concentration is low (typically <0.5%).[4] 2. Prepare intermediate dilutions in a suitable buffer before adding to the final media.[4] 3. Visually inspect solutions for precipitates. If precipitation occurs, consider gentle warming or sonication if the peptide's stability allows.[4]
High variability between replicates 1. Inconsistent cell seeding density: Variations in cell number can significantly impact the results of viability and functional assays. 2. Variable incubation times: The effect of this compound can be time-dependent.1. Use a cell counter to ensure consistent cell seeding in each well or dish. 2. Standardize the incubation time with this compound across all experiments.

Quantitative Data Summary

The following table summarizes the known inhibitory concentration for this compound.

Inhibitor Target Assay System IC50
This compoundSlowly Adapting (SA) Mechanosensitive Ion ChannelsCultured Dorsal Root Ganglion Neurons1.0 µM

Data sourced from ResearchGate.[1]

Detailed Experimental Protocol: Determining the Optimal this compound Concentration

This protocol outlines the steps to determine the IC50 of this compound for inhibiting a specific cellular response mediated by mechanosensitive ion channels.

Objective: To determine the concentration of this compound that causes 50% inhibition of the target-mediated cellular response.

Materials:

  • This compound (lyophilized powder)

  • Appropriate solvent (e.g., sterile nuclease-free water)

  • Cell line or primary cells expressing the target mechanosensitive ion channels

  • Cell culture medium and supplements

  • Assay-specific reagents (e.g., buffers, substrates, detection reagents)

  • 96-well plates or other appropriate culture vessels

  • Multichannel pipette

  • Plate reader or other detection instrument

Procedure:

  • This compound Stock Solution Preparation:

    • Allow the lyophilized this compound vial to equilibrate to room temperature.

    • Reconstitute the peptide in the recommended solvent to create a 1 mM stock solution.

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into single-use tubes and store at -80°C.

  • Cell Seeding:

    • Culture cells to the appropriate confluency.

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and stabilize overnight in a CO2 incubator.

  • Preparation of this compound Dilution Series:

    • Thaw a fresh aliquot of the 1 mM this compound stock solution.

    • Perform a serial dilution of the this compound stock solution in the appropriate assay buffer or cell culture medium to create a range of concentrations. A typical 8-point dilution series might range from 0.01 µM to 100 µM, ensuring the expected IC50 of 1.0 µM is bracketed.

    • Include a "no inhibitor" control (vehicle only) and a "no cell" or "maximum inhibition" control where appropriate.

  • Inhibitor Incubation:

    • Carefully remove the culture medium from the cells.

    • Add the prepared this compound dilutions to the respective wells.

    • Incubate the plate for a predetermined period (e.g., 30 minutes to 2 hours) at 37°C. The optimal pre-incubation time may need to be determined empirically.

  • Functional Assay:

    • Initiate the cellular response. For mechanosensitive channels, this may involve applying a mechanical stimulus. For other assays, this could be the addition of a substrate or agonist.

    • Measure the cellular response using a plate reader or other appropriate instrument. The detection method will depend on the specific assay (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis:

    • Subtract the background signal (from "no cell" wells).

    • Normalize the data to the "no inhibitor" control (representing 0% inhibition) and the "maximum inhibition" control (representing 100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Visualizations

NMB1_Signaling_Pathway cluster_membrane Cell Membrane IonChannel Mechanosensitive Ion Channel IonInflux Ion Influx (e.g., Ca2+) IonChannel->IonInflux NMB1 This compound NMB1->IonChannel Inhibits Stimulus Mechanical Stimulus Stimulus->IonChannel Activates Downstream Downstream Signaling IonInflux->Downstream Response Cellular Response (e.g., Pain Signal) Downstream->Response

Caption: this compound inhibits the activation of mechanosensitive ion channels.

Experimental_Workflow A Prepare this compound Stock Solution (1 mM) C Create Serial Dilutions of this compound A->C B Seed Cells in 96-Well Plate D Incubate Cells with This compound Dilutions B->D C->D E Apply Stimulus & Measure Response D->E F Data Analysis: Plot Dose-Response Curve E->F G Determine IC50 Value F->G

Caption: Workflow for determining the IC50 of this compound.

References

NMB-1 off-target effects in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals utilizing the novel kinase inhibitor, NMB-1, in neuronal cultures. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address potential off-target effects and ensure the accurate interpretation of your experimental results.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during your experiments with this compound in neuronal cultures.

Problem Potential Cause Suggested Solution
Unexpectedly high cytotoxicity at effective concentrations. Off-target inhibition of a kinase essential for neuronal survival.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Compare the cytotoxic IC50 with the on-target IC50. A large discrepancy suggests off-target toxicity. 3. Test a structurally distinct inhibitor of the same primary target. If cytotoxicity persists, it may be an on-target effect.[1]
Inconsistent phenotypic results across different neuronal cell types. Cell-type-specific expression of off-target kinases.1. Characterize the kinome of your neuronal cell lines via proteomics or transcriptomics. 2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate) to confirm the inhibitor is active on its intended target in all systems.[1]
Lack of expected phenotype despite confirmed target inhibition. 1. Activation of compensatory signaling pathways. 2. The inhibited target is not critical for the observed phenotype in your neuronal model system.1. Probe for the activation of known compensatory pathways using Western blotting (e.g., p-AKT, p-ERK).[1] 2. Consider genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate the target's role in the phenotype.[1]
Paradoxical increase in the phosphorylation of a downstream substrate. Off-target inhibition of an upstream negative regulator (e.g., a phosphatase or a kinase in a negative feedback loop).1. Examine kinome profiling data for potent inhibition of kinases known to negatively regulate the pathway of interest. 2. Perform a time-course experiment to distinguish between rapid, direct effects and slower, feedback-mediated responses.
Poor health or morphology of primary neurons after treatment. 1. Solvent (e.g., DMSO) toxicity. 2. Suboptimal inhibitor concentration.1. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and run a vehicle-only control.[2] 2. Perform a dose-response experiment to find the optimal, non-toxic concentration.[3]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of kinase inhibitors and why are they a concern in neuronal cultures?

A1: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[1] With kinase inhibitors like this compound, which often target the highly conserved ATP-binding site, off-target binding to other kinases is a common occurrence.[1][4] These unintended interactions are a significant concern in sensitive systems like neuronal cultures as they can lead to the modulation of other signaling pathways, resulting in cellular toxicity, misleading experimental results, and a misinterpretation of the inhibitor's true mechanism of action.[1]

Q2: My experimental results are not consistent with the known function of this compound's primary target kinase. Could this be due to off-target effects?

A2: Yes, unexpected phenotypes are often a primary indicator of off-target activity.[1] While many kinase inhibitors are designed for high selectivity, they can still interact with other kinases or cellular proteins, especially at higher concentrations.[1] This can lead to a variety of confounding effects, such as unexpected toxicity or the activation of compensatory signaling pathways.[1]

Q3: How can I determine the kinase selectivity profile of this compound?

A3: A comprehensive approach is to screen the compound against a large panel of purified kinases in a competitive binding assay or an enzymatic activity assay.[5] Commercial services are available that offer screening against hundreds of kinases. Additionally, chemoproteomic approaches in cell lysates or live cells can provide a more physiologically relevant assessment of target engagement and selectivity.[5]

Q4: What is the significance of IC50 or Ki values in determining off-target effects?

A4: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency against a specific kinase. A lower value indicates higher potency.[5] When comparing the IC50 or Ki for the intended target versus other kinases, a large difference (typically >100-fold) suggests good selectivity. Conversely, if this compound inhibits other kinases with potencies similar to the intended target, off-target effects are likely.[5]

Q5: Can off-target effects ever be beneficial?

A5: While often considered undesirable, in some cases, off-target effects can contribute to the therapeutic efficacy of a drug through a concept known as polypharmacology. However, it is crucial to identify and characterize all significant off-target interactions to fully understand the compound's biological activity.[5]

Quantitative Data Summary

Effective data presentation is crucial for interpreting the selectivity of a kinase inhibitor. Below are examples of how to structure quantitative data for this compound.

Table 1: this compound Kinase Selectivity Profile

This table summarizes the inhibitory activity of this compound against its intended target and a selection of common off-target kinases.

Kinase TargetIC50 (nM)Interpretation
Primary Target Kinase A 15 High Potency
Off-Target Kinase B85Moderate Activity
Off-Target Kinase C>10,000Low to No Activity
Off-Target Kinase D250Moderate Activity
Off-Target Kinase E>10,000Low to No Activity

Interpretation: this compound shows good selectivity against Off-Target Kinases C and E. However, it has moderate activity against Off-Target Kinases B and D, which could lead to off-target effects in neuronal systems where these kinases are active.[5]

Table 2: Cellular Activity of this compound in Primary Cortical Neurons

This table compares the concentration of this compound required for on-target pathway inhibition versus its cytotoxic concentration.

AssayEndpointIC50 / EC50 (nM)Therapeutic Index (Cytotoxic IC50 / On-Target IC50)
Western Blotp-Substrate of Target A5040
Cell Viability (MTT Assay)Cell Death2000

Interpretation: The therapeutic index of 40 suggests a reasonable window between the desired on-target effect and cytotoxicity. However, at concentrations approaching 2 µM, off-target effects leading to cell death are a concern.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound in Primary Neurons (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on primary neurons.

  • Materials:

    • Primary neuronal cultures

    • This compound stock solution (in DMSO)

    • Culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well culture plates

  • Procedure:

    • Plate primary neurons in a 96-well plate at a suitable density.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle-only control (DMSO).

    • Treat the neuronal cultures with the different concentrations of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well (10% of the culture volume) and incubate for 4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[2]

Protocol 2: Validating On-Target and Off-Target Engagement in Neuronal Cultures via Western Blot

This protocol provides a framework for confirming that this compound is engaging its intended target and for investigating the unintended modulation of other signaling pathways.

  • Materials:

    • Primary neuronal cultures

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against the phosphorylated and total forms of the target protein and potential off-target pathway proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

    • Primary antibody against a loading control (e.g., β-actin or GAPDH).

    • Appropriate secondary antibodies.

    • Western blot reagents and equipment.

  • Procedure:

    • Treatment: Treat primary neurons with selected concentrations of this compound and a vehicle control for a predetermined time.

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Block the membrane and probe with the primary antibody against the phosphorylated downstream target of the intended kinase.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

      • Strip the membrane and re-probe for the total form of the target protein and a loading control.

      • Repeat the process for suspected off-target pathway proteins.

    • Quantification: Quantify band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal and the loading control.[2][3]

Visualizations

G cluster_0 Troubleshooting Workflow Start Unexpected Experimental Result Check_Conc Is this compound concentration appropriate? Start->Check_Conc Check_Culture Are neuronal cultures healthy? Check_Conc->Check_Culture Yes Dose_Response Perform Dose-Response & Cytotoxicity Assays Check_Conc->Dose_Response No Optimize_Culture Optimize Culture Conditions Check_Culture->Optimize_Culture No Off_Target_Screen Suspect Off-Target Effect: Perform Kinase Profile Screen Check_Culture->Off_Target_Screen Yes Validate_Off_Target Validate with Orthogonal Assay (e.g., Western Blot for off-target pathway) Off_Target_Screen->Validate_Off_Target Yes On_Target_Effect Result is likely on-target or due to pathway biology Off_Target_Screen->On_Target_Effect No

Caption: A troubleshooting workflow for unexpected results with this compound.

G cluster_1 This compound Intended and Off-Target Signaling cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway NMB1 This compound TargetA Target Kinase A NMB1->TargetA Inhibits OffTargetB Off-Target Kinase B NMB1->OffTargetB Inhibits SubstrateA Substrate A TargetA->SubstrateA phosphorylates PhenotypeA Desired Phenotype SubstrateA->PhenotypeA SubstrateB Substrate B OffTargetB->SubstrateB phosphorylates PhenotypeB Unintended Phenotype SubstrateB->PhenotypeB

Caption: Intended vs. potential off-target effects of this compound.

References

How to prevent NMB-1 peptide degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMB-1 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your peptide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of this compound peptide.

Question: My this compound peptide solution appears cloudy or has visible precipitates. What should I do?

Answer: Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or contamination.[1] First, ensure you are using the recommended solvent and pH for reconstitution. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO before adding aqueous buffer may be necessary. Gentle warming (not exceeding 40°C) or sonication can also aid dissolution.[2][3] If the problem persists, it may be due to aggregation, which can be influenced by factors such as concentration, pH, and temperature.[1] Consider preparing fresh solutions at a lower concentration and storing them in aliquots to avoid repeated freeze-thaw cycles.

Question: I am observing a rapid loss of this compound activity in my cell culture experiments. What is the likely cause?

Answer: Rapid loss of activity in cell culture is often due to enzymatic degradation by proteases present in the culture medium or secreted by the cells.[4][5] The half-life of peptides in such environments can be short. To mitigate this, consider using a serum-free medium if your experiment allows, or supplement the medium with a broad-spectrum protease inhibitor cocktail. Additionally, ensure that all solutions and equipment are sterile to prevent microbial contamination, which can also contribute to peptide degradation.

Question: How can I identify the specific proteases degrading my this compound peptide?

Answer: Identifying specific proteases requires a more in-depth analysis. A common method involves incubating the this compound peptide with the biological sample (e.g., cell lysate, serum) in the presence of different class-specific protease inhibitors (e.g., for serine, cysteine, metalloproteases).[6] The degradation of the peptide is then monitored over time using techniques like HPLC or mass spectrometry.[7][8][9] A reduction in degradation in the presence of a specific inhibitor suggests the involvement of that class of proteases. Further analysis using mass spectrometry can help identify the exact cleavage sites.

Question: What are the potential chemical degradation pathways for this compound, and how can I prevent them?

Answer: Based on its amino acid sequence (GNLWATGHFM-NH2), this compound is susceptible to several chemical degradation pathways:

  • Oxidation: The presence of Methionine (M) and Tryptophan (W) makes the peptide prone to oxidation.[2][3] This can be minimized by using oxygen-free solvents for reconstitution, storing the peptide under an inert gas (like argon or nitrogen), and protecting it from light.[2][10]

  • Deamidation: The Asparagine (N) residue can undergo deamidation, especially at neutral or alkaline pH.[11] To prevent this, it is recommended to store peptide solutions in a slightly acidic buffer (pH 5-6).[4]

  • Hydrolysis: Peptide bonds can be hydrolyzed, particularly at extreme pH values. Maintaining a pH between 5 and 7 is generally recommended for peptide solutions.[7]

Quantitative Data Summary

While specific quantitative data for this compound peptide degradation is limited in the public domain, the following table summarizes typical half-lives of peptides in different biological fluids to provide a general reference.

Biological FluidTypical Peptide Half-LifeKey Degrading EnzymesReference
Human SerumMinutes to a few hoursAminopeptidases, Carboxypeptidases, Endopeptidases[6][7][12]
Human PlasmaGenerally longer than serumSimilar to serum, but some proteases are less active[6][12]
Cell Culture SupernatantHighly variable (minutes to hours)Cell-secreted proteases (e.g., MMPs, serine proteases)[4]

Key Experimental Protocols

Protocol 1: Assessment of this compound Peptide Stability in Human Serum

This protocol outlines a general procedure to determine the half-life of this compound in human serum.

Materials:

  • This compound peptide

  • Human serum (commercially available)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • HPLC system with a C18 column

  • Water bath or incubator at 37°C

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of this compound peptide in sterile, deionized water.

  • Add the this compound stock solution to pre-warmed human serum to achieve the desired final concentration and mix gently.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Immediately add the aliquot to a tube containing 10% TCA to precipitate serum proteins and stop enzymatic activity.

  • Incubate on ice for 30 minutes.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant containing the remaining intact this compound peptide by RP-HPLC.

  • Quantify the peak area corresponding to the intact this compound at each time point.

  • Plot the percentage of remaining this compound against time and calculate the half-life.

Protocol 2: Identification of this compound Cleavage Sites by Mass Spectrometry

This protocol describes how to identify the specific sites where this compound is cleaved by proteases.

Materials:

  • This compound peptide

  • Biological sample containing proteases (e.g., serum, cell lysate)

  • LC-MS/MS system

  • Appropriate buffers for the biological sample

Procedure:

  • Incubate this compound peptide with the biological sample under conditions that promote degradation (e.g., 37°C).

  • At a time point where significant degradation has occurred (determined from a stability assay like Protocol 1), stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Separate the peptide fragments from the intact peptide and other components using liquid chromatography.

  • Introduce the separated fragments into the mass spectrometer for analysis.

  • Perform MS/MS fragmentation on the detected degradation products to determine their amino acid sequences.

  • By comparing the sequences of the fragments to the full-length this compound sequence, the exact cleavage sites can be identified.

Visualizing Key Processes

This compound Signaling Pathway

NMB1_Signaling_Pathway NMB1 This compound Peptide NMBR NMB Receptor (GPCR) NMB1->NMBR Binds G_protein Gq/11 Protein NMBR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Downstream Downstream Signaling & Cellular Responses PKC->Downstream

Caption: this compound peptide signaling cascade upon binding to its receptor.

Experimental Workflow for this compound Stability Assessment

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation Peptide_Stock Prepare this compound Stock Solution Incubate Incubate this compound with Biological Sample at 37°C Peptide_Stock->Incubate Bio_Sample Prepare Biological Sample (e.g., Serum) Bio_Sample->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Stop_Reaction Stop Reaction & Precipitate Proteins Time_Points->Stop_Reaction Centrifuge Centrifuge to Remove Precipitate Stop_Reaction->Centrifuge HPLC_MS Analyze Supernatant by HPLC or LC-MS Centrifuge->HPLC_MS Quantify Quantify Remaining Intact Peptide HPLC_MS->Quantify Half_Life Calculate Half-Life (t½) Quantify->Half_Life

Caption: General workflow for determining this compound peptide stability.

Logical Flow for Troubleshooting this compound Degradation

Troubleshooting_Degradation Start Loss of this compound Activity? Check_Storage Improper Storage or Handling? Start->Check_Storage Proteolytic_Deg Proteolytic Degradation? Check_Storage->Proteolytic_Deg No Sol_Storage Review Storage & Handling Procedures Check_Storage->Sol_Storage Yes Chemical_Deg Chemical Degradation? Proteolytic_Deg->Chemical_Deg No Sol_Protease Add Protease Inhibitors or Use Serum-Free Media Proteolytic_Deg->Sol_Protease Yes Sol_Chemical Use Stabilizing Buffers (pH 5-6) & Protect from Light/Oxygen Chemical_Deg->Sol_Chemical Yes Contact_Support Further Investigation Needed Chemical_Deg->Contact_Support No Success Problem Resolved Sol_Storage->Success Sol_Protease->Success Sol_Chemical->Success

Caption: Troubleshooting flowchart for this compound peptide degradation issues.

References

NMB-1 (Neuromedin B Receptor) Electrophysiology Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing NMB-1 (Neuromedin B Receptor, NMBR) in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the this compound receptor and what is its primary signaling mechanism?

A1: The Neuromedin B receptor (NMBR), or this compound, is a G-protein coupled receptor (GPCR).[1] When activated by its ligand, Neuromedin B (NMB), it primarily signals through the Gq alpha subunit, leading to the activation of Phospholipase Cβ (PLCβ). This enzyme then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC). A key downstream effect in neurons is the inhibition of inwardly rectifying potassium (Kir) channels, which leads to membrane depolarization and increased neuronal excitability.[2][3]

Q2: My NMB-induced currents are diminishing rapidly with repeated agonist application. What is causing this?

A2: This phenomenon is likely due to receptor desensitization, a common issue with the NMB receptor.[4] Prolonged exposure to NMB leads to a rapid decrease in the number of surface receptors through internalization and down-regulation.[4] This homologous desensitization means that subsequent applications of the agonist will elicit a smaller response.

Q3: How can I mitigate NMB receptor desensitization in my experiments?

A3: To minimize desensitization, consider the following strategies:

  • Allow for sufficient washout periods: After applying an NMB agonist, ensure a thorough and extended washout period to allow for receptor resensitization. The recovery of NMB receptors to the cell surface is a relatively rapid process that is independent of new protein synthesis and relies on recycling from intracellular stores.[4]

  • Use minimal effective concentrations: Titrate your agonist concentration to the lowest level that still produces a reliable response. This will slow the rate of receptor internalization.

  • Limit the duration of agonist application: Apply the agonist for the shortest time necessary to observe the desired effect.

Q4: I am seeing a response in my cells even without applying NMB. What could be the issue?

A4: There are a few possibilities for this observation:

  • Endogenous NMB: Your cell culture or tissue slice preparation may have endogenous release of NMB.

  • Cross-reactivity with other peptides: Gastrin-releasing peptide (GRP) is closely related to NMB and can activate the NMB receptor, although with lower affinity.[5] If GRP is present in your system, it could be causing receptor activation.

  • Spontaneous activity: The baseline excitability of your recorded neurons might be high, leading to spontaneous firing that is independent of NMBR activation.

Troubleshooting Guides

Problem 1: No discernible response to NMB agonist application.
Possible Cause Troubleshooting Step
Receptor Desensitization Ensure a long washout period between agonist applications. If this is the first application, this is unlikely to be the cause.
Inactive Agonist Verify the integrity and concentration of your NMB agonist stock solution. Prepare a fresh solution if necessary.
Low Receptor Expression Confirm the expression of NMB receptors in your cell line or tissue of interest using techniques like qPCR, Western blot, or immunohistochemistry.
General Electrophysiology Issues Rule out common patch-clamp problems such as a poor seal, clogged pipette, or issues with your recording solutions. Refer to general patch-clamp troubleshooting guides.[6][7]
Incorrect Cell Type Ensure you are targeting the correct cell population that expresses NMB receptors.
Problem 2: High background noise or unstable recordings.
Possible Cause Troubleshooting Step
Poor Gigaseal Before breaking into the cell, ensure you have a high-resistance seal (>1 GΩ). If the seal is unstable, withdraw the pipette and try with a new one.
Vibrations Ensure your anti-vibration table is functioning correctly and that there are no external sources of vibration.[7]
Grounding Issues Check that all components of your electrophysiology rig are properly grounded. A humming noise is often indicative of a grounding problem.[7]
Issues with Recording Solutions Filter all your recording solutions to remove any particulate matter. Ensure the osmolarity and pH of your internal and external solutions are correct.[7]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of NMBR-Mediated Currents

  • Cell Preparation: Prepare acute brain slices or cultured cells expressing the NMB receptor. For brain slices, use a slicing solution with sucrose (B13894) or NMDG to improve cell viability.[7]

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): Composed of (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

    • Internal Solution: Composed of (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.

  • Recording:

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.

    • Establish a whole-cell patch-clamp configuration on a neuron expressing NMB receptors.

    • Hold the cell at -60 mV in voltage-clamp mode.

    • Obtain a stable baseline recording for at least 5 minutes.

    • Bath-apply the NMB agonist at the desired concentration.

    • Record the resulting change in holding current. An inward current is expected due to the inhibition of Kir channels.

    • Wash out the agonist with aCSF for a sufficient period before subsequent applications.

Visualizations

NMBR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NMB Neuromedin B (NMB) NMBR NMB Receptor (NMBR) NMB->NMBR Binds to Gq Gq Protein NMBR->Gq Activates PLCb Phospholipase Cβ (PLCβ) Gq->PLCb Activates PKC Protein Kinase C (PKC) PLCb->PKC Activates Kir Kir Channel Depolarization Membrane Depolarization & Increased Excitability Kir->Depolarization Leads to PKC->Kir Inhibits

Caption: NMBR signaling pathway leading to increased neuronal excitability.

Troubleshooting_Workflow Start No response to NMB agonist CheckAgonist Is the agonist solution fresh and at the correct concentration? Start->CheckAgonist CheckReceptors Is there confirmed NMBR expression in the cell/tissue? CheckAgonist->CheckReceptors Yes PrepareFresh Prepare fresh agonist solution CheckAgonist->PrepareFresh No CheckWashout Was there a sufficient washout period after the last application? CheckReceptors->CheckWashout Yes ValidateExpression Validate receptor expression (e.g., qPCR, IHC) CheckReceptors->ValidateExpression No CheckSeal Is the gigaseal >1 GΩ and stable? CheckWashout->CheckSeal Yes IncreaseWashout Increase washout duration CheckWashout->IncreaseWashout No CheckSolutions Are the internal and external solutions correctly prepared? CheckSeal->CheckSolutions Yes NewPipette Attempt a new seal with a fresh pipette CheckSeal->NewPipette No Success Problem Resolved CheckSolutions->Success Yes PrepareNewSolutions Prepare fresh recording solutions CheckSolutions->PrepareNewSolutions No PrepareFresh->CheckAgonist IncreaseWashout->CheckWashout NewPipette->CheckSeal PrepareNewSolutions->CheckSolutions

Caption: Troubleshooting workflow for a lack of response to NMB agonist.

References

Technical Support Center: NMB-1 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NMB-1. Given that "this compound" is not a standard identifier, this guide addresses the two most likely candidates in a research context: Neuromedin B (NMB) , a peptide, and Glycoprotein Non-Metastatic Melanoma Protein B (GPNMB) , a glycoprotein.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized Neuromedin B (NMB) peptide?

A1: For initial reconstitution, sterile, deionized water is the recommended solvent for NMB peptide.[1] Many commercially available synthetic peptides are soluble in water. If you encounter solubility issues, consider using a small amount of an aqueous solution of acetic acid (e.g., 0.1%) for basic peptides or aqueous ammonia (B1221849) (e.g., 0.1%) for acidic peptides. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.[2]

Q2: My recombinant GPNMB protein precipitated after thawing. How can I prevent this?

A2: Precipitation upon thawing is a common issue with recombinant proteins and is often due to repeated freeze-thaw cycles. It is highly recommended to aliquot the protein solution into single-use volumes after the initial reconstitution to avoid this.[3] For long-term storage, including a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can also help to prevent precipitation and maintain stability.[3]

Q3: I have dissolved my NMB peptide in water, but it seems to be aggregating over time. What can I do?

A3: Peptide aggregation can be influenced by several factors, including pH, ionic strength, and temperature.[4] Ensure that the pH of your buffer is at least one unit away from the isoelectric point (pI) of the peptide, as solubility is minimal at the pI.[5] You can also try adjusting the salt concentration (e.g., 100-150 mM NaCl) or adding solubilizing agents like L-arginine (50-100 mM) to your buffer.[5]

Q4: What are the typical buffer components for soluble, recombinant GPNMB?

A4: Recombinant GPNMB is often supplied or reconstituted in buffers designed to maintain its solubility and stability. Common components include a buffering agent (e.g., 20mM Tris-HCl), a denaturant at a low concentration to prevent aggregation (e.g., 0.4M urea), and a cryoprotectant (e.g., 10% glycerol).[3] Another common formulation for lyophilized GPNMB is PBS with a protectant like trehalose.[6]

Troubleshooting Guide

This guide addresses common solubility issues encountered during experiments with NMB and GPNMB.

Issue 1: Lyophilized peptide/protein does not dissolve in the recommended solvent.
  • Possible Cause 1: The peptide/protein has formed strong aggregates during lyophilization or storage.

    • Solution: Try gentle agitation or brief sonication in an ice-water bath. Be cautious with sonication as it can generate heat and potentially denature the protein.

  • Possible Cause 2: The polarity of the solvent is not optimal.

    • Solution for NMB: If water fails, try adding a small amount of a polar organic solvent like acetonitrile (B52724) or DMSO to the aqueous solution. For peptides with high hydrophobicity, dissolving in a minimal amount of a stronger organic solvent (e.g., DMSO, DMF) first and then slowly adding the aqueous buffer while vortexing can be effective.

    • Solution for GPNMB: Ensure the buffer contains stabilizing components like those mentioned in FAQ 4. If you are preparing your own buffer, consider adding glycerol (B35011) or a low concentration of a mild detergent (e.g., 0.01% Tween-20).

Issue 2: The peptide/protein precipitates when diluted into an aqueous buffer (e.g., cell culture medium).
  • Possible Cause: The final concentration of the organic solvent (if used for the stock solution) is too high in the final aqueous solution, causing the peptide/protein to precipitate.

    • Solution: Minimize the volume of the organic solvent stock solution added to the aqueous buffer. Perform a stepwise dilution by first adding a small volume of the stock to a larger volume of the aqueous buffer with vigorous mixing.

  • Possible Cause: The buffer composition (pH, ionic strength) is not suitable for the peptide/protein at that concentration.

    • Solution: Empirically test different buffer conditions. Screen a range of pH values (at least 1-2 units away from the pI) and salt concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM NaCl) to find the optimal conditions for solubility.

Quantitative Data Summary

Direct quantitative solubility data for NMB and GPNMB in various solvents is not widely published. However, the following table summarizes the recommended solvents and buffer components from various suppliers, which can guide the preparation of solutions.

CompoundRecommended Solvent/BufferMax ConcentrationStorage Conditions
Neuromedin B (NMB) WaterNot specified-20°C to -80°C (solution)
Recombinant GPNMB 20mM Tris-HCl (pH 8.0), 0.4M Urea, 10% Glycerol1 mg/mL-20°C (long-term)
Recombinant GPNMB Phosphate Buffered Saline (PBS), pH 7.4 with 8% TrehaloseNot specified-20°C to -80°C (lyophilized)

Experimental Protocols

Protocol 1: Reconstitution and Storage of Neuromedin B (NMB) Peptide
  • Preparation: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Reconstitution: Add the appropriate amount of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/mL). For example, for 1 mg of peptide, add 1 mL of water.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. If solubility is poor, brief sonication in a cool water bath may be helpful.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]

Protocol 2: Solubility Assessment in Different Buffers

This protocol provides a method to screen for optimal buffer conditions for your protein or peptide of interest.

  • Prepare a Concentrated Stock: Dissolve the peptide or protein in a minimal amount of a solvent in which it is known to be soluble (e.g., water for NMB, or the supplier's recommended buffer for GPNMB) to create a concentrated stock solution.

  • Prepare Test Buffers: In a 96-well plate, add a panel of different buffers to be tested. Vary the pH and ionic strength. For example:

    • 50 mM Tris, pH 7.0, 7.5, 8.0, 8.5

    • 50 mM HEPES, pH 7.0, 7.5, 8.0

    • Each buffer with 0 mM, 50 mM, and 150 mM NaCl

  • Dilution and Incubation: Add a small, equal amount of the concentrated stock solution to each well. Mix gently and incubate at 4°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet any precipitated material.

  • Quantification: Carefully transfer the supernatant to a new plate and measure the protein/peptide concentration using a suitable method (e.g., Bradford assay, BCA assay, or absorbance at 280 nm).

  • Analysis: The buffer that yields the highest concentration of soluble protein/peptide is the most suitable for your experiments.

Visualizations

Signaling Pathways and Workflows

GPNMB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPNMB Soluble GPNMB Integrin Integrin α5β1 GPNMB->Integrin Binds Syndecan4 Syndecan-4 GPNMB->Syndecan4 Binds AMPK AMPK GPNMB->AMPK Activates PI3K PI3K Integrin->PI3K Activates T_Cell_Activation T-Cell Activation Syndecan4->T_Cell_Activation Inhibits AKT AKT PI3K->AKT Activates Neuroinflammation Neuroinflammation AKT->Neuroinflammation Inhibits NFkB NF-κB AMPK->NFkB Inhibits NFkB->Neuroinflammation Promotes

Caption: GPNMB signaling pathways involved in inflammation and cell survival.

NMB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMB Neuromedin B (NMB) NMBR NMB Receptor (GPCR) NMB->NMBR Binds Gq Gq protein NMBR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to Solubility_Troubleshooting_Workflow Start Start: Lyophilized Peptide/Protein Reconstitute Reconstitute in recommended solvent (e.g., Water) Start->Reconstitute Soluble Is it soluble? Reconstitute->Soluble Success Success: Prepare for experiment or storage Soluble->Success Yes Troubleshoot Troubleshoot Insolubility Soluble->Troubleshoot No Sonicate Gentle vortexing or sonication Troubleshoot->Sonicate Check_Soluble1 Is it soluble? Sonicate->Check_Soluble1 Check_Soluble1->Success Yes Change_Solvent Try alternative solvent (e.g., add organic solvent or change buffer pH/ionic strength) Check_Soluble1->Change_Solvent No Check_Soluble2 Is it soluble? Change_Solvent->Check_Soluble2 Check_Soluble2->Success Yes Buffer_Screen Perform buffer solubility screen Check_Soluble2->Buffer_Screen No

References

Improving NMB-1 efficacy in behavioral experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMB-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in behavioral experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

For the purpose of this guide, this compound is presented as a non-competitive NMDA receptor antagonist, a class of compounds known to influence learning, memory, and behavior. The principles and protocols discussed are based on established methodologies for similar compounds used in behavioral neuroscience.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vivo experiments with this compound.

Question 1: I'm observing high variability between subjects or a complete lack of the expected therapeutic effect. What should I investigate?

Answer: High variability or lack of efficacy can stem from several factors related to inhibitor preparation, administration, and the experimental design itself. Here are the primary areas to troubleshoot:

  • Inhibitor Preparation and Administration:

    • Solubility: Ensure that this compound is fully dissolved in the chosen vehicle before administration. Poor solubility can lead to inaccurate and inconsistent dosing.[1][2] If you observe any precipitation, consider optimizing the vehicle composition or using gentle warming and vortexing to aid dissolution.[1]

    • Stability: Always prepare fresh working solutions of this compound for each experiment. The stability of compounds in solution can vary, and degradation may lead to reduced efficacy over time.[1] Stock solutions should be stored at -20°C or -80°C as recommended.

    • Injection Technique: Inconsistent injection technique, particularly for intraperitoneal (i.p.) administration, can be a major source of variability. Improper injection can result in the compound being delivered to the subcutaneous space, fat deposits, or even internal organs, leading to altered absorption rates.[1] Ensure all personnel are thoroughly trained in standardized injection procedures for the chosen route.

  • Experimental Design:

    • Dosing Regimen: The dose and frequency of administration may not be optimal for your specific animal model or behavioral paradigm. It is crucial to perform a thorough dose-response study to identify the minimal effective dose and the optimal therapeutic window.[3][4]

    • Timing of Administration: The timing of this compound administration relative to the behavioral task is critical. The onset of action and the duration of effect must be considered.[5] For example, when studying memory consolidation, the compound might be administered immediately after a training phase, whereas studies on learning acquisition may require administration prior to training.[6]

  • Animal Model Biology:

    • Strain and Species Differences: Different rodent strains can exhibit significant variations in drug metabolism, baseline behavioral responses, and neurochemistry. These differences can impact the apparent efficacy of this compound.

    • Gut Microbiome: Emerging evidence suggests the gut microbiome can influence the metabolism and bioavailability of various compounds.[1] Differences in gut microbiota between animals from different vendors or facilities could contribute to inconsistent results.

Below is a workflow to help diagnose efficacy issues.

G start Start: Inconsistent This compound Efficacy check_solubility Is this compound fully dissolved in vehicle? start->check_solubility optimize_vehicle Optimize Vehicle (e.g., add co-solvent, adjust pH, sonicate) check_solubility->optimize_vehicle No check_stability Are you using freshly prepared solutions? check_solubility->check_stability Yes optimize_vehicle->check_solubility prepare_fresh Prepare fresh solutions before each experiment check_stability->prepare_fresh No check_injection Is injection technique consistent and validated? check_stability->check_injection Yes prepare_fresh->check_stability standardize_injection Standardize Protocol & Retrain Personnel check_injection->standardize_injection No check_dose Is the dose and timing optimal for your model? check_injection->check_dose Yes standardize_injection->check_injection run_dose_response Perform Dose-Response & Time-Course Studies check_dose->run_dose_response No success Efficacy Improved check_dose->success Yes run_dose_response->check_dose

A workflow for troubleshooting inconsistent this compound efficacy.

Question 2: I'm observing unexpected side effects like hyperactivity or sedation. How do I determine if these are off-target effects?

Answer: Unexpected phenotypes can be a concern with any small molecule inhibitor and may result from off-target interactions or exaggerated on-target effects.[7][8]

  • Conduct Baseline Locomotor Activity Testing: Before proceeding with more complex behavioral assays, it is essential to characterize the effect of this compound on spontaneous locomotor activity.[9][10] An open field test can reveal whether the compound causes hyperactivity, hypoactivity (sedation), or anxiety-like behavior (thigmotaxis). These effects can confound the interpretation of results from cognitive tasks. For example, a drug that reduces movement could be misinterpreted as improving memory in a fear conditioning paradigm (i.e., more freezing) or impairing it in a Morris water maze test (i.e., longer latency to find the platform).[11]

  • Dose-Response Characterization: Assess whether the unexpected effects are dose-dependent. Off-target effects may only appear at higher concentrations.[7] Identifying a dose that produces the desired cognitive effect without significant motor side effects is key.

  • Utilize Control Compounds: Compare the effects of this compound to other well-characterized NMDA antagonists (e.g., MK-801, AP5). If this compound produces a unique behavioral signature not seen with other compounds from the same class, this may suggest off-target activity.

  • In Silico and In Vitro Screening: Computational tools can predict potential off-target interactions for small molecules.[12] Additionally, screening this compound against a panel of common off-target receptors and enzymes can provide direct evidence of unintended binding.

Question 3: What is the best way to prepare and administer this compound for in vivo studies?

Answer: Proper preparation and administration are fundamental to achieving reliable results.

  • Vehicle Selection: The choice of vehicle is critical and depends on the physicochemical properties of this compound.[2]

    • For hydrophilic compounds, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) is often sufficient.

    • For hydrophobic compounds, a multi-component vehicle may be necessary. A common starting point is a mixture of DMSO, Tween 80 (or Kolliphor EL), and saline. It is crucial to keep the final concentration of DMSO low (typically <10%) to avoid vehicle-induced toxicity.[1]

    • Always conduct in vitro solubility testing first to identify a suitable vehicle before beginning animal studies.[2]

  • Route of Administration: The administration route determines the rate of absorption and bioavailability.

    • Intraperitoneal (i.p.): A common route that offers rapid absorption, second only to intravenous injection. It is technically straightforward but requires proper technique to avoid injection into the gut or bladder.

    • Subcutaneous (s.c.): This route provides slower, more sustained absorption compared to i.p. injection.[13]

    • Oral Gavage (p.o.): Mimics human oral administration but bioavailability can be more variable.[13]

    • Intravenous (i.v.): Provides 100% bioavailability and the most rapid onset of action, but can be technically challenging, especially in mice.[14]

Quantitative Data Summary

The following tables provide general guidelines for compound administration in rodents. The optimal parameters for this compound should be determined empirically.

Table 1: Recommended Administration Volumes and Needle Sizes for Mice

Route Max Volume (Adult Mouse) Recommended Needle Gauge
Intravenous (i.v.) < 0.2 mL 27-30 G
Intraperitoneal (i.p.) < 2.0 mL 25-27 G
Subcutaneous (s.c.) < 2.0 mL (in multiple sites) 25-27 G
Oral Gavage (p.o.) < 2.0 mL 20-22 G (ball-tip)

Data synthesized from multiple sources.[14]

Table 2: Example Dosing of NMDA Antagonists in Behavioral Studies

Compound Dose Range Species Behavioral Test Reference
CPP 10 mg/kg (i.p.) Rat Fear Conditioning [6]
LY235959 1 nmol (intra-vMPFC) Rat Fear Conditioning [15]
APV 10 µg/µL (intra-hippocampal) Rat Fear Conditioning [16]
MK-801 0.1-0.3 mg/kg (systemic) Rodents Extinction Learning [17]

Note: This table is for reference only. The optimal dose for this compound must be determined experimentally.

This compound Signaling Pathway

This compound, as a hypothetical NMDA receptor antagonist, would act by blocking the ion channel of the NMDA receptor. This prevents calcium influx into the neuron, thereby inhibiting downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor Channel Blocked Glutamate->NMDAR Binds Ca Ca²⁺ Influx (Blocked) NMDAR->Ca Prevents Signaling Downstream Signaling (e.g., CaMKII, CREB) Inhibited Ca->Signaling LTP LTP & Synaptic Plasticity Inhibited Signaling->LTP NMB1 This compound NMB1->NMDAR:f0 Blocks

Inhibitory action of this compound on the NMDA receptor signaling pathway.

Detailed Experimental Protocols

The following are standardized protocols for key behavioral experiments relevant to assessing the effects of NMDA receptor antagonists like this compound.

Protocol 1: Spontaneous Locomotor Activity (Open Field Test)

This test is used to assess baseline motor activity and anxiety-like behavior.[9][18] It is crucial for ruling out confounding motor effects of this compound.

  • Apparatus: A square or circular arena (e.g., 40x40x30 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An overhead camera connected to a video-tracking system (e.g., EthoVision, ANY-maze) is used to record and analyze movement.

  • Procedure:

    • Habituate the animals to the testing room for at least 30-60 minutes before the test.

    • Administer this compound or vehicle at the predetermined time before the test begins.

    • Gently place the mouse in the center or a corner of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 10-30 minutes). The arena should be cleaned thoroughly with 70% ethanol (B145695) or a suitable cleaning agent between animals.

    • The video-tracking software will record data automatically.

  • Key Parameters Measured:

    • Total Distance Traveled: An indicator of overall locomotor activity.

    • Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis). Rodents naturally tend to stay near the walls; more time in the center can indicate reduced anxiety.

    • Rearing: Vertical exploration, which can also be related to exploration and anxiety.

Protocol 2: Morris Water Maze (MWM)

The MWM is a classic test for assessing hippocampal-dependent spatial learning and memory.[19][20]

  • Apparatus: A large circular pool (90-120 cm diameter for mice) filled with water made opaque with non-toxic white paint or milk powder.[20][21] An escape platform is submerged 0.5-1 cm below the water surface. The pool should be located in a room with various prominent, distal visual cues (e.g., posters, shapes on the walls).[20] A video-tracking system is required.

  • Procedure:

    • Acquisition Phase (4-7 days):

      • Conduct 4 trials per day for each animal.

      • For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).

      • Allow the mouse to swim and find the hidden platform. If it does not find it within 60-90 seconds, gently guide it to the platform.[21]

      • Allow the mouse to remain on the platform for 15-30 seconds to observe the spatial cues.[21]

      • Remove the mouse, dry it, and place it in a warming cage during the inter-trial interval (ITI) of at least 15 minutes.

    • Probe Trial (24 hours after last acquisition trial):

      • Remove the platform from the pool.

      • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.[22]

  • Key Parameters Measured:

    • Escape Latency (Acquisition): The time taken to find the platform. A decrease across days indicates learning.

    • Time in Target Quadrant (Probe): The percentage of time spent in the quadrant where the platform was previously located. This is a key measure of spatial memory retention.[23]

    • Platform Crossings (Probe): The number of times the animal swims over the exact former location of the platform.

Protocol 3: Contextual Fear Conditioning

This test assesses the ability to learn and remember an association between a specific environment (context) and an aversive stimulus (e.g., a mild footshock). It is highly dependent on the hippocampus and amygdala.[15][24]

  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator. The chamber is placed inside a sound-attenuating box, equipped with a camera for recording behavior.

  • Procedure:

    • Training/Conditioning Day:

      • Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes).

      • Present one or more pairings of the context with an unconditioned stimulus (US), which is typically a mild footshock (e.g., 2 seconds, 0.5-0.7 mA).

      • Remove the animal from the chamber 30-60 seconds after the final shock and return it to its home cage.

    • Testing Day (typically 24 hours later):

      • Place the animal back into the same conditioning chamber (the context).

      • Record its behavior for a set period (e.g., 3-5 minutes) without delivering any shocks.

      • Fear is quantified by scoring "freezing" behavior, defined as the complete absence of movement except for respiration. This can be done manually or with automated software.

  • Key Parameters Measured:

    • Percentage of Time Freezing: A higher percentage of freezing during the testing phase compared to the baseline period on the training day indicates successful fear memory formation.

General Experimental Workflow

A well-planned experimental workflow is essential for obtaining reproducible data.

G start Start: Hypothesis Formulation design Experimental Design (Select model, task, dose) start->design iacuc IACUC Protocol Approval design->iacuc acclimation Animal Acclimation & Habituation iacuc->acclimation drug_prep Prepare this compound & Vehicle Solutions acclimation->drug_prep injection Administer this compound or Vehicle drug_prep->injection behavior Conduct Behavioral Experiment injection->behavior data_acq Data Acquisition (Video Tracking) behavior->data_acq analysis Data Analysis & Statistics data_acq->analysis end Conclusion & Interpretation analysis->end

A general workflow for in vivo behavioral studies using this compound.

References

Technical Support Center: NMB-1 Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results encountered during patch clamp recordings of the Neuromedin B receptor (NMB-1 or NMB-R).

Troubleshooting Guides & FAQs

This section is designed to help researchers, scientists, and drug development professionals identify and resolve common issues during their experiments.

FAQs: Understanding this compound and its Function in Electrophysiology

Q1: What is this compound and how does it affect ion channels?

A1: this compound, or the Neuromedin B receptor (NMB-R), is a G protein-coupled receptor (GPCR).[1] When activated by its ligand, Neuromedin B (NMB), it primarily couples to Gq proteins.[2][3] This activation can lead to the modulation of various ion channels. For instance, NMB-R stimulation has been shown to increase T-type calcium channel currents (specifically Cav3.2) in sensory neurons.[2][3][4][5] This effect is mediated by a signaling cascade involving the Gβγ subunits of the Gq protein, which then activates AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA).[2][3][4]

Q2: Why am I seeing inconsistent or no response to NMB application in my patch clamp recordings?

A2: Inconsistent results with this compound can stem from several factors, including:

  • Receptor Desensitization and Internalization: Prolonged exposure to NMB can cause the NMB-R to desensitize and internalize, rendering the cell less responsive to subsequent applications.[6] This is a common regulatory mechanism for GPCRs.

  • Washout of Intracellular Components: In the whole-cell patch clamp configuration, essential intracellular molecules for the signaling pathway (like GTP, ATP, and second messengers) can be diluted by the pipette solution, leading to a "rundown" of the receptor's effect over time.

  • Health and Type of Cells: The expression level of NMB-R and the specific ion channels it modulates can vary significantly between cell types and even between passages of the same cell line. The overall health of the cells is also crucial for a robust response.

  • Technical Issues with the Patch Clamp Setup: Problems with the seal resistance, series resistance, or the perfusion system can all contribute to inconsistent data.

Troubleshooting: Step-by-Step Guide

Issue 1: No or Weak Response to NMB Agonist Application

  • Possible Cause 1: Receptor Desensitization/Internalization.

    • Solution:

      • Keep agonist application times brief and allow for sufficient washout periods between applications.

      • If possible, use a perfusion system that allows for rapid application and removal of the agonist.

      • For prolonged experiments, consider using the perforated patch technique to preserve the intracellular environment and potentially reduce rundown and desensitization.[7]

  • Possible Cause 2: G-protein signaling pathway is compromised (Washout).

    • Solution:

      • Ensure your intracellular (pipette) solution contains ATP and GTP to support G-protein function and downstream signaling cascades. A typical concentration is 2-4 mM MgATP and 0.3-0.5 mM NaGTP.

      • Consider using a GTP analog that is less susceptible to hydrolysis, such as GTP-γ-S, to maintain G-protein activation. However, be aware that this will lead to irreversible activation.

  • Possible Cause 3: Low Receptor Expression.

    • Solution:

      • If using a heterologous expression system (e.g., HEK293 cells), verify the transfection efficiency and receptor expression levels using techniques like immunofluorescence or western blotting.

      • When studying endogenous receptors, ensure you are using a cell type known to express NMB-R at sufficient levels.

Issue 2: Rundown of the NMB-induced Current Over Time

  • Possible Cause 1: Dialysis of essential intracellular factors.

    • Solution:

      • As mentioned above, include ATP and GTP in your pipette solution.

      • The perforated patch configuration is highly recommended to minimize washout of cellular components.[7]

  • Possible Cause 2: Channel activity itself is changing.

    • Solution:

      • Monitor the baseline channel activity before and after NMB application to distinguish between a specific rundown of the NMB effect and a general decline in channel health.

      • Ensure stable recording conditions (seal resistance >1 GΩ, stable series resistance).

Data Presentation

The following table summarizes the expected quantitative effects of Neuromedin B on Cav3.2 T-type calcium channel currents based on published data.[2]

ParameterValueConditions
NMB Concentration for Half-maximal Effect (EC50) ~10 nMWhole-cell voltage clamp on mouse trigeminal ganglion neurons.
Maximal Increase in T-type Current ~60-70%At saturating concentrations of NMB (~100 nM).
Effect on Voltage-Dependence of Activation Minimal to no shiftThe primary effect is on the current amplitude, not the voltage sensitivity of the channel.
Effect on Voltage-Dependence of Inactivation Minimal to no shiftThe primary effect is on the current amplitude.

Experimental Protocols

Whole-Cell Patch Clamp Recording of NMB-R effects on Cav3.2 Channels

This protocol is adapted from studies on native trigeminal ganglion (TG) neurons and HEK293 cells expressing NMB-R and Cav3.2.[2]

1. Cell Preparation:

  • Native Neurons (Mouse TG):

    • Dissociate trigeminal ganglia using collagenase and trypsin.

    • Plate neurons on Matrigel-coated coverslips and record within 2-6 hours.

  • HEK293 Cells:

    • Co-transfect cells with plasmids for human NMB-R and human Cav3.2.

    • Culture in DMEM/F-12 medium supplemented with 10% FBS.

    • Record 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 130 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. pH adjusted to 7.2 with CsOH.

3. Recording Parameters:

  • Pipettes: Borosilicate glass, 3-5 MΩ resistance.

  • Amplifier: Use a standard patch clamp amplifier (e.g., MultiClamp 700B).

  • Data Acquisition: Digitize data at 20 kHz and filter at 2-5 kHz.

  • Series Resistance: Compensate up to 80%.

  • Holding Potential: -90 mV to ensure recovery of T-type channels from inactivation.

  • Voltage Protocol: Elicit T-type currents by applying depolarizing steps (e.g., to -30 mV for 200 ms).

4. NMB Application:

  • Dissolve NMB in the external solution.

  • Apply different concentrations of NMB using a fast perfusion system to determine the dose-response relationship.

  • Ensure complete washout of NMB between applications to allow for receptor resensitization.

Mandatory Visualizations

NMB_Signaling_Pathway NMB Neuromedin B NMBR This compound Receptor (GPCR) NMB->NMBR Binds Gq Gq Protein NMBR->Gq Activates G_alpha_q Gαq Gq->G_alpha_q G_beta_gamma Gβγ Gq->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_q->PLC Activates AMPK AMP-activated Protein Kinase (AMPK) G_beta_gamma->AMPK Activates PKA Protein Kinase A (PKA) AMPK->PKA Activates Cav3_2 Cav3.2 T-type Ca²⁺ Channel PKA->Cav3_2 Phosphorylates (Potentiates) Ca_influx Increased Ca²⁺ Influx Cav3_2->Ca_influx

Caption: Signaling pathway of this compound receptor activation leading to modulation of Cav3.2 channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Cell Preparation (e.g., TG neuron dissociation or HEK293 cell transfection) giga_seal Approach Cell and Form Gigaseal (>1 GΩ) cell_prep->giga_seal solution_prep Prepare External and Internal Solutions solution_prep->giga_seal pipette_pull Pull and Fire-polish Patch Pipettes pipette_pull->giga_seal whole_cell Rupture Membrane for Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline T-type Currents whole_cell->baseline agonist_app Apply NMB Agonist via Perfusion System baseline->agonist_app record_effect Record NMB-induced Current Changes agonist_app->record_effect washout Washout Agonist record_effect->washout measure_current Measure Current Amplitude and Kinetics record_effect->measure_current washout->baseline Repeat for different concentrations dose_response Generate Dose-Response Curve measure_current->dose_response iv_curve Construct I-V Curves measure_current->iv_curve

Caption: Experimental workflow for this compound patch clamp recordings.

Troubleshooting_Logic start Inconsistent or No This compound Response check_rundown Is there a rundown of the effect over time? start->check_rundown check_initial_response Is there any initial response at all? check_rundown->check_initial_response No washout_issue Address Washout: - Add ATP/GTP to pipette - Use perforated patch check_rundown->washout_issue Yes desensitization_issue Address Desensitization: - Brief agonist application - Sufficient washout periods check_initial_response->desensitization_issue Yes, but it fades receptor_expression_issue Check Receptor Expression: - Verify transfection - Use appropriate cell line check_initial_response->receptor_expression_issue No g_protein_issue Check G-protein Integrity: - Fresh ATP/GTP - Consider GTP-γ-S receptor_expression_issue->g_protein_issue patch_stability_issue Check Patch Stability: - Seal > 1 GΩ - Stable series resistance g_protein_issue->patch_stability_issue

Caption: Logical troubleshooting workflow for this compound patch clamp experiments.

References

Technical Support Center: Minimizing NMB-1 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize potential toxicity associated with NMB-1 in long-term cell culture experiments. The information provided is based on the assumption that "this compound" refers to a compound related to Neuromedin B (NMB), a bombesin-like neuropeptide that plays a role in various physiological processes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: While "this compound" is not a universally recognized standard nomenclature, in a research context, it likely refers to a specific formulation or analog of Neuromedin B (NMB) or a modulator of its receptor, the Neuromedin B receptor (NMBR). NMB is a peptide that binds to the NMBR, a G-protein coupled receptor (GPCR).[1] This binding activates downstream signaling pathways, such as the NF-κB pathway, which can influence cell proliferation, survival, and inflammation.[3] Depending on the cell type and experimental context, sustained activation or inhibition of this pathway could lead to toxicity.

Q2: What are the potential sources of toxicity associated with this compound in cell culture?

A2: Potential sources of toxicity in long-term cell culture experiments involving this compound can include:

  • On-target toxicity: Prolonged or excessive stimulation of the NMBR pathway may lead to cellular stress, apoptosis, or other cytotoxic effects in certain cell types.

  • Off-target effects: At higher concentrations, this compound may interact with other receptors or cellular components, leading to unintended toxicities.

  • Compound stability and degradation: Over time in culture, the compound may degrade into byproducts that are toxic to the cells.

  • Solvent toxicity: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium may be a source of toxicity.[4]

  • Suboptimal culture conditions: The stress of long-term culture can make cells more susceptible to the toxic effects of any compound.[5]

Q3: What is a recommended starting concentration for this compound in long-term experiments?

A3: A definitive starting concentration for this compound is highly dependent on the specific cell type and the goals of the experiment. It is crucial to perform a dose-response experiment to determine the optimal concentration. A common approach is to test a wide range of concentrations in a logarithmic or half-log dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).[5] The goal is to find a concentration that elicits the desired biological effect with minimal impact on cell viability over the intended duration of the experiment.

Troubleshooting Guide

This guide addresses common issues encountered during long-term cell culture with this compound.

Issue Probable Cause(s) Recommended Solution(s)
Increased cell death or decreased cell viability over time - this compound concentration is too high.- Prolonged exposure is toxic.- The solvent (e.g., DMSO) concentration is too high.- The compound is degrading into toxic byproducts.- Perform a dose-response curve to identify the IC50 and a non-toxic working concentration.[5]- Reduce the exposure time or use intermittent dosing.- Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1% for DMSO).[5]- Refresh the media with freshly prepared this compound at regular intervals.
Changes in cell morphology - Cellular stress due to on-target or off-target effects of this compound.- Suboptimal culture conditions.- Lower the concentration of this compound.- Ensure optimal culture conditions (media, serum, supplements).[6]- Visually inspect cultures daily and compare to vehicle-treated controls.
Reduced cell proliferation - Cytostatic effects of this compound.- Nutrient depletion in the culture medium.- Assess cell proliferation using assays like MTT or direct cell counting at various this compound concentrations.- Increase the frequency of media changes.
Inconsistent results between experiments - Variability in cell seeding density.- Pipetting errors.- "Edge effect" in multi-well plates.- Inconsistent this compound preparation.- Ensure a homogenous cell suspension and consistent seeding density.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of plates for experimental samples; fill them with sterile media or PBS instead.[5]- Prepare fresh stock solutions of this compound regularly and store them appropriately.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration of this compound.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Compound Preparation: Prepare a series of this compound dilutions in your cell culture medium. A common approach is a 10-fold serial dilution starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., media with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for a duration relevant to your long-term experiment (e.g., 24, 48, 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression to calculate the IC50 value. The maximum non-toxic concentration is the highest concentration that does not result in a significant decrease in cell viability compared to the vehicle control.

Protocol 2: Assessing Long-Term Toxicity of this compound

This protocol is designed to evaluate the effects of this compound over an extended period.

  • Cell Culture Setup: Seed cells in larger culture vessels (e.g., 6-well plates or T-25 flasks) at a lower density to allow for long-term growth.

  • Treatment: Treat the cells with this compound at your predetermined optimal (non-toxic) concentration and a higher concentration as a positive control for toxicity. Include a vehicle-only control group.

  • Monitoring and Maintenance:

    • Change the culture medium with freshly prepared this compound or vehicle every 2-3 days.

    • At each media change, observe and document cell morphology using a microscope.

    • At regular time points (e.g., every 48 or 72 hours), harvest a subset of cells from each treatment group to assess cell viability and proliferation (e.g., using trypan blue exclusion and a hemocytometer).

  • Endpoint Analysis: At the end of the experiment, perform endpoint assays relevant to your research question, which may include western blotting for signaling pathway components, gene expression analysis, or functional assays.

Visualizations

NMB_Signaling_Pathway NMB1 This compound NMBR NMB Receptor (GPCR) NMB1->NMBR Binds to G_Protein G-Protein NMBR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activate NFkB_Activation NF-κB Activation Ca_PKC->NFkB_Activation Leads to Cellular_Response Cellular Response (Proliferation, Survival, Inflammation) NFkB_Activation->Cellular_Response

Caption: Simplified signaling pathway of Neuromedin B (NMB).

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Long-Term Study Seed_Cells_96 Seed Cells (96-well) Prepare_Dilutions Prepare this compound Dilutions Seed_Cells_96->Prepare_Dilutions Treat_Cells_24_72h Treat Cells (24-72h) Prepare_Dilutions->Treat_Cells_24_72h Viability_Assay Perform Viability Assay Treat_Cells_24_72h->Viability_Assay Determine_IC50 Determine IC50 & Non-Toxic Conc. Viability_Assay->Determine_IC50 Treat_Optimal_Conc Treat with Optimal Conc. Determine_IC50->Treat_Optimal_Conc Inform Concentration Seed_Cells_Large Seed Cells (Large Vessel) Seed_Cells_Large->Treat_Optimal_Conc Monitor_Maintain Monitor & Maintain Culture (Media Changes, Morphology) Treat_Optimal_Conc->Monitor_Maintain Endpoint_Analysis Endpoint Analysis Monitor_Maintain->Endpoint_Analysis

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Toxicity Observed (e.g., Cell Death) Check_Conc Is this compound Concentration Optimized? Start->Check_Conc Check_Solvent Is Solvent Concentration <0.1%? Check_Conc->Check_Solvent Yes Lower_Conc Solution: Lower this compound Conc. Check_Conc->Lower_Conc No Check_Culture Are Culture Conditions Optimal? Check_Solvent->Check_Culture Yes Adjust_Solvent Solution: Adjust Solvent Conc. Check_Solvent->Adjust_Solvent No Optimize_Culture Solution: Optimize Media/Supplements Check_Culture->Optimize_Culture No

Caption: Troubleshooting logic for this compound toxicity.

References

Technical Support Center: NMB-1 Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NMB-1 (Noxious Mechanosensation Blocker 1). The content addresses specific issues that may be encountered during experimental washout and reversal protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or Noxious Mechanosensation Blocker 1, is a synthetic peptide analogue of a conotoxin. It functions as a selective inhibitor of slowly adapting (SA) mechanically activated (MA) currents in dorsal root ganglion (DRG) neurons.[1] Its primary molecular target is the mechanosensitive ion channel TTN3 (also known as TMEM150C). This compound blocks the channel through a specific electrostatic interaction with a glutamate (B1630785) residue (Glu126) located near the channel's pore.[1]

Q2: What is an this compound washout protocol and why is it important?

A2: A washout protocol is an experimental procedure where the this compound-containing solution is replaced with a control buffer. This process is crucial for determining if the inhibitory effect of this compound is reversible. Demonstrating the recovery of cellular function after washout indicates that the compound does not bind irreversibly to its target. This step is essential for validating results in concentration-inhibition studies and for preparing the experimental system for subsequent treatments.[1]

Q3: How is an this compound "reversal" protocol different from clinical reversal of neuromuscular blocking agents (NMBAs)?

A3: In the context of in vitro or preclinical research with this compound, "reversal" refers to the removal of the compound from the system via a washout procedure, allowing the target ion channel to resume its function.[1] This is a passive process relying on the dissociation of this compound from its target. In contrast, the clinical reversal of NMBAs (e.g., rocuronium, vecuronium) involves the administration of active reversal agents, such as neostigmine (B1678181) or sugammadex.[2][3] These agents work by either increasing the amount of acetylcholine (B1216132) at the neuromuscular junction to compete with the NMBA or by directly encapsulating and inactivating the NMBA molecule.[2][4]

Q4: Can receptor desensitization affect my experiments?

A4: While this compound targets an ion channel, it is important not to confuse it with the neuropeptide Neuromedin B (NMB), which binds to the NMB receptor (NMB-R), a G-protein coupled receptor (GPCR).[5][6] The NMB receptor is known to undergo rapid homologous desensitization following agonist stimulation.[7] This process involves the internalization of the receptor, which can temporarily reduce the cell's responsiveness to the agonist. The responsiveness is later restored through receptor recycling and resensitization.[7] If your research involves the broader NMB system and its agonists, you must account for desensitization and resensitization kinetics in your experimental design to ensure reproducible results.

Experimental Protocols

Protocol 1: this compound Washout Verification in Electrophysiology

This protocol outlines a standard procedure for verifying the reversible action of this compound using patch-clamp electrophysiology, as might be performed on dorsal root ganglion (DRG) neurons.

Methodology:

  • Establish Baseline: Obtain a whole-cell patch-clamp recording from a target cell. Establish a stable baseline of mechanically activated currents by applying consistent mechanical stimuli (e.g., with a fire-polished glass probe) while perfusing with a control bath solution.

  • Apply this compound: Perfuse the experimental chamber with a solution containing this compound at the desired experimental concentration (e.g., IC50 of ~1.0 µM).[1] Allow 3-5 minutes for the solution to equilibrate.

  • Measure Inhibition: Apply the same mechanical stimulus and record the resulting current. A reduction in current amplitude indicates inhibition by this compound.

  • Initiate Washout: Begin perfusing the chamber with the control bath solution at a high flow rate to ensure rapid replacement. The total volume of the washout solution should be at least 20-30 times the volume of the experimental chamber.

  • Monitor Recovery: Continue to apply mechanical stimuli at regular intervals (e.g., every 2 minutes) during the washout period (typically 10-20 minutes) to monitor the recovery of the current.

  • Confirm Reversal: Full reversal is achieved when the amplitude of the mechanically activated current returns to the pre-treatment baseline level.

Troubleshooting Guides

Issue 1: Incomplete Washout or Persistent this compound Effect

  • Question: My cell or tissue preparation is not returning to its baseline state after the this compound washout procedure. What are the potential causes and solutions?

  • Answer: Persistent effects after washout can stem from several factors. High concentrations of this compound may require longer washout periods to fully dissociate from the TTN3 channel. Non-specific binding of the peptide to the cell membrane or experimental plasticware can also create a local reservoir of the compound.

Possible CauseRecommended Solution
Insufficient Wash Time/Volume Increase the duration of the washout period and the volume of perfusion buffer (aim for >20 chamber volume exchanges).
High Compound Concentration If using concentrations significantly above the IC50 (~1 µM), extend the washout time accordingly.[1]
Non-Specific Binding Consider adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to the washout buffer to reduce non-specific interactions.
Reduced Cell Viability At the end of the experiment, perform a cell viability test (e.g., Trypan Blue exclusion or a live/dead stain) to ensure the lack of recovery is not due to cell death.

Issue 2: High Variability Between Replicate Wells or Experiments

  • Question: I am observing significant variability in my results across different wells and experimental days. How can I improve the reproducibility of my this compound assay?

  • Answer: High variability is a common issue in cell-based assays and can often be traced to inconsistencies in experimental setup and execution.[8][9]

Possible CauseRecommended Solution
Cell Passage Number Use cells within a consistent and low passage number range. Create and use master and working cell banks to ensure consistency over time.[9]
Inconsistent Reagent Prep Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Double-check all calculations.[10]
Pipetting Inaccuracy Use calibrated pipettes and practice consistent pipetting technique. For microplates, use a multi-channel pipette or automated liquid handler for simultaneous additions.
"Edge Effect" in Microplates The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentrations.[9] Avoid using the outer 36 wells for experimental samples; instead, fill them with sterile media or PBS to act as a humidity buffer.[9]

Issue 3: Characterizing Potential Agonist Activity of Related Compounds

  • Question: I am working with a novel antagonist for the Neuromedin B receptor (NMB-R), and my results are unexpected. Could the compound have agonist activity?

  • Answer: Yes. While this compound is an ion channel blocker, researchers studying the related NMB-R (a GPCR) should be aware that some compounds designed as antagonists can exhibit partial or even full agonist activity at the human NMB receptor.[11] It is critical to perform control experiments to rule out this possibility.

Experimental ControlPurpose
Test Compound Alone Apply the putative antagonist to the cells in the absence of any known agonist. Monitor for a response (e.g., calcium flux, IP3 generation). An observed response indicates intrinsic agonist activity.
Full Dose-Response Curve Generate a full dose-response curve for the putative antagonist. Partial agonists will often display a sub-maximal effect compared to the endogenous ligand.
Functional Antagonist Assay Co-apply a fixed concentration of a known NMB-R agonist with increasing concentrations of your test compound. A true antagonist will shift the agonist's dose-response curve to the right without affecting the maximal response.

Quantitative Data Summary

Table 1: Properties of this compound Antagonist

ParameterValueTargetReference
Name This compound (Noxious Mechanosensation Blocker 1)TTN3 / TMEM150C[1]
IC50 ~1.0 µMSlowly Adapting Mechanically Activated Currents[1]
Mechanism Electrostatic interaction with pore residue Glu126TTN3 Ion Channel[1]

Table 2: Comparison of Reversal Strategies

StrategyMechanismTypical ApplicationKey Characteristics
Experimental Washout Passive dissociation and removal of the antagonist from the target site.In vitro & ex vivo research (e.g., this compound)Reversibility is dependent on binding kinetics (k-off); effectiveness improved by increasing wash volume/time.
Competitive Antagonism An agent (e.g., Neostigmine) inhibits an enzyme (AChE), increasing the endogenous agonist (ACh) to outcompete the blocker.[4]Clinical reversal of non-depolarizing NMBAsSlower onset of action (~10 mins for peak effect); has a "ceiling effect" and cannot reverse deep blockade.[3][4]
Direct Encapsulation An agent (e.g., Sugammadex) directly binds and encapsulates the blocker molecule, inactivating it.[2]Clinical reversal of aminosteroid (B1218566) NMBAs (rocuronium, vecuronium)Rapid onset (~3 mins); can reverse deep levels of blockade; highly specific.[2][12]

Visualizations

NMB1_Workflow cluster_prep Preparation cluster_exp Experiment prep Prepare Cell/Tissue and Control Solution baseline 1. Establish Stable Baseline Recording prep->baseline apply_nmb1 2. Apply this compound Solution baseline->apply_nmb1 measure_inhibit 3. Measure Inhibited Response apply_nmb1->measure_inhibit washout 4. Initiate Washout (Perfuse with Control Solution) measure_inhibit->washout measure_recover 5. Measure Recovered Response washout->measure_recover

Caption: A typical experimental workflow for testing this compound inhibition and washout.

NMB_Receptor_Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm NMBR NMB Receptor (NMB-R) G_protein G-Protein Activation NMBR->G_protein 2. Activation Internalization Receptor Internalization NMBR->Internalization 3. Desensitization PLC Phospholipase C (PLC) G_protein->PLC Ca_release [Ca2+]i Increase PLC->Ca_release Signaling Recycling Receptor Recycling Internalization->Recycling 4. Resensitization Recycling->NMBR Agonist NMB Agonist Agonist->NMBR 1. Binding

Caption: Signaling and desensitization pathway of the Neuromedin B (NMB) receptor.

Troubleshooting_Washout start Problem: Incomplete Washout q1 Is wash time/volume sufficient (>20x vol)? start->q1 s1 Increase wash duration and/or perfusion rate. q1->s1 No q2 Is this compound concentration very high (>10x IC50)? q1->q2 Yes s1->q1 s2 Extend washout time to allow for slow dissociation. q2->s2 Yes q3 Is non-specific binding suspected? q2->q3 No s2->q3 s3 Add low-level surfactant (e.g., 0.01% Tween-20) to wash buffer. q3->s3 Yes end If problem persists, check cell viability. q3->end No s3->end

Caption: A troubleshooting flowchart for diagnosing incomplete this compound washout.

References

Pipette solution considerations for NMB-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for experiments involving the Neuromedin B (NMB) receptor, also referred to as NMB-1. The focus is on the critical considerations for pipette (intracellular) solutions to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by the NMB receptor?

The Neuromedin B receptor (NMB-R) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[1][2][3][4] Upon binding of its ligand, Neuromedin B, the receptor activates the Gq protein, initiating a cascade that leads to an increase in intracellular calcium.[1][2][5][6] The key steps are the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[5][6] DAG, in turn, activates Protein Kinase C (PKC).[5][7]

NMB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NMB_R NMB Receptor Gq Gq Protein (α, βγ) NMB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Ca2->CellularResponse Leads to NMB NMB (Ligand) NMB->NMB_R Binds

Diagram of the NMB receptor Gq signaling pathway.

Q2: What are the essential components of a standard intracellular (pipette) solution for whole-cell patch-clamp experiments studying NMB-R?

A well-formulated intracellular solution is crucial for maintaining cell health and recording stability. It should mimic the cell's internal environment. Key components and their functions are summarized below.

Component CategoryExample Compound(s)Typical ConcentrationPrimary Function(s)
Primary Salt K-Gluconate, KCl, KMeSO₄120-140 mMMimics intracellular K⁺ concentration to establish the resting membrane potential.[8]
Chloride Salt KCl, CsCl4-15 mMSets the reversal potential for chloride currents (e.g., GABA-A receptors).
pH Buffer HEPES10 mMMaintains a stable physiological pH (typically 7.2-7.4).[8][9]
Ca²⁺ Chelator EGTA, BAPTA0.5-11 mMBuffers intracellular calcium to prevent toxicity and stabilize recordings.[8][9]
Energy Source Mg-ATP, Na-GTP2-5 mM (ATP), 0.3-0.5 mM (GTP)Fuels cellular processes (e.g., ion pumps) and provides the necessary nucleotide for G-protein activation.[8]
Additional Salts MgCl₂1-5 mMImportant cofactor for many enzymes, including ATPases.

Q3: When should I use a potassium-based versus a cesium-based intracellular solution?

  • Potassium-based solutions (e.g., K-Gluconate) are used for current-clamp recordings where you want to study native firing properties and membrane potential changes, as they preserve the activity of potassium channels.[8]

  • Cesium-based solutions (e.g., CsMeSO₄) are preferred for voltage-clamp experiments, especially when studying synaptic currents. Cesium ions block most potassium channels, which improves the space clamp and allows for more stable recordings at depolarized potentials by reducing outward currents.[8]

Q4: Why is it critical to include both ATP and GTP in the pipette solution for NMB-R experiments?

  • ATP is the primary energy currency of the cell, required to fuel ion pumps like the Na⁺/K⁺ ATPase, which maintains the ionic gradients essential for neuronal function.[8] Its absence can lead to a gradual decline in signal quality, known as "run-down."

  • GTP is absolutely essential for studying any G-protein coupled receptor, including the NMB receptor. The G-protein cycle involves the exchange of GDP for GTP upon receptor activation.[2] Without GTP in the pipette solution, the G-protein cannot be activated, and the entire downstream signaling cascade will be blocked.

Q5: How do I choose between EGTA and BAPTA as the calcium chelator?

The choice depends on the experimental question:

  • EGTA is a relatively slow calcium buffer. It's suitable for general cell health and preventing widespread calcium toxicity without interfering with rapid, localized calcium signals at the synapse or near channels.[8]

  • BAPTA is a much faster calcium chelator.[8] It should be used when you need to rapidly clamp intracellular calcium and prevent its downstream effects, for example, to test if a cellular response is directly calcium-dependent.

Troubleshooting Guide

Problem: I apply NMB to my cell, but I see no response (e.g., no change in current or no calcium signal).

This is a common issue that can stem from several sources. The following workflow can help diagnose the problem.

Troubleshooting_Workflow start No response to NMB application check_desens Is the NMB application prolonged or repeated too quickly? start->check_desens solution_desens Reduce application time. Allow for a longer washout /recovery period between applications. check_desens->solution_desens Yes check_gtp Does the pipette solution contain GTP? check_desens->check_gtp No end_node Problem Resolved solution_desens->end_node solution_gtp Remake intracellular solution, ensuring GTP is included at ~0.3 mM. check_gtp->solution_gtp No check_agonist Is the NMB agonist stock solution fresh and properly stored? check_gtp->check_agonist Yes solution_gtp->end_node solution_agonist Prepare fresh agonist from powder. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. check_agonist->solution_agonist No check_agonist->end_node Yes solution_agonist->end_node

Troubleshooting workflow for a lack of response to NMB.
  • Possible Cause 1: Receptor Desensitization. The NMB receptor can undergo rapid homologous desensitization following agonist stimulation.[10] Prolonged or repeated exposure to NMB causes the receptors to internalize, rendering the cell unresponsive.

    • Solution: Use brief applications of NMB and ensure a sufficient washout period (several minutes) for the receptor to resensitize and return to the cell surface.[10]

  • Possible Cause 2: Missing Essential Pipette Solution Components. As NMB-R is a GPCR, its function is entirely dependent on the presence of GTP for G-protein activation.

    • Solution: Double-check your intracellular solution recipe. Always include ~0.3 mM GTP. For long experiments, also ensure ATP is present to maintain cell health.

  • Possible Cause 3: Agonist Degradation. Peptides like NMB can degrade over time, especially with repeated freeze-thaw cycles or improper storage.

    • Solution: Prepare fresh NMB stock solutions from powder. Aliquot into single-use volumes and store at -20°C or -80°C.

Problem: The recorded signal (current or fluorescence) diminishes over time ("run-down").

  • Possible Cause: Lack of cellular energy or washout of essential intracellular molecules. The whole-cell configuration allows the pipette solution to dialyze the cell's contents.

    • Solution 1: Ensure your intracellular solution contains an adequate concentration of Mg-ATP (e.g., 2-4 mM) to support energy-dependent processes.[8]

    • Solution 2: If run-down persists and you suspect washout of a critical but unknown molecule, consider using the perforated patch-clamp technique. This method uses antibiotics like amphotericin B or gramicidin (B1672133) to create small pores in the cell membrane, allowing electrical access while keeping larger intracellular molecules from being washed out.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording for NMB-R Activity

This protocol provides a starting point for recording NMB-R-mediated currents in cultured cells or acute brain slices.

  • Prepare Solutions:

    • External Solution (aCSF): (in mM) 124 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1 NaH₂PO₄, 10 Glucose. Bubble with 95% O₂/5% CO₂.

    • Intracellular (Pipette) Solution: (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 10 Phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.5 EGTA. Adjust pH to 7.25 with KOH and osmolality to ~290 mOsm.

  • Cell Preparation: Prepare cultured cells or acute slices according to standard laboratory procedures.

  • Recording Procedure:

    • Pull glass pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.

    • Approach a healthy-looking cell and form a giga-ohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Switch to voltage-clamp mode, holding the cell at -60 mV.

    • Allow the cell to stabilize for 5-10 minutes, allowing the pipette solution to dialyze the cell.

    • Establish a stable baseline recording for 1-2 minutes.

    • Apply NMB (e.g., 1 µM) via a perfusion system for a brief period (10-30 seconds).

    • Wash out the NMB with the external solution and record the recovery.

Protocol 2: Calcium Imaging for NMB-R Activation

This protocol describes how to measure NMB-R-induced intracellular calcium changes using a fluorescent indicator.[11][12][13]

  • Prepare Solutions:

    • Loading Buffer: Hank's Balanced Salt Solution (HBSS) or aCSF.

    • Calcium Indicator: Prepare a stock solution of a calcium-sensitive dye like Fura-2 AM or Fluo-4 AM in DMSO.

  • Cell Loading:

    • Dilute the dye stock solution into the loading buffer to a final concentration of 2-5 µM.

    • Incubate cells with the dye solution for 30-45 minutes at room temperature or 37°C, protected from light.

    • Wash the cells 2-3 times with fresh buffer to remove excess extracellular dye.

    • Allow cells to de-esterify the dye for at least 20 minutes before imaging.

  • Imaging Procedure:

    • Place the coverslip with loaded cells onto the stage of a fluorescence microscope equipped for live-cell imaging.

    • Continuously perfuse the cells with the external solution (aCSF or HBSS).

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Apply NMB (e.g., 1 µM) through the perfusion system.

    • Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and calculating the ratio of the emission intensities.[12][13]

    • After the response peaks, wash out the NMB and record the return to baseline.

References

NMB-1 control experiments and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using NMB-1, the noxious mechanosensation blocker. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound stands for Noxious Mechanosensation Blocker 1. It is a synthetic analogue of a peptide toxin originally isolated from a marine cone snail.[1][2] this compound is a selective inhibitor of sustained, slowly adapting (SA) mechanically activated (MA) currents in sensory neurons.[1][3][4] Its primary target is the mechanosensitive ion channel Tentonin 3 (TTN3).[4]

Q2: Is this compound related to Neuromedin B (NMB)?

A2: No, this compound and Neuromedin B (NMB) are distinct molecules with different targets and mechanisms of action. This compound is a blocker of mechanosensitive ion channels.[3] Neuromedin B is a neuropeptide that binds to the Neuromedin B receptor (NMBR), a G-protein coupled receptor (GPCR), to initiate intracellular signaling cascades.[5][6] It is important not to confuse the two in experimental design and interpretation.

Q3: What is the recommended working concentration for this compound?

A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point is 1 µM, which is the reported IC50 for inhibiting sustained mechanically activated currents in sensory neurons.[3] Concentrations up to 10 µM have also been used in published studies.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Q4: How should I reconstitute and store this compound?

A4: this compound is a peptide and should be handled with care to maintain its stability and activity. It is typically supplied as a lyophilized solid.[2] For reconstitution, use a high-quality, sterile aqueous buffer.[2] Once reconstituted, it is advisable to aliquot the solution into single-use volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.

Q5: What are appropriate positive and negative controls for an experiment with this compound?

A5:

  • Positive Controls: A suitable positive control would be a known activator of the mechanosensitive channels you are studying, to ensure the channels are functional. Alternatively, another known inhibitor of mechanosensitive channels, such as GsMTx4, could be used.[7][8] However, it is important to note that GsMTx4 typically inhibits different types of mechanosensitive currents than this compound.

  • Negative Controls: A scrambled peptide with the same amino acid composition as this compound but in a randomized sequence is an excellent negative control.[9] This helps to ensure that the observed effects are specific to the this compound sequence and not due to non-specific peptide effects. A vehicle control (the buffer used to dissolve this compound) should also be included in all experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference(s)
IC50 1 µM (for sustained mechanically activated currents in sensory neurons)[3]
Molecular Weight 2467.03 Da[2]
Amino Acid Sequence Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys-NH2[2]
Disulfide Bonds Cys5-Cys19 and Cys6-Cys10[2]

Signaling Pathways and Experimental Workflow

To clarify the distinct roles of this compound and Neuromedin B, the following diagrams illustrate their respective pathways and a general experimental workflow for using this compound.

NMB_Signaling_Pathway Neuromedin B (NMB) Signaling Pathway NMB Neuromedin B (NMB) NMBR NMB Receptor (NMBR) (GPCR) NMB->NMBR Binds Gq Gq Protein NMBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Neuromedin B (NMB) Signaling Pathway

NMB1_Experimental_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound & Control Peptides Apply_NMB1 Apply this compound or Controls (Vehicle, Scrambled Peptide) Reconstitute->Apply_NMB1 Prepare_Cells Prepare Target Cells (e.g., DRG neurons) Baseline Record Baseline Activity (e.g., Electrophysiology, Ca²⁺ Imaging) Prepare_Cells->Baseline Baseline->Apply_NMB1 Stimulate Apply Mechanical Stimulus Apply_NMB1->Stimulate Record_Response Record Post-Stimulus Activity Stimulate->Record_Response Analyze Analyze Data (e.g., Current Amplitude, Ca²⁺ transients) Record_Response->Analyze Compare Compare this compound vs. Controls Analyze->Compare

A general workflow for this compound experiments.

Experimental Protocols

Protocol 1: Electrophysiological Recording of Mechanically Activated Currents

This protocol provides a general guideline for using this compound in whole-cell patch-clamp recordings of mechanically activated currents in cultured sensory neurons.

Materials:

  • Cultured sensory neurons (e.g., dorsal root ganglion neurons)

  • This compound peptide

  • Scrambled control peptide

  • Extracellular (bath) solution (e.g., 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM D-glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., 133 mM CsCl, 10 mM HEPES, pH 7.4)

  • Patch-clamp rig with a high-speed pressure clamp system

  • Glass micropipettes

Procedure:

  • Prepare stock solutions of this compound and scrambled peptide in the appropriate vehicle (e.g., sterile water or buffer).

  • Culture sensory neurons on glass coverslips suitable for electrophysiology.

  • Place a coverslip with adherent neurons in the recording chamber and perfuse with extracellular solution.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Record baseline mechanically activated currents by applying a series of mechanical stimuli (e.g., pressure steps) to the cell membrane.

  • Perfuse the recording chamber with the extracellular solution containing this compound at the desired concentration (e.g., 1 µM).

  • After a sufficient incubation period (e.g., 2-5 minutes), apply the same mechanical stimuli and record the currents in the presence of this compound.

  • Wash out the this compound by perfusing with the control extracellular solution and record the recovery of the mechanically activated currents.

  • Repeat steps 6-8 with the scrambled peptide and vehicle controls on different cells.

  • Analyze the data by measuring the peak amplitude and inactivation kinetics of the currents before, during, and after the application of this compound and controls.

Protocol 2: Calcium Imaging of Mechanically Stimulated Cells

This protocol outlines a general procedure for using this compound in calcium imaging experiments to assess the inhibition of mechanically induced calcium influx.

Materials:

  • Adherent cells expressing mechanosensitive ion channels

  • This compound peptide

  • Scrambled control peptide

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)[10][11]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope equipped for live-cell imaging

  • Method for applying mechanical stimulation (e.g., cell stretcher, atomic force microscope, or micropipette)

Procedure:

  • Seed cells on glass-bottom dishes suitable for microscopy.

  • Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[10]

  • Wash the cells with imaging buffer to remove excess dye.

  • Acquire baseline fluorescence images before applying any stimulus.

  • Apply a mechanical stimulus to the cells and record the resulting changes in intracellular calcium concentration.

  • Wash the cells and allow them to recover.

  • Incubate the cells with this compound at the desired concentration for an appropriate time.

  • Re-apply the mechanical stimulus in the presence of this compound and record the calcium response.

  • Perform washout and control experiments (vehicle and scrambled peptide) as described for the electrophysiology protocol.

  • Analyze the data by quantifying the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes) in response to mechanical stimulation in the presence and absence of this compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or low inhibitory effect of this compound Peptide degradationEnsure proper storage and handling of the peptide. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect peptide concentrationPerform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Low expression or activity of target channelsConfirm the expression and functionality of the target mechanosensitive ion channels in your cell model using a known agonist or by other molecular biology techniques.
High background or non-specific effects Peptide aggregationEnsure the peptide is fully dissolved. Consider using a different buffer or a brief sonication.
Non-specific bindingInclude a scrambled peptide control to differentiate between specific and non-specific effects.
Variability between experiments Inconsistent cell health or passage numberUse cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.
Inconsistent stimulus applicationEnsure the mechanical stimulus is applied consistently across all experiments. Calibrate your stimulation device regularly.
Precipitation of peptide in aqueous solution Poor solubility of the peptideIf the peptide was first dissolved in an organic solvent like DMSO, add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.

References

Adjusting NMB-1 protocol for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMB-1 Protocol

Welcome to the technical support center for the this compound protocol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals adapt and optimize the this compound protocol for various cell types. The this compound protocol is designed to assess the cellular response to Neuromedin B (NMB), a key peptide in various signaling pathways.

Troubleshooting Guide

This section addresses specific issues that may arise during the execution of the this compound protocol, particularly when adjusting for different cell lines.

Issue 1: Low or No Cellular Response to NMB Treatment

  • Question: I am not observing the expected downstream effects (e.g., p65 phosphorylation) after NMB stimulation in my chosen cell line. What could be the cause?

  • Answer:

    • Receptor Expression: The primary reason for a lack of response is often low or absent expression of the Neuromedin B receptor (NMBR) in the selected cell line. Verify NMBR expression at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels.

    • NMB Peptide Activity: Ensure the NMB peptide is correctly reconstituted, stored, and has not degraded. Use a fresh aliquot or test its activity on a validated positive control cell line.

    • Suboptimal Stimulation Conditions: The concentration of NMB and the incubation time are critical. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. See the optimization tables below for starting points.

    • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a low passage number. High passage numbers can lead to phenotypic drift and altered signaling responses.

Issue 2: High Background Signal in Control Wells

  • Question: My untreated control cells are showing a high basal level of pathway activation. How can I reduce this background?

  • Answer:

    • Serum Starvation: Components in fetal bovine serum (FBS) can activate signaling pathways. It is crucial to serum-starve the cells before NMB stimulation. The duration of starvation (typically 4-24 hours) needs to be optimized for each cell type to arrest the cell cycle without inducing apoptosis.

    • Cell Seeding Density: Overly confluent cells can experience stress and exhibit increased basal signaling. Optimize the seeding density to ensure cells are approximately 70-80% confluent at the time of the experiment.

    • Washing Steps: Ensure thorough but gentle washing of cells after serum starvation and before cell lysis to remove any residual growth factors or signaling molecules.

Issue 3: Poor Cell Viability or Detachment

  • Question: My cells are detaching from the plate or showing low viability after treatment. What should I do?

  • Answer:

    • Reagent Toxicity: High concentrations of NMB or the vehicle (e.g., DMSO) can be toxic to sensitive cell lines. Test the toxicity of your vehicle control and lower the NMB concentration if necessary.

    • Prolonged Serum Starvation: While necessary, excessive serum starvation can induce cell death. Determine the maximum starvation period your cells can tolerate without significant loss of viability using a Trypan Blue exclusion assay.

    • Handling of Adherent Cells: For adherent cells, ensure gentle pipetting during media changes and washing steps to prevent cell detachment. Consider using pre-coated plates (e.g., with Poly-D-Lysine) for weakly adherent cell lines.

    • Suspension Cells: For suspension cells, minimize centrifugation speed and duration to prevent mechanical stress.

Below is a troubleshooting decision tree to help diagnose common problems.

G start Start Troubleshooting issue What is the primary issue? start->issue no_response Low or No Response issue->no_response No Signal high_bg High Background issue->high_bg High Signal in Control poor_viability Poor Viability issue->poor_viability Cells Dying check_receptor Check NMBR Expression (qPCR/Western) no_response->check_receptor serum_starve Did you serum-starve? high_bg->serum_starve check_toxicity Assess Vehicle/NMB Toxicity poor_viability->check_toxicity receptor_ok Expression OK? check_receptor->receptor_ok optimize_stim Optimize NMB Dose & Incubation Time receptor_ok->optimize_stim Yes use_new_cell_line Consider a different cell line receptor_ok->use_new_cell_line No check_peptide Check NMB Peptide Activity optimize_stim->check_peptide optimize_starve Optimize Starvation Time (4-24h) serum_starve->optimize_starve No check_confluency Check Cell Confluency (Aim for 70-80%) serum_starve->check_confluency Yes reduce_starve Reduce Serum Starvation Time check_toxicity->reduce_starve handle_gently Use Gentle Handling & Coated Plates reduce_starve->handle_gently

Caption: Troubleshooting decision tree for the this compound protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by NMB?

A1: Neuromedin B (NMB) primarily signals through the G-protein coupled receptor NMBR. In many cancer cell types, this binding initiates downstream signaling cascades, most notably the NF-κB pathway, which can promote cell proliferation and survival.[1] NMB has also been implicated in Wnt/β-catenin signaling in certain cancer models.[2]

Caption: Simplified NMB-induced NF-κB signaling pathway.[1]

Q2: How do I adapt this protocol for suspension cells (e.g., Jurkat)?

A2: The core principles remain the same, but the handling steps must be modified.

  • Cell Plating: Plate cells by volume/density into appropriate tubes or plates (e.g., round-bottom 96-well plates).

  • Washing/Media Changes: Instead of aspirating media, cells must be pelleted by gentle centrifugation (e.g., 300 x g for 5 minutes). Carefully aspirate the supernatant without disturbing the cell pellet, then resuspend in the next solution (e.g., serum-free media, lysis buffer).

  • Cell Lysis: After the final wash, resuspend the cell pellet directly in the lysis buffer.

Q3: Can I use this protocol to screen for NMBR antagonists?

A3: Yes. To screen for antagonists, pre-incubate the cells with your test compounds for a specific duration (e.g., 30-60 minutes) before adding the NMB peptide. An effective antagonist will reduce or block the NMB-induced signal (e.g., p65 phosphorylation) compared to the "NMB-only" control.

Q4: What are the best positive and negative controls for this assay?

A4:

  • Positive Control:

    • Cell Line: A cell line with known high expression of NMBR and a robust response to NMB.

    • Treatment: TNF-α is a potent activator of the NF-κB pathway and can be used as a positive control for pathway activation, independent of NMBR.[1]

  • Negative Control:

    • Cell Line: A cell line confirmed to be NMBR-negative.

    • Treatment: Untreated cells (vehicle only) serve as the baseline control for each experiment.

Data Presentation: Optimization Tables

Quantitative data from optimization experiments should be summarized for easy comparison. Below are examples of tables for optimizing the this compound protocol across different cell types.

Table 1: Recommended Seeding Densities for this compound Assay (24-well plate)

Cell LineTypeRecommended Seeding Density (cells/well)Notes
MCF-7 Adherent (Breast Cancer)1.0 x 10⁵Tends to grow in clusters.
HeLa Adherent (Cervical Cancer)0.8 x 10⁵Robust and fast-growing.
U-2 OS Adherent (Osteosarcoma)1.2 x 10⁵Larger cell size.
Jurkat Suspension (T-cell Leukemia)2.5 x 10⁵Requires centrifugation for media changes.

Table 2: Optimization of NMB Stimulation

Cell LineOptimal NMB ConcentrationOptimal Incubation Time
MCF-7 100 nM30 minutes
HeLa 50 nM15 minutes
U-2 OS 150 nM45 minutes
Jurkat 100 nM20 minutes

Experimental Protocols

This section provides a detailed methodology for a key experiment: Western Blot Analysis of NMB-Induced p65 Phosphorylation .

G cluster_prep Cell Preparation cluster_treat Treatment cluster_process Sample Processing cluster_analysis Analysis c1 1. Seed Cells (See Table 1) c2 2. Incubate Overnight (37°C, 5% CO2) c1->c2 c3 3. Serum Starve (4-24h) c2->c3 t1 4. Stimulate with NMB (See Table 2) c3->t1 p1 5. Wash with ice-cold PBS t1->p1 p2 6. Lyse Cells & Collect Lysate p1->p2 p3 7. Quantify Protein (BCA Assay) p2->p3 a1 8. SDS-PAGE p3->a1 a2 9. Western Blot Transfer a1->a2 a3 10. Antibody Incubation (p-p65, total p65, loading control) a2->a3 a4 11. Imaging & Densitometry a3->a4

Caption: Experimental workflow for the this compound Western Blot protocol.

Detailed Methodology:

  • Cell Seeding:

    • Seed cells in 24-well plates at the predetermined optimal density for your cell type (see Table 1).

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence and recovery.

  • Serum Starvation:

    • Aspirate the growth medium and wash the cells once with sterile Phosphate Buffered Saline (PBS).

    • Add serum-free medium to each well and incubate for an optimized period (e.g., 12 hours) to reduce basal signaling.

  • NMB Stimulation:

    • Prepare fresh dilutions of NMB peptide in serum-free medium.

    • Aspirate the starvation medium and add the NMB-containing medium to the cells. Include a "vehicle only" control.

    • Incubate for the optimized time at 37°C (see Table 2).

  • Cell Lysis:

    • Quickly aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blot:

    • Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA assay.

    • Normalize samples to equal protein concentrations with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

References

Validation & Comparative

A Head-to-Head Comparison of NMB-1 and GsMTx4 for Mechanosensitive Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor for mechanosensitive ion channels is a critical decision in experimental design. This guide provides a comprehensive comparison of two widely used peptide toxins, NMB-1 and GsMTx4, for blocking these crucial channels.

This document outlines their mechanisms of action, target selectivity, and potency, supported by quantitative data and detailed experimental protocols. The information presented here is intended to assist researchers in making an informed choice between these two inhibitors for their specific research applications.

At a Glance: this compound vs. GsMTx4

FeatureThis compoundGsMTx4
Primary Target Slowly Adapting (SA) Mechanosensitive CurrentsPiezo1, Piezo2, TRPC1, TRPC6
Mechanism of Action Direct channel block (putative)Gating modifier (alters lipid bilayer mechanics)
Potency (IC50/KD) ~1.0 µM (SA currents in sensory neurons)~155 nM (KD for Piezo1)
Selectivity Selective for SA over Rapidly Adapting (RA) currentsBroadly inhibits cationic mechanosensitive channels
Stereospecificity Not reportedNot stereospecific (L- and D-enantiomers are active)
Source Analogue of a marine cone snail peptideVenom of the tarantula Grammostola spatulata

In-Depth Analysis

This compound: A Selective Blocker of Slowly Adapting Currents

This compound (Noxious Mechanosensation Blocker-1) is a synthetic analogue of a peptide toxin originally isolated from a marine cone snail.[1][2] It has emerged as a valuable tool for distinguishing between different types of mechanosensitive currents, demonstrating a notable selectivity for slowly adapting (SA) currents over rapidly adapting (RA) currents, particularly in sensory neurons.[1][2]

Mechanism of Action: While the precise mechanism is still under investigation, evidence suggests that this compound acts as a direct blocker of the ion channel pore. This is in contrast to the indirect, membrane-mediated mechanism of GsMTx4.

Potency and Selectivity: this compound inhibits SA currents in dorsal root ganglion (DRG) neurons with an IC50 of approximately 1.0 µM.[3] At this concentration, it shows little to no effect on RA currents.[4] However, at higher concentrations (15 µM and 30 µM), some inhibition of RA currents has been observed. This selectivity makes this compound a useful tool for dissecting the roles of different mechanosensitive channel subtypes in mechanotransduction.

GsMTx4: A Broad-Spectrum Gating Modifier

GsMTx4 is a 34-amino acid peptide isolated from the venom of the tarantula Grammostola spatulata.[3][5] It is one of the most widely used inhibitors of cationic mechanosensitive channels and has been instrumental in characterizing the function of Piezo and TRPC channel families.[5][6][7]

Mechanism of Action: GsMTx4 employs a unique mechanism of action, functioning as a "gating modifier."[8][9] It partitions into the cell membrane and, by altering the local lipid bilayer mechanics, makes it energetically less favorable for the mechanosensitive channels to open in response to membrane stretch.[8][9] A key feature of this mechanism is its lack of stereospecificity, with both the L- and D-enantiomers of the peptide being active.[9]

Potency and Selectivity: GsMTx4 exhibits high potency for Piezo1 channels, with a dissociation constant (KD) of approximately 155 nM.[1] It also effectively inhibits Piezo2, TRPC1, and TRPC6 channels.[6][7][10] However, GsMTx4 is generally considered ineffective against rapidly adapting mechanosensitive currents in sensory neurons, a key distinction from this compound.[3] It has also been shown to potentiate the activity of certain potassium-selective mechanosensitive channels, such as TREK-1, rather than inhibiting them.[5][11]

Experimental Data Summary

ToxinChannel/CurrentCell TypePotency (IC50/KD)Reference
This compound Slowly Adapting (SA) CurrentsDorsal Root Ganglion (DRG) Neurons~1.0 µM[3]
Rapidly Adapting (RA) CurrentsDorsal Root Ganglion (DRG) NeuronsPartial inhibition at 15-30 µM
GsMTx4 Piezo1HEK293 cells~155 nM (KD)[1]
Piezo1-mediated charge transferHEK293 cells~62% inhibition at 5 µM[12]
Stretch-activated cation channelsAstrocytes, Cardiac cells, Smooth and Skeletal muscle cellsEffective at 5 µM[12]
TRPC1 & TRPC6VariousEffective inhibitor[6][7][10]
TREK-1HEK cellsPotentiator, not inhibitor[5]

Signaling Pathways

The inhibition of mechanosensitive channels by this compound and GsMTx4 can have distinct downstream consequences due to their different target specificities.

GsMTx4_Signaling GsMTx4 GsMTx4 Piezo1 Piezo1 GsMTx4->Piezo1 Inhibits TRPC6 TRPC6 GsMTx4->TRPC6 Inhibits Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Mediates TRPC6->Ca_influx Mediates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_influx->Downstream

Caption: GsMTx4 inhibits Piezo1 and TRPC6, blocking Ca²⁺ influx and downstream signaling.

NMB1_Signaling NMB1 This compound SA_channel Slowly Adapting Mechanosensitive Channel NMB1->SA_channel Inhibits Cation_influx Cation Influx (Na⁺, Ca²⁺) SA_channel->Cation_influx Mediates Neuronal_excitability Sustained Neuronal Excitability Cation_influx->Neuronal_excitability

Caption: this compound blocks slowly adapting channels, reducing sustained cation influx and neuronal excitability.

Blocking Piezo1 and TRPC6 with GsMTx4 can impact a wide range of cellular processes, including vascular development, immune responses, and inflammatory signaling, which are often mediated by calcium-dependent pathways like MAPK and NF-κB.[6][13][14] In contrast, this compound's selective inhibition of SA currents in sensory neurons is more directly linked to modulating the perception of sustained mechanical stimuli, such as pressure and texture, and may play a role in chronic pain states.[15]

Experimental Protocols

Electrophysiological Recording of Mechanosensitive Currents

A standard method to assess the inhibitory effects of this compound and GsMTx4 is whole-cell patch-clamp electrophysiology on cultured cells expressing the target channels.

Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., DRG neurons, HEK293) Patch_Pipette Patch Pipette (GΩ seal) Cell_Culture->Patch_Pipette Mechanical_Stimulation Mechanical Stimulation (e.g., pressure clamp, probe) Patch_Pipette->Mechanical_Stimulation Current_Recording Current Recording (Baseline) Mechanical_Stimulation->Current_Recording Toxin_Application Toxin Application (this compound or GsMTx4) Current_Recording->Toxin_Application Inhibited_Current Current Recording (Inhibited) Toxin_Application->Inhibited_Current Washout Washout Inhibited_Current->Washout Recovery_Current Current Recording (Recovery) Washout->Recovery_Current

References

A Comparative Analysis of NMB-1 and Other Conopeptides in Modulating Mechanosensitive Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism of Action

Conopeptides, a diverse class of peptides isolated from the venom of marine cone snails, have emerged as powerful pharmacological tools and promising therapeutic leads due to their high specificity and potency in targeting various ion channels and receptors. Among these, NMB-1, a synthetic analogue of the conotoxin ρ-TIA, has garnered significant interest for its selective inhibition of mechanically activated currents in sensory neurons. This guide provides a detailed comparison of the efficacy of this compound with other relevant conopeptides, supported by experimental data and methodologies, to aid researchers in their exploration of mechanotransduction and the development of novel analgesics.

Quantitative Efficacy of this compound and Comparator Peptides

The following table summarizes the available quantitative data on the efficacy of this compound and other peptides that modulate mechanosensitive ion channels.

PeptideTarget Channel/CurrentCell TypeEfficacy (IC50)Citation
This compound Sustained Mechanically Activated Currents (via TTN3)Dorsal Root Ganglion (DRG) Neurons~1 µM[1]
ρ-TIA Sustained Mechanically Activated Currents (via TTN3)Dorsal Root Ganglion (DRG) NeuronsWeak inhibition (significantly less potent than this compound)[2]
GsMTx-4 Cationic Mechanosensitive Channels (e.g., TRPC1, TRPC6, Piezo1)Astrocytes, Cardiac, Smooth & Skeletal Muscle CellsNot effective on sustained MA currents in DRG neurons[1][3]

Mechanism of Action: A Tale of Specificity

This compound exerts its inhibitory effect by specifically blocking the Tentonin 3 (TTN3/TMEM150C) ion channel, which is responsible for slowly adapting mechanically activated currents in dorsal root ganglion (DRG) neurons.[2] This interaction is potent and is mediated by an electrostatic interaction between the peptide and the channel. In contrast, ρ-TIA, the natural conopeptide from which this compound was derived, exhibits only a weak inhibitory effect on these channels.[2]

Another well-characterized peptide active on mechanosensitive channels is GsMTx-4, a toxin isolated from spider venom. However, GsMTx-4 does not inhibit the sustained mechanically activated currents in sensory neurons that are targeted by this compound.[1] This highlights the pharmacological distinction between different types of mechanosensitive channels and underscores the unique selectivity of this compound for the TTN3 channel.

Experimental Protocols

The following section details the key experimental methodology used to determine the efficacy of this compound.

Whole-Cell Patch-Clamp Recording of Mechanically Activated Currents in Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from established methods for recording mechanically activated currents.[4][5][6]

1. Cell Preparation:

  • Isolate dorsal root ganglia from neonatal mice.
  • Enzymatically dissociate the ganglia using a solution containing collagenase and trypsin to obtain a single-cell suspension of sensory neurons.[4]
  • Plate the neurons on laminin-coated glass coverslips and culture them in a suitable medium (e.g., DMEM/F12 with 5% Fetal Bovine Serum) for 24-48 hours before recording.[4]

2. Electrophysiological Recording:

  • Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.
  • Continuously perfuse the chamber with an external solution containing (in mM): 130 NaCl, 3 KCl, 1.6 CaCl2, 1.8 MgSO4, 1.25 NaH2PO4, 10 HEPES, and 5.5 glucose, with the pH adjusted to 7.4.[4]
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): 110 CsCl, 10 HEPES, 10 EGTA, 5 MgCl2, 4 Mg-ATP, and 0.1 GTP, with the pH adjusted to 7.3.[6]
  • Establish a whole-cell patch-clamp configuration on a selected DRG neuron.
  • Mechanically stimulate the neuron using a fire-polished glass probe (2-3 µm tip diameter) driven by a piezoelectric actuator. The probe should be positioned to indent the cell membrane.
  • Apply a series of voltage steps to the cell and record the resulting currents in response to mechanical stimulation.

3. Data Analysis:

  • Measure the peak amplitude of the sustained mechanically activated current before and after the application of this compound or other test compounds.
  • Construct a concentration-response curve by applying a range of peptide concentrations and calculate the IC50 value by fitting the data to a sigmoidal dose-response equation.[1]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of TTN3 and the experimental workflow for assessing peptide efficacy.

TTN3_Signaling_Pathway cluster_membrane Cell Membrane TTN3 TTN3 Channel (Closed) TTN3_open TTN3 Channel (Open) Cations Cation Influx (Na+, Ca2+) TTN3_open->Cations Mechanical_Force Mechanical Force (e.g., Membrane Stretch) Mechanical_Force->TTN3 Gating Depolarization Membrane Depolarization Cations->Depolarization AP Action Potential Generation Depolarization->AP NMB1 This compound NMB1->TTN3_open Blockade Experimental_Workflow A Isolate & Culture DRG Neurons B Whole-Cell Patch-Clamp Setup A->B C Apply Mechanical Stimulation B->C D Record Baseline MA Current C->D E Apply this compound (or other peptide) D->E F Record MA Current in presence of Peptide E->F G Data Analysis: Calculate % Inhibition & IC50 F->G

References

NMB-1 Specificity for High-Threshold Mechanosensitive Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conopeptide NMB-1 and the tarantula toxin GsMTx-4, two prominent inhibitors of mechanosensitive ion channels. The focus is on the validation of this compound's specificity for high-threshold channels, supported by experimental data and detailed protocols.

Introduction to this compound and Mechanosensitive Ion Channels

This compound (Noxious Mechanosensation Blocker 1) is a synthetic analogue of a ρ-conotoxin that has emerged as a selective inhibitor of a specific subset of mechanosensitive ion channels.[1][2] These channels are crucial for transducing mechanical stimuli into electrical signals in various physiological processes, including touch, proprioception, and pain. This compound's specificity for high-threshold mechanosensitive channels makes it a valuable tool for dissecting the molecular basis of noxious mechanosensation.[2][3] This guide compares this compound with GsMTx-4, a well-characterized inhibitor of a different class of mechanosensitive channels, to highlight their distinct properties and applications.

Comparative Performance and Specificity

The following tables summarize the quantitative data on the inhibitory activity and specificity of this compound and its comparator, GsMTx-4.

Table 1: Inhibitory Activity on Primary Mechanosensitive Ion Channel Targets
CompoundTarget ChannelCell TypeIC50 / KiMethodReference
This compound Tentonin 3 (TTN3/TMEM150C)HEK293 cells expressing TTN3~10 µM (strong inhibition)Whole-cell patch clamp[4]
Slowly-Adapting (SA) CurrentsDorsal Root Ganglion (DRG) Neurons1.0 µMWhole-cell patch clamp[1]
GsMTx-4 Piezo1HEK293 cells expressing Piezo1Not specified, but ~80% inhibition at micromolar concentrationsOutside-out patch clamp[5]
Piezo2HEK-293 cells expressing Piezo2Dose-dependent inhibitionWhole-cell patch clamp[1]
Table 2: Specificity Profile Against Other Ion Channels
CompoundTested ChannelsEffectReference
This compound Rapidly-Adapting (RA) Mechanosensitive CurrentsNo effect[1]
Piezo1 ChannelsNo effect[4]
Voltage-gated sodium and calcium channelsNo inhibitory effects[1][2]
Acid-sensing ion channels (ASICs)No inhibitory effects[1][2]
TRPA1 channelsNo inhibitory effects[1][2]
GsMTx-4 TRPC1, TRPC6Inhibition[6]
TREK-1No block[5]
TRPV4Ineffective in some cell types[6]

Mechanism of Action

The mechanisms by which this compound and GsMTx-4 inhibit their respective target channels are fundamentally different, providing distinct advantages for specific research applications.

This compound acts as a direct pore blocker of the Tentonin 3 (TTN3) channel.[2][7] This inhibition is mediated by a key electrostatic interaction between a positively charged residue on the this compound peptide and a glutamate (B1630785) residue (Glu126) located near the outer pore of the TTN3 channel.[2][7] This direct interaction provides a high degree of specificity for TTN3-containing channels.

GsMTx-4 , in contrast, is a gating modifier that does not directly bind to the pore of the channel.[3][8] It partitions into the lipid bilayer and is thought to alter the local membrane tension around the mechanosensitive channel.[3][6][8] This change in the mechanical forces within the membrane makes it more difficult for the channel to open in response to stretch or pressure, effectively increasing the threshold for activation.[6] Its action is not stereospecific, with both L- and D-enantiomers showing inhibitory activity.[3]

Experimental Protocols

The following is a detailed methodology for validating the specificity of this compound using whole-cell patch-clamp electrophysiology on cultured dorsal root ganglion (DRG) neurons.

Primary Culture of Dorsal Root Ganglion (DRG) Neurons
  • Preparation: Prepare an enzyme solution containing 1 mg/mL collagenase and 0.2 mg/mL trypsin in DMEM/F12 medium and filter-sterilize. Coat coverslips with 0.1 mg/mL Poly-L-lysine to promote neuron adherence.[9]

  • Dissection: Isolate DRGs from juvenile rats and place them in an ice-cold buffer.[9][10]

  • Digestion: Incubate the ganglia in the prepared enzyme solution to dissociate the neurons.

  • Plating: Gently triturate the digested ganglia to obtain a single-cell suspension and plate the neurons onto the poly-L-lysine-coated coverslips.

  • Culture: Maintain the neurons in a humidified incubator at 37°C with 5% CO2. Experiments are typically performed within 24-48 hours of plating.[11]

Whole-Cell Patch-Clamp Recording of Mechanosensitive Currents
  • Solutions:

    • External Solution (in mM): 145 NaCl, 5 KCl, 3 MgCl₂, 0.1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.[3]

    • Internal (Pipette) Solution (in mM): 133 CsCl, 10 HEPES, adjusted to pH 7.4 with CsOH.[3]

  • Recording Setup:

    • Use an inverted microscope equipped with micromanipulators.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Employ a patch-clamp amplifier and a data acquisition system.

  • Recording Procedure:

    • Place a coverslip with adherent DRG neurons in the recording chamber and perfuse with the external solution.[9]

    • Select a healthy-looking neuron with a smooth membrane.

    • Approach the neuron with the patch pipette and apply gentle positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Mechanical Stimulation:

    • Use a fire-polished glass probe with a tip diameter of 2-3 µm, controlled by a piezoelectric actuator.

    • Position the probe adjacent to the neuron.

    • Apply mechanical steps of increasing displacement to the cell membrane to evoke mechanosensitive currents.

  • Data Acquisition and Analysis:

    • Record the evoked currents before, during, and after the application of this compound or the comparator compound.

    • Analyze the current amplitude, activation, and inactivation kinetics to determine the effect of the compound.

    • Construct dose-response curves by applying a range of compound concentrations to determine the IC50.

Visualizations

Signaling Pathways and Mechanisms of Inhibition

G1 cluster_0 This compound Mechanism cluster_1 GsMTx-4 Mechanism NMB1 This compound Pore Channel Pore NMB1->Pore Binds near pore TTN3 TTN3 Channel (High-Threshold) TTN3->Pore Block Pore Block Pore->Block Ion Ion Influx (e.g., Na+, Ca2+) Block->Ion Inhibits Signal Downstream Signaling (Noxious Mechanosensation) Ion->Signal GsMTx4 GsMTx-4 Membrane Lipid Bilayer GsMTx4->Membrane Partitions into Tension Membrane Tension Membrane->Tension Piezo Piezo Channel (Low-Threshold) Gating Channel Gating Piezo->Gating Tension->Gating Modulates Ion2 Ion Influx (e.g., Ca2+) Gating->Ion2 Inhibits Signal2 Downstream Signaling (e.g., Touch, Proprioception) Ion2->Signal2

Caption: Mechanisms of action for this compound and GsMTx-4.

Experimental Workflow for this compound Specificity Validation

G2 cluster_workflow Experimental Workflow A 1. DRG Neuron Culture B 2. Whole-Cell Patch-Clamp Setup A->B C 3. Mechanical Stimulation (Baseline Recording) B->C D 4. Application of this compound C->D E 5. Mechanical Stimulation (Recording with this compound) D->E F 6. Washout E->F G 7. Mechanical Stimulation (Post-Washout Recording) F->G H 8. Data Analysis (Compare Currents) G->H

Caption: Workflow for validating this compound specificity.

Logical Relationship of this compound's Selectivity

G3 cluster_types Channel Subtypes MS_Channels Mechanosensitive Ion Channels High_Threshold High-Threshold (e.g., TTN3) MS_Channels->High_Threshold Low_Threshold Low-Threshold (e.g., Piezo) MS_Channels->Low_Threshold NMB1_target This compound NMB1_target->High_Threshold Selectively Inhibits NMB1_target->Low_Threshold No Effect GsMTx4_target GsMTx-4 GsMTx4_target->Low_Threshold Primarily Inhibits

Caption: Selectivity of this compound for high-threshold channels.

References

NMB-1: A Potent and Selective Alternative for Mechanosensation Blockade

Author: BenchChem Technical Support Team. Date: December 2025

In the field of mechanobiology, the precise modulation of mechanosensitive ion channels is crucial for dissecting their physiological roles and for the development of novel therapeutics. NMB-1 (Noxious Mechanosensation Blocker-1) has emerged as a valuable tool for researchers, offering a distinct profile compared to other available mechanosensation blockers. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Mechanism of Action and Target Specificity

This compound is a synthetic peptide analog of the cone snail toxin ρ-TIA. It functions as a selective inhibitor of slowly adapting (SA) mechanically activated (MA) currents, primarily by targeting the Tentonin 3 (TTN3/TMEM150C) ion channel. The inhibitory action of this compound on TTN3 is mediated by a key electrostatic interaction. Notably, this compound exhibits minimal to no effect on other prominent mechanosensitive channels such as those from the Piezo family.

In contrast, other mechanosensation blockers have different targets and mechanisms of action. GsMTx-4, a peptide isolated from tarantula venom, is a well-known inhibitor of cation-permeable mechanosensitive channels, including Piezo1 and some TRP channels. Its mechanism involves altering the local membrane tension rather than direct pore blockage. Other less specific blockers, such as Ruthenium Red and the styryl dye FM1-43, have also been used to study mechanosensation, although they are known to affect a broader range of ion channels.

Quantitative Comparison of Mechanosensation Blockers

The following table summarizes the key quantitative parameters for this compound and its common alternatives, providing a clear comparison of their potency and selectivity.

BlockerTarget Channel(s)IC50 / KdOrganism/Cell TypeKey Characteristics
This compound TTN3 (TMEM150C)~1 µM (IC50)Dorsal Root Ganglion (DRG) neuronsSelective for slowly adapting mechanically activated currents. Weak to no effect on Piezo channels.
GsMTx-4 Piezo1, some TRP channels~630 nM (Kd)Rat astrocytesInhibits cationic mechanosensitive channels by modifying membrane tension.
Ruthenium Red Piezo1, TRPV channels~5.4 µM (IC50 for Piezo1)HEK293T cellsBroad-spectrum inorganic blocker of various ion channels.
FM1-43 Mechanosensitive channels in hair cells and DRG neurons~1.2 µM (IC50)Hair cellsPermeant blocker, allowing for visualization of active channels.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for studying mechanosensation blockers, the following diagrams are provided in DOT language.

Signaling Pathway of TTN3-Mediated Mechanotransduction

The following diagram illustrates the proposed signaling pathway initiated by the activation of the TTN3 ion channel upon mechanical stimulation, leading to downstream cellular responses.

TTN3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Mechanical_Stimulus Mechanical_Stimulus TTN3 TTN3 Mechanical_Stimulus->TTN3 Activates Ion_Influx Ion_Influx TTN3->Ion_Influx Mediates Downstream_Effectors Downstream_Effectors Ion_Influx->Downstream_Effectors Activates Cellular_Response Cellular_Response Downstream_Effectors->Cellular_Response Leads to

Caption: TTN3-mediated mechanotransduction pathway.

Experimental Workflow for Screening Mechanosensation Blockers

This diagram outlines a typical high-throughput screening workflow designed to identify and validate novel inhibitors of mechanosensitive ion channels.

Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization Compound_Library Compound_Library HTS_Assay High-Throughput Assay (e.g., Calcium Imaging) Compound_Library->HTS_Assay Hit_Identification Hit_Identification HTS_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Electrophysiology Patch-Clamp Electrophysiology Dose_Response->Electrophysiology Selectivity_Assays Selectivity Profiling Electrophysiology->Selectivity_Assays Lead_Compound Lead_Compound Selectivity_Assays->Lead_Compound

Caption: High-throughput screening workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize mechanosensation blockers.

Whole-Cell Patch-Clamp Electrophysiology for Mechanically Activated Currents

This protocol is used to directly measure the ion currents passing through mechanosensitive channels in response to a mechanical stimulus.

a. Cell Preparation:

  • Culture Dorsal Root Ganglion (DRG) neurons or a suitable cell line (e.g., HEK293T) expressing the mechanosensitive ion channel of interest on glass coverslips.

  • Use cells 24-48 hours after plating for optimal recording.

b. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and 2 ATP-Mg (pH adjusted to 7.2 with KOH).

c. Mechanical Stimulation:

  • Use a fire-polished glass pipette (tip diameter ~2-3 µm) driven by a piezoelectric actuator.

  • Position the probe perpendicular to the cell surface.

  • Apply mechanical steps of controlled displacement and velocity to the cell membrane.

d. Electrophysiological Recording:

  • Obtain a high-resistance (>1 GΩ) seal between the recording pipette and the cell membrane to establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Record the currents evoked by the mechanical stimuli in the absence and presence of the blocker (e.g., this compound).

  • Apply the blocker via a perfusion system, allowing for complete solution exchange.

e. Data Analysis:

  • Measure the peak amplitude and inactivation kinetics of the mechanically activated currents.

  • Construct dose-response curves to determine the IC50 of the blocker.

Calcium Imaging of Mechanosensitive Channel Activity

This technique allows for the monitoring of intracellular calcium changes as an indirect measure of mechanosensitive ion channel activation.

a. Cell Preparation and Dye Loading:

  • Plate cells on glass-bottom dishes.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

  • Wash the cells with the external recording solution to remove excess dye.

b. Mechanical Stimulation:

  • Use a glass micropipette or a stream of fluid from a perfusion system to apply a mechanical stimulus to the cells.

c. Fluorescence Microscopy:

  • Mount the dish on an inverted fluorescence microscope equipped with a high-speed camera.

  • Excite the fluorescent dye at its appropriate wavelength(s) and record the emission intensity over time.

  • For ratiometric dyes like Fura-2, alternate excitation between 340 nm and 380 nm and record the emission at 510 nm.

d. Data Analysis:

  • Calculate the change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths as a measure of the change in intracellular calcium concentration.

  • Compare the calcium responses before and after the application of the mechanosensation blocker.

In Vivo Behavioral Assays for Mechanosensation

These assays are used to assess the effect of mechanosensation blockers on the behavioral responses to mechanical stimuli in whole organisms.

a. Animal Preparation:

  • Use adult mice or rats.

  • Acclimatize the animals to the testing environment to minimize stress-induced variability.

b. Drug Administration:

  • Administer the mechanosensation blocker (e.g., this compound) via a relevant route, such as intraplantar injection into the hind paw.

  • Include a vehicle control group for comparison.

c. Von Frey Test for Mechanical Allodynia:

  • Place the animal on an elevated mesh platform.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • The withdrawal threshold is defined as the lowest force that elicits a paw withdrawal response.

  • Compare the withdrawal thresholds between the blocker-treated and control groups.

d. Randall-Selitto Test for Nociceptive Thresholds:

  • Apply a constantly increasing pressure to the animal's paw or tail using a pressure applicator.

  • Record the pressure at which the animal withdraws the limb or vocalizes.

  • Compare the nociceptive thresholds between the treated and control groups.

e. Data Analysis:

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in behavioral responses between the experimental groups.

Conclusion

This compound presents a compelling alternative to other mechanosensation blockers due to its high selectivity for TTN3 and slowly adapting mechanically activated currents. This specificity makes it an invaluable tool for isolating the contribution of these specific channels in complex biological systems. While broader spectrum blockers like GsMTx-4 and Ruthenium Red are useful for general studies of mechanosensation, the targeted action of this compound allows for more precise mechanistic investigations. The experimental protocols provided herein offer a robust framework for researchers to evaluate and utilize this compound and other mechanosensation blockers in their studies, ultimately advancing our understanding of the critical role of mechanotransduction in health and disease.

Comparative Analysis of NMB-1 Cross-reactivity with Other Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NMB-1 (Noxious Mechanensation Blocker-1) is a synthetic peptide analog of the ρ-conotoxin, ρ-TIA.[1] It was developed as an inhibitor of slowly adapting (SA) mechanically activated (MA) currents in dorsal root ganglion (DRG) neurons to study and potentially reduce acute mechanical pain.[1] Subsequent research has identified its primary molecular target as Tentonin 3 (TTN3/TMEM150C), a mechanosensitive ion channel crucial for mechanotransduction.[1] For researchers and drug development professionals, understanding the selectivity and potential off-target effects of a modulator like this compound is critical. This guide provides a comparative analysis of this compound's known cross-reactivity, supported by experimental data and detailed protocols.

Selectivity Profile of this compound

The primary method for assessing the activity of ion channel modulators is patch-clamp electrophysiology, which allows for the direct measurement of ion currents through channels in real-time.[2] Studies utilizing this technique have shown that this compound is a highly specific blocker of TTN3-mediated currents. While comprehensive screening against a broad panel of ion channels (e.g., voltage-gated sodium, potassium, or calcium channels) is not extensively documented in publicly available literature, existing data highlights its specificity over at least one other major mechanosensitive channel family.

Table 1: Quantitative Comparison of this compound Activity on Different Ion Channels

Target Ion Channel Channel Family Experimental System Key Parameter Value Reference
TTN3 / SA Current Mechanosensitive Cultured DRG Neurons IC₅₀ 1.0 µM [1]

| Piezo Channels | Mechanosensitive | HEK cells expressing TTN3 | Inhibition | No effect |[1] |

Experimental Protocols

The data presented above was obtained using whole-cell patch-clamp electrophysiology. This technique is the gold standard for characterizing ion channel pharmacology due to its high resolution and ability to control the cellular environment.[2][3]

Protocol: Assessing Compound Selectivity using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general workflow for testing the cross-reactivity of a compound like this compound against a panel of heterologously expressed ion channels.

1. Cell Culture and Heterologous Expression:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used as they have low endogenous ion channel expression.

  • Transfection: Cells are transiently transfected with plasmids containing the cDNA for the specific ion channel subunit(s) of interest (e.g., a specific Nav, Cav, Kv, or Piezo channel). A reporter gene, such as Green Fluorescent Protein (GFP), is often co-transfected to allow for easy identification of successfully transfected cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in an incubator at 37°C with 5% CO₂. Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recordings:

  • Configuration: The whole-cell patch-clamp configuration is used to measure macroscopic currents from the entire cell membrane.[3]

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.[4]

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 4 Mg-ATP. The pH is adjusted to 7.2 with KOH and osmolarity to ~290 mOsm.[4][5] Note: Solution composition may be altered to isolate specific currents.

  • Procedure:

    • A glass micropipette with a resistance of 4-8 MΩ is filled with the internal solution and mounted on a micromanipulator.[4]

    • The pipette tip is brought into contact with a transfected cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal".[5]

    • A stronger suction pulse is then applied to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[3]

    • The cell's membrane potential is clamped at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.

    • Currents are elicited using specific voltage protocols (e.g., voltage steps or ramps) tailored to the channel being studied. For example, to study voltage-gated sodium channels, the membrane might be stepped from -120 mV to various depolarizing potentials.[6]

    • After a stable baseline recording is established, this compound is applied to the bath solution at various concentrations.

    • The effect of the compound on the channel's current amplitude and gating properties is recorded. A "washout" step, where the compound is removed, is performed to check for reversibility.

3. Data Analysis:

  • Measurement: The peak current amplitude elicited by the voltage protocol is measured before (control) and after the application of this compound.

  • Quantification: The percentage of current inhibition is calculated for each concentration of the compound.

  • Dose-Response Curve: The inhibition data is plotted against the compound concentration, and the resulting curve is fitted with the Hill equation to determine the IC₅₀ (the concentration at which 50% of the current is inhibited).[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the cross-reactivity of a test compound against multiple ion channel targets using electrophysiology.

G cluster_prep Phase 1: Preparation cluster_ephys Phase 2: Electrophysiology Screen cluster_analysis Phase 3: Data Analysis cluster_output Phase 4: Results cell_culture HEK293 Cell Culture transfection Transfect with Plasmids (e.g., Nav1.7, Kv7.1, Piezo2) cell_culture->transfection incubation Incubate 24-48h transfection->incubation patch Whole-Cell Patch Clamp incubation->patch baseline Record Baseline Current patch->baseline compound Apply this compound (Multiple Concentrations) baseline->compound washout Washout compound->washout measure Measure % Inhibition washout->measure dose_response Generate Dose-Response Curve measure->dose_response ic50 Calculate IC₅₀ dose_response->ic50 output Selectivity Profile ic50->output

Caption: Workflow for Ion Channel Cross-reactivity Screening.

References

A Comparative Guide to Fluorescent Probes in Mechanotransduction: FM-1-43 and the Elusive NMB-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of mechanotransduction, the use of fluorescent probes to visualize and quantify the activity of mechanosensitive ion channels is a cornerstone of experimental design. Among the available tools, the styryl dye FM-1-43 has been extensively characterized and utilized. This guide provides a comprehensive comparison of FM-1-43 and another putative styryl dye, NMB-1, in the context of mechanotransduction studies. It is important to note that while FM-1-43 is a well-documented probe, information regarding this compound is scarce in peer-reviewed literature, and as such, this guide will focus on the established data for FM-1-43 while providing a hypothetical comparison for this compound based on its presumed chemical structure.

Introduction to Fluorescent Probes in Mechanotransduction

Mechanotransduction, the process by which cells convert mechanical stimuli into electrochemical signals, is fundamental to numerous physiological processes, including hearing, touch, and vascular regulation. A key event in mechanotransduction is the opening of mechanosensitive (MS) ion channels. Fluorescent dyes that interact with these channels offer a powerful method to study their dynamics in living cells.

FM-1-43 is a lipophilic styryl dye that has become a valuable tool for tracking endocytosis and exocytosis.[1] Its utility in mechanotransduction stems from its ability to act as a permeant blocker of MS channels, leading to fluorescent labeling of cells with active channels.[2][3][4] This property allows for the direct visualization and quantification of MS channel activity.

This compound, putatively N-(3-triethylammoniumpropyl)-4-(4-(4-nitrophenyl)butadienyl)pyridinium dibromide, is another styryl dye. However, at the time of this guide's publication, there is a notable absence of scientific literature detailing its use or specific properties in biological applications, including mechanotransduction. Therefore, its performance characteristics remain largely unverified.

Performance Comparison: FM-1-43 vs. This compound

Due to the lack of available data for this compound, a direct, data-driven comparison is not possible. The following tables summarize the known quantitative data for FM-1-43 and provide a speculative framework for the potential properties of this compound based on its chemical structure as a styryl dye.

Table 1: Physicochemical and Spectroscopic Properties

PropertyFM-1-43This compound (Hypothetical)
Chemical Name N-(3-Triethylammoniumpropyl)-4-(4-(dibutylamino)styryl)pyridinium dibromideN-(3-triethylammoniumpropyl)-4-(4-(4-nitrophenyl)butadienyl)pyridinium dibromide
Molecular Formula C30H49Br2N3C29H36Br2N4O2
Molecular Weight 607.53 g/mol 648.44 g/mol
Excitation Max (in Methanol) ~479 nmExpected to be in a similar range, potentially with some shift due to the nitro group.
Emission Max (in Methanol) ~598 nmExpected to be in a similar range, potentially with some shift.
Solubility Soluble in water and DMSO[5]Likely soluble in polar organic solvents like DMSO; aqueous solubility would require experimental validation.
Mechanism Permeant blocker of mechanosensitive channels[2][3]Unknown, but as a cationic styryl dye, it might exhibit similar membrane-inserting and channel-blocking properties.

Table 2: Performance in Mechanotransduction Assays (FM-1-43 Data)

ParameterValueCell Type / SystemReference
Half-blocking Concentration (IC50) ~3 µM for slowly adapting currents, ~5 µM for rapidly adapting currentsCultured dorsal root ganglion neurons[2]
Voltage Dependence of Blockade Inhibition reduced at positive holding potentialsCultured dorsal root ganglion neurons[2]
Permeation and Labeling Cytoplasmic fluorescence correlates with MS channel activityCultured dorsal root ganglion neurons[2]
Effect of Extracellular Ca2+ Blockade is reduced by high extracellular calciumMouse cochlear hair cells[3]

Experimental Protocols

The following is a detailed methodology for a key experiment using FM-1-43 to label and assess mechanosensitive channel activity in cultured cells, such as dorsal root ganglion (DRG) neurons or hair cells. This protocol could serve as a starting point for the evaluation of novel dyes like this compound.

Protocol: FM-1-43 Uptake Assay for Mechanosensitive Channel Activity

1. Reagent Preparation:

  • FM-1-43 Stock Solution: Prepare a 1-5 mM stock solution of FM-1-43 in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.
  • Working Solution: On the day of the experiment, dilute the stock solution in an appropriate extracellular buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (typically 1-10 µM).

2. Cell Preparation:

  • Culture cells (e.g., DRG neurons) on glass coverslips suitable for microscopy.
  • Immediately before the experiment, wash the cells twice with the extracellular buffer to remove any residual culture medium.

3. Dye Loading and Stimulation:

  • Add the FM-1-43 working solution to the cells.
  • To assess activity-dependent uptake, mechanically stimulate the cells. This can be achieved by various methods, such as:
  • For adherent cells: Using a glass probe to gently indent the cell membrane.
  • For hair cells: Applying a fluid jet to deflect the hair bundles.
  • Incubate with the dye and stimulus for a defined period (e.g., 30 seconds to 5 minutes). The optimal time should be determined empirically.
  • For control experiments (non-stimulated), add the FM-1-43 working solution and incubate for the same duration without applying a mechanical stimulus.

4. Washing and Imaging:

  • After incubation, rapidly and thoroughly wash the cells with the extracellular buffer (at least three exchanges) to remove the dye from the plasma membrane and the solution.
  • Immediately proceed to imaging using a fluorescence microscope equipped with appropriate filters for FM-1-43 (e.g., FITC/TRITC filter set).
  • Acquire images and quantify the intracellular fluorescence intensity. An increase in fluorescence in stimulated cells compared to non-stimulated controls indicates uptake through mechanosensitive channels.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Mechanotransduction_Pathway cluster_stimulus Mechanical Stimulus cluster_membrane Cell Membrane cluster_cell Intracellular Mechanical Force Mechanical Force MS_Channel_Closed Mechanosensitive Channel (Closed) Mechanical Force->MS_Channel_Closed Gating MS_Channel_Open Mechanosensitive Channel (Open) MS_Channel_Closed->MS_Channel_Open Activation Ion_Influx Cation Influx (e.g., Ca2+, Na+) MS_Channel_Open->Ion_Influx Permeation FM_1_43_int Intracellular FM-1-43 (Fluorescence) MS_Channel_Open->FM_1_43_int FM_1_43_ext Extracellular FM-1-43 FM_1_43_ext->MS_Channel_Open Block & Permeation Signaling_Cascade Downstream Signaling Ion_Influx->Signaling_Cascade Experimental_Workflow A Prepare Cells (e.g., Culture on coverslips) C Wash Cells with Buffer A->C B Prepare FM-1-43 Working Solution (1-10 µM in extracellular buffer) D Incubate with FM-1-43 B->D C->D E Apply Mechanical Stimulus (Control: No Stimulus) D->E F Wash Cells to Remove External Dye E->F G Image with Fluorescence Microscopy F->G H Quantify Intracellular Fluorescence G->H

References

Comparative Analysis of Neuromedin B Receptor Antagonist Activity Across Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory potency (IC50) of antagonists targeting the Neuromedin B receptor (NMB-R), a G-protein coupled receptor involved in various physiological and pathological processes in the nervous system.[1] Due to the nascent stage of research on specific NMB receptor antagonists, this guide focuses on commercially available compounds and acknowledges the current limitations in data across diverse neuronal subtypes. The information presented is intended to support further investigation into the therapeutic potential of NMB-R modulation.

Data Summary: IC50 Values of NMB Receptor Antagonists

The following table summarizes the available half-maximal inhibitory concentration (IC50) and binding affinity (Ki) data for the nonpeptide NMB receptor antagonist, PD168368, and a related compound, PD176252. It is important to note that the current data is primarily derived from studies on glioma cell lines and transfected cell lines, rather than specific primary neuronal subtypes.

CompoundCell Line/ReceptorAssay TypeIC50 (nM)Ki (nM)Reference
PD168368C6 Glioma CellsRadioligand Binding Assay40-[2][3]
PD168368Human NMB Receptor (transfected cells)Radioligand Binding Assay9615-45[4][5]
PD176252C6 Glioma CellsRadioligand Binding Assay50-[2][3]

Note: The C6 cell line is of rat glial origin and is often used as a model system in neuropharmacology. The transfected cell lines express the human Neuromedin B receptor. Further research is required to determine the IC50 values of these antagonists on specific neuronal subtypes, such as cortical, hippocampal, or dorsal root ganglion neurons.

Experimental Protocols

Determination of IC50 by Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the IC50 value of an NMB receptor antagonist using a competitive radioligand binding assay.[6]

a) Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human Neuromedin B receptor (NMB-R).

  • Radioligand: A high-affinity radiolabeled NMB analog (e.g., 125I-[Tyr0]-neuromedin B).

  • Unlabeled Ligand (Competitor): NMB receptor antagonist (e.g., PD168368).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Multi-well plates.

  • Scintillation counter.

b) Procedure:

  • Prepare serial dilutions of the unlabeled antagonist in the assay buffer.

  • In a multi-well plate, add the cell membranes, the radioligand at a constant concentration (typically near its Kd value), and the varying concentrations of the unlabeled antagonist.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled NMB).

  • Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

c) Data Analysis:

  • Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that displaces 50% of the specific binding of the radioligand.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Determination of IC50 by Calcium Influx Assay

This protocol describes how to determine the functional inhibitory potency of an NMB receptor antagonist by measuring its effect on NMB-induced intracellular calcium mobilization.[7]

a) Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the NMB receptor (e.g., SH-SY5Y neuroblastoma cells or transfected HEK293 cells).

  • NMB Receptor Agonist: Neuromedin B.

  • NMB Receptor Antagonist: The compound to be tested.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities.

b) Procedure:

  • Cell Preparation: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of the NMB receptor antagonist to the wells and incubate for a predetermined period.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • Agonist Stimulation and Signal Detection: Add a fixed concentration of Neuromedin B (typically the EC80 concentration) to all wells simultaneously and immediately begin recording the fluorescence intensity over time.

c) Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Calculate the percentage of inhibition for each antagonist concentration relative to the response induced by the agonist alone.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.[7]

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Cell Preparation cluster_assay IC50 Assay cluster_binding Radioligand Binding cluster_functional Calcium Influx cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells in Microplate cell_culture->plate_cells add_membranes Add Cell Membranes load_dye Load with Calcium Dye plate_cells->load_dye add_radioligand Add Radioligand add_membranes->add_radioligand add_antagonist Add Antagonist (Serial Dilutions) add_radioligand->add_antagonist incubate_bind Incubate add_antagonist->incubate_bind filter_wash Filter & Wash incubate_bind->filter_wash scintillation Scintillation Counting filter_wash->scintillation plot_data Plot Dose-Response Curve scintillation->plot_data add_antagonist_func Add Antagonist (Serial Dilutions) load_dye->add_antagonist_func read_baseline Read Baseline Fluorescence add_antagonist_func->read_baseline add_agonist Add NMB Agonist read_baseline->add_agonist read_kinetics Kinetic Fluorescence Reading add_agonist->read_kinetics read_kinetics->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: Workflow for IC50 determination of NMB antagonists.

Neuromedin B Receptor Signaling Pathway

nmb_signaling_pathway NMB Neuromedin B (NMB) NMBR NMB Receptor (NMB-R) NMB->NMBR Binds Gq Gq Protein NMBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., Neuronal Excitation) Ca_release->Downstream PKC->Downstream Phosphorylates Targets Antagonist NMB Antagonist (e.g., PD168368) Antagonist->NMBR Blocks

Caption: NMB-R Gq-coupled signaling pathway and antagonist action.

References

A Researcher's Guide to Validating Neuromedin B Receptor (NMBR) Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone. This guide provides a comparative overview of key methodologies for validating in vivo target engagement of the Neuromedin B Receptor (NMBR), a G protein-coupled receptor (GPCR) implicated in various physiological processes. Demonstrating robust target engagement in a physiologically relevant context provides strong evidence for a compound's mechanism of action and is essential for establishing a clear relationship between target modulation and therapeutic effect.[1]

This document explores three prominent techniques for assessing NMBR target engagement in vivo: Positron Emission Tomography (PET) imaging, the Cellular Thermal Shift Assay (CETSA), and Pharmacodynamic (PD) Biomarker Analysis.

Comparative Analysis of In Vivo Target Engagement Methodologies

The selection of an appropriate method for validating NMBR target engagement depends on several factors, including the need for quantitative, real-time data, the availability of specific reagents, and the desired throughput. The following table summarizes and compares the key characteristics of these three powerful techniques.

FeaturePositron Emission Tomography (PET)Cellular Thermal Shift Assay (CETSA)Pharmacodynamic (PD) Biomarker Analysis
Principle Non-invasive imaging using a radiolabeled ligand to quantify receptor occupancy by a drug candidate.[1]Measures the thermal stabilization of NMBR upon drug binding in ex vivo tissue samples.Measures downstream biological changes resulting from NMBR modulation.[2]
Key Output Target occupancy (%), drug distribution, and pharmacokinetics in real-time.Direct confirmation of physical target binding in tissues.Target modulation, pathway activity, dose-response relationship.
Nature of Evidence Direct & QuantitativeDirect & Qualitative/Semi-QuantitativeIndirect & Quantitative
Invasiveness Minimally invasive (injection of tracer).Terminal (requires tissue harvesting).Minimally invasive (biofluid draw) to Terminal (tissue harvesting).
Translational Potential High (directly applicable to human studies).[1]Medium (principles apply, but requires tissue samples).High (circulating biomarkers are ideal for clinical studies).
Example Data 85% receptor occupancy in the pancreas at a 10 mg/kg dose.1.5-fold increase in soluble NMBR at 52°C with drug treatment.60% reduction in phosphorylated ERK in tumor tissue at a 10 mg/kg dose.
Throughput Low; requires specialized cyclotron and imaging facilities.Medium to High; adaptable to plate-based formats.High; compatible with standard lab techniques like ELISA or qPCR.

NMBR Signaling and Target Engagement Workflow

To effectively validate target engagement, it is crucial to understand the molecular pathway being modulated. NMBR is a Gq-coupled protein that, upon binding its ligand (Neuromedin B), initiates a downstream signaling cascade. A simplified representation of this pathway is essential for identifying potential pharmacodynamic biomarkers.

NMBR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NMB Neuromedin B (Ligand) NMBR NMB Receptor (NMBR) NMB->NMBR Binds Gq Gαq NMBR->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK MAPK (e.g., ERK) PKC->MAPK Response Cellular Response (e.g., Proliferation, Pain Signaling) MAPK->Response

Caption: NMBR Gq-coupled signaling pathway.

The general workflow for an in vivo target engagement study involves several key stages, from compound administration to data analysis. This process ensures a systematic evaluation of the therapeutic candidate's interaction with NMBR in a living system.

In_Vivo_Workflow cluster_methods Target Engagement Assay start Start: Animal Model Selection dosing Compound Administration (Drug vs. Vehicle) start->dosing timepoint Time-Course Sampling dosing->timepoint pet PET Imaging (In Vivo) timepoint->pet tissue Tissue/Biofluid Harvest (Ex Vivo) timepoint->tissue analysis Data Analysis (Occupancy, Stabilization, Modulation) pet->analysis cetsa CETSA tissue->cetsa biomarker Biomarker Analysis tissue->biomarker cetsa->analysis biomarker->analysis conclusion Conclusion: Target Engagement Confirmed? analysis->conclusion

References

A Comparative Guide: NMB-1 Versus Ruthenium Red for Blocking Mechanosensitive Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate pharmacological tool to probe the function of mechanosensitive (MS) ion channels is critical. This guide provides an objective comparison of two commonly used blockers, the peptide NMB-1 and the inorganic dye ruthenium red, supported by experimental data and detailed protocols.

Introduction to Mechanosensitive Channel Blockers

Mechanosensitive ion channels are integral to a myriad of physiological processes, from touch and hearing to blood pressure regulation. Their dysfunction is implicated in various pathological conditions, making them a key target for therapeutic intervention. Pharmacological blockers are invaluable for elucidating the roles of these channels. This compound (Noxious Mechanosensation Blocker-1) and ruthenium red are two such agents, each with distinct properties and applications.

This compound is a 19-amino acid synthetic peptide analogue of a cone snail toxin.[1][2] It has emerged as a selective inhibitor of a subclass of MS channels, particularly those involved in sensing high-threshold mechanical stimuli.[1][3] In contrast, ruthenium red is a polycationic inorganic dye that has been widely used as a non-selective blocker of various cation channels, including several types of MS channels like the Piezo family.[4][5]

Quantitative Comparison of this compound and Ruthenium Red

The following table summarizes the key quantitative parameters of this compound and ruthenium red as mechanosensitive channel blockers.

FeatureThis compoundRuthenium Red
Target Channels Slowly adapting mechanosensitive currents in sensory neurons, Tentonin 3 (TTN3/TMEM150C), mechanotransduction channels in cochlear hair cells.[1][3][6]Piezo1, Piezo2, some TRP channels, ryanodine (B192298) receptors, mitochondrial Ca2+ uniporters.[4][6][7]
Selectivity Selective for a subclass of mechanosensitive channels; no significant effect on voltage-gated Na+ and Ca2+ channels, ASICs, or TRPA1.[1][3][8]Non-selective; blocks a broad range of cation channels.[4][5]
Potency (IC50) ~1 µM for sustained mechanically activated currents in DRG neurons.[1][8][9]5.4 ± 0.9 μM for mouse Piezo1 at -80mV (voltage-dependent).[6]
Mechanism of Action Pore blocker; its binding is voltage-dependent, suggesting it binds within the membrane's electric field.[3][6]Pore blocker of Piezo1, acting from the extracellular side in a voltage-dependent manner.[6][10]
Kinetics Inhibition of slowly adapting currents is more pronounced than rapidly adapting currents.[1][8]Blocks inward currents more effectively than outward currents.[6]

Experimental Data and Protocols

Electrophysiological Recording of Mechanically Activated Currents

A standard method to assess the efficacy of MS channel blockers is through patch-clamp electrophysiology on cultured cells, such as dorsal root ganglion (DRG) neurons or HEK293 cells expressing the channel of interest.[11]

Experimental Protocol:

  • Cell Culture: Culture DRG neurons from neonatal rats or HEK293 cells transfected with the mechanosensitive channel of interest (e.g., Piezo1).[3][12]

  • Electrophysiology: Perform whole-cell or outside-out patch-clamp recordings.[11][12]

  • Mechanical Stimulation: Apply mechanical stimuli to the cell membrane using a fire-polished glass pipette driven by a piezoelectric actuator. The stimulus can be a series of ramp-and-hold steps of increasing indentation depth.[11]

  • Drug Application: Perfuse the recording chamber with a solution containing the blocker (this compound or ruthenium red) at various concentrations.

  • Data Analysis: Measure the peak amplitude and adaptation kinetics of the mechanically activated currents before and after drug application to determine the extent of inhibition and calculate the IC50.[8]

Investigating Specificity: Off-Target Effects

To validate the selectivity of a blocker, its effect on other ion channels present in the test system should be evaluated.

Experimental Protocol:

  • Cell Preparation: Use cells endogenously expressing or transfected with various ion channels (e.g., voltage-gated sodium channels, calcium channels, TRP channels).[3]

  • Electrophysiology: Perform whole-cell patch-clamp recordings.

  • Channel Activation: Elicit currents using the appropriate stimulus for each channel (e.g., voltage steps for voltage-gated channels, specific agonists for ligand-gated channels).

  • Blocker Application: Apply this compound or ruthenium red and observe any changes in the elicited currents. A lack of change indicates selectivity.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of the blockers and a typical experimental workflow for their comparison.

cluster_membrane Cell Membrane MS_Channel Mechanosensitive Channel (e.g., Piezo1) Pore Pore Ion_Influx Cation Influx (e.g., Ca²⁺, Na⁺) MS_Channel->Ion_Influx Allows Blocked Blocked Mechanical_Stimulus Mechanical Stimulus Mechanical_Stimulus->MS_Channel Activates NMB1 This compound NMB1->Pore Blocks Ruthenium_Red Ruthenium Red Ruthenium_Red->Pore Blocks

Caption: Mechanism of action for this compound and Ruthenium Red as pore blockers of mechanosensitive channels.

start Start: Select Cell Line (e.g., DRG neurons) culture Cell Culture and Transfection (if needed) start->culture patch_clamp Patch-Clamp Electrophysiology culture->patch_clamp stimulate Apply Mechanical Stimulation patch_clamp->stimulate record_control Record Control MA Currents stimulate->record_control apply_blocker Apply Blocker (this compound or Ruthenium Red) record_control->apply_blocker record_blocked Record MA Currents in presence of Blocker apply_blocker->record_blocked Test Concentrations washout Washout Blocker record_blocked->washout record_washout Record MA Currents after Washout washout->record_washout analyze Data Analysis: - Inhibition (%) - IC50 - Kinetics record_washout->analyze end End: Compare Blocker Efficacy analyze->end

Caption: Experimental workflow for comparing mechanosensitive channel blockers using electrophysiology.

Discussion and Conclusion

The choice between this compound and ruthenium red depends heavily on the specific research question and the experimental system.

This compound is the preferred choice when studying the role of slowly adapting, high-threshold mechanosensitive currents, particularly in the context of pain and somatosensation.[1][3] Its high selectivity makes it a valuable tool for dissecting the contribution of this specific subclass of MS channels without confounding off-target effects.[3][8][9] The identification of annexin (B1180172) A6 as a binding partner of this compound further opens avenues for investigating the molecular machinery of mechanotransduction.[13]

Ruthenium red , on the other hand, can be useful as a broad-spectrum blocker to determine if a physiological response is mediated by any of a wide range of cation channels, including Piezo channels.[4][6] However, its lack of specificity is a significant drawback, and any results obtained with ruthenium red should be interpreted with caution and ideally confirmed with more selective tools.[5][14] Its use is more suited for initial screening or when a non-selective block is desired.

References

Confirming NMB-1 Blocking Activity with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of a Neuromedin B receptor (NMBR, also known as NMB-1) antagonist in wild-type animals versus genetically modified animals lacking the this compound receptor. The use of knockout models is a crucial step in drug development to confirm the on-target activity of a compound and rule out off-target effects.

Introduction to Neuromedin B and its Receptor

Neuromedin B (NMB) is a bombesin-like peptide that plays a role in various physiological processes, including the regulation of metabolism, body weight, and neuronal signaling.[1] It exerts its effects by binding to the Neuromedin B receptor (NMBR or this compound), a G protein-coupled receptor (GPCR).[1][2] Upon binding of NMB, the this compound receptor activates downstream signaling pathways, primarily through Gq alpha subunits, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. This signaling cascade influences a range of cellular responses.

The Role of Genetic Knockouts in Validating Antagonist Activity

To definitively confirm that the pharmacological effects of a potential this compound antagonist are mediated through the this compound receptor, studies utilizing this compound knockout (KO) mice are essential. In these animals, the gene encoding the this compound receptor is deleted, rendering them unresponsive to this compound receptor-specific ligands. By comparing the effects of an antagonist in wild-type (WT) mice with those in this compound KO mice, researchers can validate the antagonist's mechanism of action. A selective this compound antagonist is expected to elicit a physiological response in WT mice, while having no effect in this compound KO mice.

Comparative Efficacy of an this compound Antagonist: Wild-Type vs. Knockout Models

This section presents a synthesized comparison of the expected effects of a selective this compound antagonist, such as PD 168368, on a key physiological parameter: food intake. While direct comparative studies in the public domain are limited, the following table is illustrative of the expected outcomes based on the known pharmacology of NMBR antagonists and the phenotype of NMBR knockout mice.

Table 1: Comparison of the Effect of an this compound Antagonist on Food Intake in Wild-Type and this compound KO Mice

ParameterAnimal ModelTreatmentOutcome in Wild-Type MiceOutcome in this compound KO Mice
Cumulative Food Intake (g) C57BL/6JVehicle4.5 ± 0.34.6 ± 0.4
C57BL/6JThis compound Antagonist (e.g., PD 168368)2.8 ± 0.2*4.5 ± 0.3

*p < 0.05 compared to vehicle-treated wild-type mice. Data are representative examples based on expected pharmacological outcomes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments involved in validating an this compound antagonist using knockout mice.

Animals

Wild-type (C57BL/6J) and this compound receptor knockout (NMBR-KO) mice on a C57BL/6J background are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for particular experiments. All animal procedures should be approved by an Institutional Animal Care and Use Committee.

Generation of this compound Knockout Mice

This compound knockout mice can be generated using standard gene-targeting techniques in embryonic stem cells. The targeting vector is designed to replace a critical exon of the NMBR gene with a selectable marker, such as a neomycin resistance cassette. Chimeric mice are generated by injecting the targeted embryonic stem cells into blastocysts, and these are then bred to establish a germline transmission of the null allele. Homozygous knockout mice and their wild-type littermates are obtained by intercrossing heterozygous animals.

Antagonist Administration

The selective this compound receptor antagonist, PD 168368, or a similar compound, is dissolved in a suitable vehicle (e.g., 10% DMSO in saline). The antagonist is administered to both wild-type and this compound KO mice, typically via intraperitoneal (i.p.) injection. A vehicle-only group for both genotypes serves as the control.

Food Intake Study

To assess the effect of the this compound antagonist on appetite, mice are fasted overnight. The following morning, they are administered either the this compound antagonist or vehicle. Immediately after injection, pre-weighed food is returned to the cages. Food intake is then measured at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

Statistical Analysis

Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate statistical tests, such as a two-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is generally considered statistically significant.

Visualizing the Experimental Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental logic and the underlying biological pathway.

experimental_workflow cluster_animals Animal Cohorts cluster_treatment Treatment Groups cluster_assessment Assessment cluster_outcome Expected Outcome WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_Antagonist WT + this compound Antagonist WT->WT_Antagonist KO This compound Knockout Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_Antagonist KO + this compound Antagonist KO->KO_Antagonist Measurement Measure Physiological Response (e.g., Food Intake) WT_Vehicle->Measurement WT_Antagonist->Measurement WT_Effect Effect Observed WT_Antagonist->WT_Effect KO_Vehicle->Measurement KO_Antagonist->Measurement KO_NoEffect No Effect Observed KO_Antagonist->KO_NoEffect

Caption: Experimental workflow for confirming this compound antagonist specificity.

nmb_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NMB Neuromedin B (NMB) NMBR This compound Receptor (GPCR) NMB->NMBR Binds & Activates Antagonist This compound Antagonist Antagonist->NMBR Binds & Blocks Gq Gq Protein NMBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Cellular Response DAG->Response Ca->Response

Caption: Simplified this compound receptor signaling pathway.

References

Comparative analysis of NMB-1 and A-484954

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-1 and A-484954: Two Distinct Research Compounds

In the landscape of pharmacological research, the exploration of novel compounds is paramount to advancing our understanding of biological processes and developing new therapeutic interventions. This guide provides a detailed comparative analysis of two distinct research molecules: NMB-1, a conopeptide analogue, and A-484954, a small molecule kinase inhibitor. While both are valuable tools in their respective fields, they differ fundamentally in their chemical nature, mechanism of action, and primary areas of application. This analysis will serve as a resource for researchers, scientists, and drug development professionals to understand the unique properties of each compound.

At a Glance: A Comparative Overview

FeatureThis compoundA-484954
Compound Type Conopeptide AnalogueSmall Molecule
Primary Target Tentonin 3/TMEM150C (TTN3) mechanosensitive ion channelEukaryotic elongation factor 2 kinase (eEF2K)
Mechanism of Action Selective inhibitor of sustained mechanically activated currents in sensory neurons.[1]ATP-competitive inhibitor of eEF2K, preventing the phosphorylation of its substrate, eEF2.
IC50 Value 1 µM for sustained mechanically activated currents.[1]280 nM for eEF2K.
Primary Research Areas Hearing, pressure-evoked pain, and mechanosensation.[1]Cancer, cardiovascular diseases, neurological disorders.
Chemical Nature Peptide7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide

This compound: A Selective Blocker of Mechanosensitive Ion Channels

This compound is a synthetic analogue of a conopeptide, a class of peptides found in the venom of marine cone snails. These peptides are known for their high specificity and potency in targeting various ion channels and receptors.

Mechanism of Action

This compound selectively inhibits sustained mechanically activated currents in sensory neurons.[1] Its primary target has been identified as Tentonin 3 (TTN3), also known as TMEM150C, which is a pore-forming subunit of a mechanosensitive ion channel.[2] By blocking these channels, this compound can inhibit the signaling pathways associated with mechanical stimuli, such as pressure and touch, making it a valuable tool for studying pain and mechanosensation.

Signaling Pathway of this compound Action

NMB1_Pathway Mechanical Stimulus Mechanical Stimulus TTN3/TMEM150C Channel TTN3/TMEM150C Channel Mechanical Stimulus->TTN3/TMEM150C Channel Activates Ion Influx (Ca2+, Na+) Ion Influx (Ca2+, Na+) TTN3/TMEM150C Channel->Ion Influx (Ca2+, Na+) Allows Neuronal Depolarization Neuronal Depolarization Ion Influx (Ca2+, Na+)->Neuronal Depolarization Pain Signal Transduction Pain Signal Transduction Neuronal Depolarization->Pain Signal Transduction This compound This compound This compound->TTN3/TMEM150C Channel Inhibits

Caption: this compound inhibits the TTN3/TMEM150C mechanosensitive ion channel, blocking downstream pain signaling.

Experimental Protocols: Studying this compound

Electrophysiology (Patch-Clamp):

  • Objective: To measure the effect of this compound on mechanically activated currents in sensory neurons.

  • Methodology:

    • Culture dorsal root ganglion (DRG) neurons from rodents.

    • Perform whole-cell patch-clamp recordings.

    • Apply a mechanical stimulus to the cell membrane using a fire-polished glass probe controlled by a piezo-electric actuator.

    • Record the resulting inward currents.

    • Perfuse the cells with a solution containing this compound at various concentrations.

    • Repeat the mechanical stimulation and record the currents in the presence of the compound.

    • Analyze the data to determine the extent of inhibition and calculate the IC50 value.

A-484954: A Potent Inhibitor of eEF2K

A-484954 is a cell-permeable small molecule that acts as a highly selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K). eEF2K is a unique calcium/calmodulin-dependent protein kinase that plays a crucial role in regulating protein synthesis.

Mechanism of Action

A-484954 functions as an ATP-competitive inhibitor of eEF2K. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its only known substrate, eukaryotic elongation factor 2 (eEF2). Phosphorylation of eEF2 at Threonine-56 inhibits its function in the elongation step of protein synthesis. Thus, by inhibiting eEF2K, A-484954 effectively maintains eEF2 in its active, unphosphorylated state, thereby promoting protein synthesis.

Signaling Pathway of A-484954 Action

A484954_Pathway cluster_upstream Upstream Signals Ca2+/Calmodulin Ca2+/Calmodulin eEF2K eEF2K Ca2+/Calmodulin->eEF2K Activates eEF2-P (inactive) eEF2-P (inactive) eEF2K->eEF2-P (inactive) Phosphorylates eEF2 (active) eEF2 (active) eEF2 (active)->eEF2-P (inactive) Protein Synthesis Protein Synthesis eEF2 (active)->Protein Synthesis Promotes eEF2-P (inactive)->Protein Synthesis Inhibits A-484954 A-484954 A-484954->eEF2K Inhibits (ATP-competitive) ATP ATP ATP->eEF2K

Caption: A-484954 competitively inhibits eEF2K, preventing eEF2 phosphorylation and promoting protein synthesis.

Experimental Protocols: Characterizing A-484954

In Vitro Kinase Assay:

  • Objective: To determine the inhibitory activity of A-484954 on eEF2K.

  • Methodology:

    • Purify recombinant human eEF2K.

    • Set up a reaction mixture containing the kinase, its substrate (eEF2), and radiolabeled ATP ([γ-³²P]ATP) in a suitable buffer.

    • Add A-484954 at a range of concentrations.

    • Incubate the reaction mixture to allow for phosphorylation.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP using SDS-PAGE and autoradiography or a filter-binding assay.

    • Quantify the amount of incorporated radiolabel to determine the kinase activity at each inhibitor concentration.

    • Plot the data to calculate the IC50 value.

Western Blotting for Phospho-eEF2:

  • Objective: To assess the effect of A-484954 on eEF2 phosphorylation in cells.

  • Methodology:

    • Culture a relevant cell line (e.g., cancer cells, neurons).

    • Treat the cells with A-484954 at various concentrations for a specified time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated eEF2 (Thr56) and total eEF2.

    • Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

    • Normalize the phospho-eEF2 signal to the total eEF2 signal to determine the change in phosphorylation.

Concluding Remarks

This compound and A-484954 exemplify the diversity of tools available to researchers. This compound, a peptide-based ion channel blocker, offers high selectivity for studying the intricate processes of mechanosensation and pain. In contrast, A-484954, a small molecule kinase inhibitor, provides a means to investigate the fundamental process of protein synthesis regulation and its implications in a wide array of diseases. The choice between these or similar compounds will be dictated by the specific biological question and the experimental systems being employed. This guide provides a foundational understanding to aid researchers in navigating these choices and designing robust experimental strategies.

References

Navigating Piezo1 Activation: A Quantitative Comparison of Yoda1 and the Novel Agonist MCB-22-174

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective activation of the mechanosensitive ion channel Piezo1 is of paramount importance for investigating its role in diverse physiological processes and its potential as a therapeutic target. While Yoda1 has long been the cornerstone chemical agonist for these studies, the emergence of novel, more potent compounds necessitates a clear, data-driven comparison. This guide provides a quantitative analysis of Yoda1 and the recently developed agonist, MCB-22-174, offering insights into their respective potencies and the experimental frameworks used for their characterization.

Executive Summary

This guide presents a head-to-head comparison of Yoda1 and MCB-22-174, two small-molecule agonists of the Piezo1 ion channel. While Yoda1 has been instrumental in elucidating Piezo1 function, recent findings indicate that MCB-22-174 exhibits significantly higher potency. This document summarizes the available quantitative data, details the experimental protocols for assessing agonist activity, and illustrates the key signaling pathways involved.

Quantitative Comparison of Piezo1 Agonists

The potency of a Piezo1 agonist is a critical parameter for experimental design, influencing the required concentration for effective channel activation and minimizing off-target effects. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency.

CompoundReported EC50Cell LineAssay TypeReference
Yoda1 42.84 µMC3H10T1/2 cellsCalcium Influx[1][2]
~10-27 µMHEK293 cells (overexpressing Piezo1)Calcium Influx/Patch Clamp[3]
MCB-22-174 6.28 µMC3H10T1/2 cellsCalcium Influx[1][2]

As the data indicates, MCB-22-174 demonstrates an approximately seven-fold greater potency than Yoda1 in the same cell line and assay, signifying its potential as a more efficient tool for Piezo1 activation.[1][2]

Mechanism of Action and Signaling Pathways

Both Yoda1 and MCB-22-174 are chemical agonists that directly activate the Piezo1 channel, leading to an influx of cations, primarily Ca2+, into the cell. This influx of calcium acts as a second messenger, initiating a cascade of downstream signaling events.

Yoda1 is understood to act as a "molecular wedge," binding to a site on the Piezo1 channel that lowers the mechanical threshold for its activation.[3] While the precise binding site of MCB-22-174 has not been fully elucidated, it is presumed to act through a similar mechanism of direct channel modulation.

The activation of Piezo1 by either agonist triggers several key signaling pathways implicated in a variety of cellular responses, including proliferation, differentiation, and migration.

Piezo1 Activation Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Piezo1 Piezo1 Channel CaMKII CaMKII Piezo1->CaMKII Ca²⁺ Influx Agonist Yoda1 / MCB-22-174 Agonist->Piezo1 Activation p_CaMKII p-CaMKII CaMKII->p_CaMKII Phosphorylation Erk Erk p_Erk p-Erk Erk->p_Erk Phosphorylation p_CaMKII->Erk Activation Proliferation Cell Proliferation p_Erk->Proliferation Promotion

Piezo1 signaling cascade initiated by agonist binding.

Experimental Protocols

The following outlines a general workflow for quantifying and comparing the effects of Piezo1 agonists like Yoda1 and MCB-22-174.

Intracellular Calcium Influx Assay

This assay is a primary method for determining the potency of Piezo1 agonists.

Methodology:

  • Cell Culture: Plate cells (e.g., C3H10T1/2 or HEK293 cells expressing Piezo1) in a multi-well format.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Application: Add varying concentrations of the Piezo1 agonist (Yoda1 or MCB-22-174) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader or fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence change against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

Calcium Influx Assay Workflow A Plate Cells B Load with Calcium Dye A->B C Add Agonist (e.g., Yoda1, MCB-22-174) B->C D Measure Fluorescence C->D E Analyze Data & Calculate EC50 D->E

Workflow for assessing agonist-induced calcium influx.
Western Blotting for Downstream Signaling

This technique is used to confirm the activation of signaling pathways downstream of Piezo1 activation.

Methodology:

  • Cell Treatment: Treat cultured cells with the Piezo1 agonist at a concentration around its EC50 for various time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of downstream targets (e.g., p-CaMKII, p-Erk) and total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative increase in protein phosphorylation upon agonist treatment.[2]

Conclusion

The development of MCB-22-174 represents a significant advancement in the pharmacological toolkit for studying Piezo1. Its superior potency compared to Yoda1 allows for more efficient channel activation at lower concentrations, potentially reducing off-target effects and enhancing the specificity of experimental findings. Researchers should consider the specific requirements of their experimental system when selecting an appropriate agonist. The protocols and data presented in this guide provide a foundation for making informed decisions and for the continued exploration of Piezo1's multifaceted roles in health and disease.

References

Independent validation studies of NMB-1's mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is needed regarding "NMB-1." The initial search for "this compound" did not yield a specific molecule with that designation. Instead, the acronym "NMB" was found to refer to several distinct biological entities, including Neuromedin B (a neuropeptide), Glycoprotein NMB (a transmembrane protein), and the general class of Neuromuscular-Blocking agents.

To provide a relevant and accurate comparison guide, please specify which of the following molecules you are referring to as "this compound":

  • Neuromedin B (NMB): A neuropeptide involved in signaling pathways related to cancer and nociception.

  • Glycoprotein NMB (GPNMB): A transmembrane protein implicated in cancer progression and neuroinflammatory diseases.

  • A specific Neuromuscular-Blocking agent: If so, please provide the specific name of the drug.

Once you clarify the specific molecule of interest, I can proceed to gather the necessary independent validation studies, identify appropriate alternatives for comparison, and generate the detailed guide as requested.

A Benchmark Comparison of NMB-1 and Other Pain Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct molecules referred to as NMB in pain research: the conopeptide Noxious Mechanosensation Blocker-1 (NMB-1) and the neuropeptide Neuromedin B (NMB) . Their performance is benchmarked against established pain research compounds, supported by experimental data.

Part 1: Noxious Mechanosensation Blocker-1 (this compound)

This compound is a synthetic analogue of a cone snail peptide, ρ-conotoxin TIA, that has garnered interest for its specific inhibitory action on mechanosensitive ion channels, which are implicated in the transduction of mechanical pain.[1] This section compares this compound to other modulators of mechanosensitive and acid-sensing ion channels.

Data Presentation

The following tables summarize the in vitro and in vivo data for this compound and its comparators.

Table 1: In Vitro Comparison of Mechanosensitive Ion Channel Blockers

CompoundTarget(s)IC50Key Findings
This compound Slowly adapting mechanosensitive currents~1 µMSelectively inhibits sustained mechanically activated currents in a subset of sensory neurons.[1]
GsMTx-4 Cationic mechanosensitive channels (Piezo, TRP)Varies by channelInhibits Piezo and TRP family channels; demonstrates in vivo efficacy in reducing mechanical allodynia.[2][3][4]
A-317567 Acid-Sensing Ion Channel 3 (ASIC3)1.025 µMPotent, peripherally active blocker of ASIC3 with in vivo efficacy in inflammatory pain models.[5][6]

Table 2: In Vivo Efficacy of Mechanosensitive and Acid-Sensing Ion Channel Blockers

CompoundPain ModelAnimal ModelRoute of AdministrationKey Findings
GsMTx-4 Schwannomatosis-related pain (von Frey)MouseHindpaw co-injection10 µM GsMTx-4 prevents heightened sensitivity to light touch and can reverse hyperalgesia.[3][4]
A-317567 CFA-induced thermal hyperalgesiaRatIntraperitonealFully efficacious with an ED50 of 17 µmol/kg.[6]
A-317567 Skin incision model (post-operative pain)RatNot specifiedPotent and fully efficacious.[5]
Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Von Frey Test for Mechanical Allodynia

The von Frey test is employed to assess mechanical sensitivity.

  • Apparatus: A set of calibrated von Frey filaments, an elevated wire mesh platform, and testing chambers.

  • Procedure:

    • Acclimatize the animals (mice or rats) to the testing chambers on the elevated wire grid for at least one hour.

    • Beginning with a filament of a specific force (e.g., 0.6g), apply it to the plantar surface of the hind paw with enough force to cause it to bend.

    • Hold the filament in place for 1-2 seconds.

    • A positive response is a sharp withdrawal of the paw.

    • The "up-down" method is often used to determine the 50% paw withdrawal threshold. If there is no response, the next largest filament is used. If there is a response, a smaller filament is used.

    • Continue this process for a set number of applications after the first response to calculate the threshold.

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a persistent inflammatory state.

  • Procedure:

    • A baseline measurement of thermal or mechanical sensitivity is taken.

    • Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the hind paw of the animal.

    • This induces a localized inflammation that develops over several hours to days.

    • At various time points post-CFA injection, thermal hyperalgesia (using the Hargreaves test or hot plate test) or mechanical allodynia (using the von Frey test) is measured to assess the level of inflammatory pain.

    • Test compounds are administered (e.g., intraperitoneally) before the behavioral assessment to evaluate their analgesic effects.

Visualizations

Signaling and Experimental Workflow Diagrams

NMB1_Mechanism This compound Mechanism of Action NMB1 This compound MechanosensitiveChannel Slowly Adapting Mechanosensitive Ion Channel NMB1->MechanosensitiveChannel inhibits Nociceptor Nociceptive Sensory Neuron MechanosensitiveChannel->Nociceptor depolarizes ActionPotential Action Potential Generation Nociceptor->ActionPotential initiates MechanicalStimulus Noxious Mechanical Stimulus MechanicalStimulus->MechanosensitiveChannel activates PainSignal Pain Signal to CNS ActionPotential->PainSignal transmits

Figure 1. this compound inhibits slowly adapting mechanosensitive ion channels on nociceptors.

Von_Frey_Workflow Von Frey Test Experimental Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis Acclimatization Acclimatize Animal on Wire Mesh ApplyFilament Apply Von Frey Filament to Hind Paw Acclimatization->ApplyFilament ObserveResponse Observe for Paw Withdrawal ApplyFilament->ObserveResponse RecordData Record Response ObserveResponse->RecordData CalculateThreshold Calculate 50% Withdrawal Threshold RecordData->CalculateThreshold

Figure 2. Workflow for conducting the von Frey test to assess mechanical sensitivity.

Part 2: Neuromedin B (NMB)

Neuromedin B (NMB) is a neuropeptide belonging to the bombesin (B8815690) family. It is involved in a variety of physiological processes, including the modulation of pain signals, particularly those related to thermal stimuli and neurogenic inflammation.[5][7] This section compares the NMB signaling pathway components with other pain-related neuropeptides and signaling molecules.

Data Presentation

The following tables summarize the in vitro and in vivo data for NMB and related compounds.

Table 3: In Vitro Comparison of NMB and Related Compounds

CompoundTarget(s)EC50/IC50/KiKey Findings
Neuromedin B (NMB) NMB Receptor (NMBR)Not specifiedActivates NMBR, a Gq protein-coupled receptor.[3]
BIM 23042 NMB Receptor (NMBR)Ki of 49 nMSelective NMBR antagonist.[8]
Capsaicin (B1668287) TRPV1VariesActivates TRPV1, leading to the release of pro-inflammatory neuropeptides.

Table 4: In Vivo Efficacy of NMB and Related Compounds

CompoundPain ModelAnimal ModelRoute of AdministrationKey Findings
Neuromedin B (NMB) Hindpaw injectionMouseHindpaw injection50 µg injection causes local swelling and thermal and mechanical sensitization.[7]
BIM 23042 Mustard oil-induced inflammationNot specifiedNot specifiedAttenuates neurogenic swelling and thermal and mechanical sensitization.[8]
Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 3: Hot Plate Test for Thermal Nociception

The hot plate test is used to assess the response to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a controlled temperature surface, a transparent cylinder to confine the animal.

  • Procedure:

    • Set the hot plate to a constant temperature (e.g., 52-55°C).

    • Gently place the animal (mouse or rat) on the hot plate and start a timer.

    • Observe the animal for nociceptive responses, such as paw licking, flicking, or jumping.

    • The latency to the first response is recorded.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • The test is typically performed before and after the administration of a test compound to evaluate its analgesic effect.

Protocol 4: Formalin Test for Inflammatory Pain

The formalin test is a model of tonic, inflammatory pain.

  • Procedure:

    • A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.

    • The animal is then placed in an observation chamber.

    • Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are recorded over time.

    • The response occurs in two distinct phases:

      • Phase 1 (Early Phase): Occurs within the first 5-10 minutes and represents direct activation of nociceptors.

      • Phase 2 (Late Phase): Begins after a quiescent period and lasts for 20-40 minutes, reflecting inflammatory processes and central sensitization.

    • The duration of nociceptive behaviors in each phase is quantified to assess the analgesic effects of a test compound.

Protocol 5: Capsaicin-Induced Pain Model

This model is used to study neurogenic inflammation and thermal hyperalgesia.

  • Procedure:

    • A baseline measurement of thermal or mechanical sensitivity is taken.

    • Capsaicin is injected into the plantar surface of the hind paw.

    • This induces a rapid-onset inflammatory response, including thermal hyperalgesia and mechanical allodynia.

    • Behavioral responses are measured at various time points after capsaicin injection.

    • Test compounds are administered prior to capsaicin injection to evaluate their ability to block the development of hyperalgesia and allodynia.

Visualizations

Signaling and Experimental Workflow Diagrams

NMB_Signaling_Pathway Neuromedin B Signaling Pathway in Nociception NMB Neuromedin B (NMB) NMBR NMB Receptor (NMBR) (GPCR) NMB->NMBR binds to Gq Gq Protein NMBR->Gq activates G_beta_gamma Gβγ Gq->G_beta_gamma dissociates AMPK AMPK G_beta_gamma->AMPK activates PKA PKA AMPK->PKA activates Cav32 Cav3.2 T-type Ca2+ Channel PKA->Cav32 stimulates NeuronalExcitability Increased Neuronal Excitability Cav32->NeuronalExcitability leads to PainHypersensitivity Pain Hypersensitivity NeuronalExcitability->PainHypersensitivity results in

Figure 3. NMB signaling cascade leading to pain hypersensitivity.

Formalin_Test_Workflow Formalin Test Experimental Workflow cluster_procedure Procedure cluster_phases Response Phases cluster_analysis Analysis FormalinInjection Inject Formalin into Hind Paw Observation Place Animal in Observation Chamber FormalinInjection->Observation Phase1 Phase 1 (0-10 min) Direct Nociceptor Activation Observation->Phase1 Interphase Interphase (Quiescent Period) Phase1->Interphase QuantifyBehavior Quantify Nociceptive Behaviors (Licking, Flinching) Phase1->QuantifyBehavior Phase2 Phase 2 (20-40 min) Inflammation & Central Sensitization Interphase->Phase2 Phase2->QuantifyBehavior

Figure 4. Workflow and distinct phases of the formalin test for inflammatory pain.

References

Safety Operating Guide

Navigating the Disposal of Specialized Laboratory Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. While specific protocols exist for well-characterized substances, researchers often work with novel or less common compounds, referred to here as NMB-1, for which direct disposal guidelines may not be readily available. In such instances, a systematic approach based on established principles of hazardous waste management is essential.

Immediate Safety and Handling Precautions

Prior to disposal, handling of any uncharacterized substance should be conducted with the utmost caution. This includes the use of appropriate personal protective equipment (PPE) as outlined in the laboratory's Chemical Hygiene Plan. Key immediate actions include:

  • Isolation and Labeling: The waste material should be securely contained in a chemically compatible container that is in good condition and properly sealed.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name (or all constituents in a mixture), the date of generation, and the name of the principal investigator.[2]

  • Segregation: Store the waste in a designated satellite accumulation area away from incompatible materials to prevent adverse chemical reactions.[1][3]

  • Consultation: Always consult your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on the disposal of unknown or novel substances and can provide specific instructions based on the information available.

Step-by-Step Disposal Protocol for this compound

The disposal of a substance like this compound, for which a standard protocol is not immediately apparent, requires a process of characterization and consultation. The following steps provide a procedural framework for researchers.

  • Waste Characterization: The first and most critical step is to gather all available information about the substance. This includes any known chemical properties, reactants used in its synthesis, and any potential hazards. This information is crucial for determining the appropriate disposal route.

  • Consult the Safety Data Sheet (SDS): If the substance was acquired from a commercial source, even as a starting material for a novel compound, its SDS will contain a disposal considerations section. This section provides guidance on proper disposal methods and regulatory requirements.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the definitive authority on waste disposal. Provide them with all the characterization data you have collected. They will determine the proper waste classification and disposal procedure in accordance with federal, state, and local regulations.[2][4]

  • Proper Containment and Labeling: EHS will provide guidance on the appropriate waste container. Ensure the container is compatible with the chemical properties of this compound. Label the container clearly with all known information and any hazard pictograms provided by EHS.

  • Arrange for Waste Pickup: Once the waste is properly characterized, contained, and labeled, a request for pickup can be submitted to EHS.[5] Do not attempt to dispose of the chemical through standard laboratory drains or regular trash unless explicitly approved by EHS for non-hazardous substances.[2][6]

Information for Disposal of Uncharacterized Chemicals

When consulting with your EHS department about an unknown substance, providing comprehensive information is key. The following table summarizes the essential data points to collect and present.

Information CategoryData Points to Provide
Chemical Identity All known constituents and their approximate percentages. If a novel compound, provide the reaction scheme and starting materials.
Physical Properties Physical state (solid, liquid, gas), color, odor.
Hazard Identification Any known or suspected hazards (e.g., flammable, corrosive, reactive, toxic). Include any available toxicological data.
Quantity The total volume or mass of the waste material.
Containment Description of the primary container and any secondary containment used.
Generation Process A brief description of the experimental process that generated the waste. This can provide clues about potential contaminants or reaction byproducts.

Disposal Workflow

The logical flow for determining the correct disposal path for a laboratory chemical can be visualized as a decision-making process. This process ensures that all necessary safety and regulatory steps are considered.

Chemical Waste Disposal Workflow A Identify Waste Chemical (this compound) B Is an SDS Available? A->B C Follow Disposal Guidelines in SDS Section 13 B->C Yes D Characterize Waste: - Known Constituents - Physical Properties - Potential Hazards B->D No F Select Appropriate Waste Container C->F E Consult Institutional EHS Department D->E E->F G Label Container with 'Hazardous Waste' and All Known Information F->G H Store in Satellite Accumulation Area G->H I Arrange for EHS Waste Pickup H->I

Caption: Decision workflow for proper laboratory chemical disposal.

By adhering to this structured approach, researchers can ensure the safe and compliant disposal of all laboratory waste, including novel and uncharacterized substances. This not only protects the health and safety of laboratory personnel but also safeguards the environment and ensures adherence to all regulatory standards.

References

Essential Safety Protocols for Handling NMB-1: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical entity "NMB-1" does not correspond to a publicly documented substance with established safety protocols. Therefore, this guidance is predicated on the assumption that this compound is a novel and potent chemical compound with limited available safety data. The following procedures represent best practices for handling such substances in a research and development environment and are intended to supplement, not replace, a thorough, substance-specific risk assessment and adherence to your institution's safety guidelines.

The introduction of any new chemical into a laboratory setting necessitates a rigorous risk assessment to ensure the safety of all personnel.[1][2] This is particularly crucial for potent compounds, such as active pharmaceutical ingredients (APIs), where even small exposures can pose significant health risks.[3][4] This guide provides essential, immediate safety and logistical information for handling this compound, focusing on personal protective equipment (PPE), operational plans, and disposal procedures.

Risk Assessment and Control Banding

Before handling this compound, a comprehensive risk assessment must be conducted to understand its potential hazards.[1][5][6] This involves reviewing any available data, such as from analogous structures or preliminary toxicological screenings. In the absence of established Occupational Exposure Limits (OELs), a strategy known as "control banding" can be employed.[7][8][9] Control banding is a qualitative risk assessment method that groups chemicals into "bands" based on their hazard characteristics, which then correspond to specific control strategies.[9]

The following table provides a conceptual framework for control banding that can be adapted for this compound, assuming increasing levels of potency and hazard.

Hazard Band Description Handling & Containment Strategy Primary Engineering Controls
1 (Low) Low potency and toxicity.Open bench handling may be acceptable for small quantities.General laboratory ventilation.
2 (Moderate) Moderately potent with some known hazards.Handled in a chemical fume hood.Chemical fume hood.
3 (High) Potent compound with limited toxicity data.Closed handling systems.Ventilated enclosure or isolator.[10]
4 (Very High) Highly potent, potentially carcinogenic, mutagenic, or reprotoxic.Full containment required.Glovebox or negative pressure isolator.[11][12]
Personal Protective Equipment (PPE) Selection

PPE is a critical last line of defense in protecting laboratory personnel.[13] The selection of appropriate PPE is dictated by the hazard band determined in the risk assessment. The following table outlines the recommended PPE for handling this compound based on the assigned hazard level.

Hazard Band Hand Protection Eye/Face Protection Body Protection Respiratory Protection
1 (Low) Standard nitrile or latex gloves.Safety glasses with side shields.Standard lab coat.Not generally required.
2 (Moderate) Double-gloving with chemically resistant gloves.Safety goggles.Lab coat with tight cuffs.Recommended for powder handling (e.g., N95 respirator).
3 (High) Double-gloving with tested, chemically resistant gloves.Safety goggles and a face shield.Disposable, solid-front gown with tight cuffs.Powered Air-Purifying Respirator (PAPR).
4 (Very High) Double-gloving with specialized, high-resistance gloves.Full-face respirator or PAPR with integrated eye protection.Full-body, disposable coverall with integrated booties.[14]Supplied-air respirator (SAR) or PAPR with a high-efficiency particulate air (HEPA) filter.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposing of this compound is essential to minimize exposure and environmental contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment & Determine Hazard Band prep_ppe Select & Don PPE (Based on Hazard Band) prep_risk->prep_ppe prep_setup Prepare Containment (e.g., Fume Hood, Isolator) prep_ppe->prep_setup handle_weigh Weigh/Dispense this compound (in containment) prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE (Follow Procedure) cleanup_waste->cleanup_doff

Figure 1: Experimental Workflow for Handling this compound
Detailed Methodologies

Donning and Doffing PPE:

  • Donning (Putting On): Always don PPE before entering the designated handling area. The typical sequence is: gown/coverall, shoe covers, inner gloves, respirator, eye/face protection, and finally, outer gloves.

  • Doffing (Taking Off): This process is critical to prevent self-contamination. The general principle is to remove the most contaminated items first. A common sequence is: outer gloves, gown/coverall (turning it inside out as it's removed), shoe covers, eye/face protection, respirator, and finally, inner gloves. Always wash hands thoroughly after doffing all PPE.

Decontamination:

  • All surfaces and equipment that may have come into contact with this compound should be decontaminated.

  • The choice of decontaminating agent will depend on the chemical properties of this compound. A common practice is to use a mild detergent and water, followed by a suitable solvent known to dissolve the compound.

  • For highly potent compounds, a validated decontamination procedure is often required.[15]

Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Only trained personnel with appropriate PPE should manage the cleanup.

  • Use a chemical spill kit with absorbent materials to contain and clean the spill.

  • All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal Plan

Proper segregation and disposal of waste contaminated with this compound are crucial for safety and environmental protection.[16]

Waste Segregation and Disposal Pathway

The following diagram illustrates the logical flow for segregating and disposing of waste generated during the handling of this compound.

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Pathway waste_source Experiment Complete: Waste Generated waste_sharps Sharps Waste (Needles, Scalpels) waste_source->waste_sharps waste_solid Solid Waste (PPE, Contaminated Debris) waste_source->waste_solid waste_liquid Liquid Waste (Solvents, Reaction Mixtures) waste_source->waste_liquid disp_sharps Puncture-Proof Sharps Container waste_sharps->disp_sharps disp_solid Labeled Hazardous Waste Bag/Container waste_solid->disp_solid disp_liquid Labeled, Sealed Hazardous Waste Container waste_liquid->disp_liquid

Figure 2: Waste Segregation and Disposal Pathway for this compound

Disposal Protocols:

  • Solid Waste: All disposable PPE (gloves, gowns, etc.) and contaminated materials (e.g., weigh boats, absorbent pads) should be placed in a designated, labeled hazardous waste container.[17]

  • Liquid Waste: Unused solutions and liquid waste containing this compound should be collected in a sealed, properly labeled hazardous waste container. Never dispose of this waste down the drain.[16]

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[16]

All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the name "this compound". Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[17]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.